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5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Cat. No.: B1296950
CAS No.: 33313-08-5
M. Wt: 189.3 g/mol
InChI Key: HUXOOJNOENHCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine (CAS 33313-08-5) is a chemical compound with the molecular formula C6H11N3S2 and a molecular weight of 189.3 g/mol . It belongs to the class of 1,3,4-thiadiazoles, a five-membered aromatic heterocycle known for its significant aromaticity and in vivo stability . This heterocyclic system acts as a versatile pharmacophore and is recognized as a bioisostere of pyrimidine, a core structure in nucleic acids, which allows its derivatives to interfere with critical biological processes like DNA replication . The 1,3,4-thiadiazole scaffold is electron-deficient, making it relatively inert to electrophilic substitution but reactive towards nucleophiles at the 2- and 5- positions . The specific presence of a sec-butylthio group at the 5-position and an amine at the 2-position defines this particular derivative. The 2-amino-1,3,4-thiadiazole structure is a promising foundation for developing novel therapeutic agents due to its wide spectrum of pharmacological activities . Derivatives of this core structure have demonstrated considerable research potential as anticancer agents, with some compounds inducing cell cycle arrest and apoptosis in various cancer cell lines . Furthermore, this class of compounds exhibits significant antimicrobial properties against various bacterial and fungal strains . Other documented biological activities include anti-inflammatory, analgesic, antiviral, and antitubercular effects, highlighting its value as a multi-purpose scaffold in medicinal chemistry research . The compound can be synthesized via cyclization reactions of thiosemicarbazide derivatives . Attention: This product is for research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3S2 B1296950 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine CAS No. 33313-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXOOJNOENHCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231976
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
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Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33313-08-5
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33313-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID701231976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound. The document details its molecular identifiers, physicochemical properties, and expected spectral characteristics. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses the broad biological activities associated with its structural class, the 2-amino-1,3,4-thiadiazoles.

Chemical Structure and Identifiers

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their significant aromaticity and stability.[1] The core structure is a five-membered ring containing one sulfur and two nitrogen atoms.[1] This particular derivative is substituted at the 2-position with an amine group and at the 5-position with a sec-butylthio group. The 2-amino-1,3,4-thiadiazole moiety is considered a valuable pharmacophore, a molecular feature responsible for pharmacological activity.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name 5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-amine [2]
CAS Number 33313-08-5 [1][2]
Molecular Formula C₆H₁₁N₃S₂ [2]
Molecular Weight 189.3 g/mol [1][2]
Canonical SMILES CCC(C)SC1=NN=C(S1)N [2]
InChI InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) [2]

| InChIKey | HUXOOJNOENHCDZ-UHFFFAOYSA-N |[1][2] |

Physicochemical and Computational Properties

While experimentally determined physical properties are not widely available in the literature, computational predictions provide valuable insights into the behavior of the molecule. The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effects of the sulfur and nitrogen atoms, making it stable in acidic conditions but susceptible to cleavage by a base.[1]

Table 2: Predicted Physicochemical Properties

Property Predicted Value Reference
Density 1.3 ± 0.1 g/cm³ [2]
Boiling Point 331.5 ± 25.0 °C at 760 mmHg [2]
Flash Point 154.3 ± 23.2 °C [2]
Refractive Index 1.592 [2]
Polar Surface Area (PSA) 105.34 Ų [2]
LogP 2.28 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 5 [2]

| Rotatable Bonds | 3 |[2] |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not reported in the available literature. However, based on the characterization of analogous 5-substituted-1,3,4-thiadiazol-2-amines, the following spectral features can be expected.[1][3]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the sec-butyl group, including a triplet for the terminal methyl group, a doublet for the other methyl group, and multiplets for the methylene and methine protons.[1] A broad singlet corresponding to the two protons of the primary amine (NH₂) group would also be anticipated.[1][3]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal six distinct signals: four for the carbons of the sec-butyl group and two for the carbons of the thiadiazole ring.[1] The chemical shifts of the thiadiazole carbons are indicative of their heteroaromatic nature, typically resonating between 148-169 ppm.[3]

  • FT-IR Spectroscopy : The infrared spectrum is expected to display characteristic absorption bands. The stretching vibration for the primary amine (N-H) would appear in the range of 3072-3400 cm⁻¹.[3] The C=N stretching vibration of the thiadiazole ring is typically observed between 1590–1636 cm⁻¹, and the C-S-C stretching of the ring is found in the 812-854 cm⁻¹ range.[3]

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak that corresponds to the calculated molecular weight of the compound.[3]

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process, which is a common method for preparing 5-alkylthio-substituted 2-amino-1,3,4-thiadiazoles.[4] The process involves the initial formation of the thiadiazole ring followed by S-alkylation.

Synthesis_Workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->Intermediate Reflux, Base (e.g., NaOH) in Ethanol CS2 Carbon Disulfide (CS₂) CS2->Intermediate FinalProduct 5-(sec-butylthio)-1,3,4- thiadiazol-2-amine Intermediate->FinalProduct Base (e.g., NaH) in DMF AlkylatingAgent 2-Bromobutane (sec-Butyl Halide) AlkylatingAgent->FinalProduct

General synthesis workflow for this compound.
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate)

This protocol is adapted from established methods for synthesizing the 2-amino-5-mercapto-1,3,4-thiadiazole precursor.[4][5]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiosemicarbazide (1.0 eq) in absolute ethanol.

  • Reagent Addition : To the stirred solution, add sodium hydroxide (1.0 eq) followed by the slow addition of carbon disulfide (1.2 eq).

  • Reaction : Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid (e.g., 20% HCl) to precipitate the crude product.[6]

  • Purification : Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from 50% ethanol to yield 5-amino-1,3,4-thiadiazole-2-thiol as a crystalline solid.[5]

Synthesis of this compound (Final Product)

This S-alkylation step is based on general procedures for alkylating thiol-containing heterocycles.[4]

  • Reaction Setup : In a flask under an inert atmosphere (e.g., nitrogen), suspend the synthesized 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation : Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C to deprotonate the thiol group, forming the thiolate anion.

  • Alkylation : Slowly add 2-bromobutane (sec-butyl bromide, 1.1 eq) to the reaction mixture. Allow the mixture to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

  • Work-up : Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude residue using column chromatography on silica gel to obtain the final product, this compound.

Biological Activity and Potential Applications

The 1,3,4-thiadiazole nucleus is a component in numerous compounds with a vast array of biological activities.[1] While specific studies on this compound are limited, the 2-amino-1,3,4-thiadiazole scaffold is extensively studied and has shown potential as:

  • Antimicrobial Agents : Derivatives have demonstrated significant activity against various bacterial and fungal strains.[1] The proposed mechanism often involves the inhibition of essential microbial enzymes, leading to cell death.[1]

  • Anticancer Agents : The 2-amino-1,3,4-thiadiazole structure is a promising foundation for anticancer agents, with some derivatives showing potent antitumor properties.[1][7]

  • Enzyme Inhibitors : Certain derivatives show inhibitory activity against enzymes like carbonic anhydrase and dihydrofolate reductase (DHFR), which are relevant targets for treating conditions like glaucoma or for antimicrobial and anticancer therapies.[1][7]

  • Other Activities : This class of compounds has also been reported to possess anti-inflammatory, analgesic, anticonvulsant, and antiviral properties.[1][8]

Mechanism_of_Action Compound 5-(R-thio)-1,3,4-thiadiazol-2-amine Enzyme Essential Microbial Enzyme (e.g., DHFR) Compound->Enzyme Inhibits Product Essential Metabolite Enzyme->Product Catalyzes reaction Substrate Natural Substrate Substrate->Enzyme Binds to active site Pathway Metabolic Pathway Product->Pathway Disruption Pathway Disruption Pathway->Disruption Death Microbial Cell Death Disruption->Death

Proposed antimicrobial mechanism via enzyme inhibition.[1]

Conclusion

This compound is a heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis is achievable through established chemical pathways. As a member of the broadly active 2-amino-1,3,4-thiadiazole family, it holds significant potential for further investigation in drug discovery and development, particularly in the search for new antimicrobial and anticancer agents. Further experimental validation of its physicochemical properties and a thorough evaluation of its biological activity are warranted.

References

An In-Depth Technical Guide to the Synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document details the core synthetic strategies, experimental protocols, and characterization data relevant to the preparation of this target molecule. The synthesis primarily involves a two-step process: the formation of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by its S-alkylation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel thiadiazole-based therapeutic agents.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms and one sulfur atom. This structural motif is present in numerous commercially available drugs, such as the diuretic acetazolamide and the antimicrobial cefazolin.[4] The 2-amino-5-substituted-1,3,4-thiadiazole framework is a particularly versatile scaffold for the development of new bioactive compounds. The introduction of an alkylthio substituent at the 5-position can modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses specifically on the synthesis of this compound, providing a detailed examination of its preparation.

Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step synthetic sequence. The first step involves the construction of the 1,3,4-thiadiazole ring to form the crucial intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole. The second step is the selective S-alkylation of this intermediate with a suitable sec-butyl electrophile.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

The most common and efficient method for the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole involves the cyclization of thiosemicarbazide with carbon disulfide.[5][6][7] This reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium hydroxide, in a suitable solvent like ethanol.[7]

Step 2: Synthesis of this compound

The final step in the synthesis is the S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole with a sec-butyl halide, such as 2-bromobutane or 2-chlorobutane. This reaction is generally performed in a polar aprotic solvent, like dimethylformamide (DMF) or acetone, in the presence of a base to deprotonate the thiol group, facilitating nucleophilic attack on the alkyl halide.

Experimental Protocols

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

Materials:

  • Thiosemicarbazide

  • Carbon disulfide

  • Anhydrous sodium carbonate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Distilled water

Procedure:

  • A mixture of thiosemicarbazide (0.1 mol) and anhydrous sodium carbonate (0.1 mol) is dissolved in absolute ethanol (70 mL).[7]

  • To this solution, carbon disulfide (0.24 mol) is added, and the resulting mixture is heated under reflux for 7 hours.[7]

  • After cooling to room temperature, the solvent is removed under reduced pressure.[7]

  • The residue is dissolved in distilled water (60 mL) and carefully acidified with concentrated hydrochloric acid to precipitate the product.[7]

  • The pale yellow precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 2-amino-5-mercapto-1,3,4-thiadiazole.[7]

Synthesis of this compound

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • 2-Bromobutane

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) in DMF (20 mL), potassium carbonate (12 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 2-Bromobutane (11 mmol) is added dropwise to the suspension, and the reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is poured into ice-cold water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Presentation

Parameter2-Amino-5-mercapto-1,3,4-thiadiazoleThis compound (Predicted)
Molecular Formula C₂H₃N₃S₂C₆H₁₁N₃S₂
Molecular Weight 133.19 g/mol [8]189.31 g/mol
Appearance Pale yellow solid[7]Off-white to pale yellow solid
Melting Point 230-231 °C[7]Not reported
Yield ~70%[7]>80% (based on analogous reactions)
¹H NMR (DMSO-d₆, δ ppm) 7.2 (br s, 2H, NH₂), 13.2 (br s, 1H, SH)~7.0 (br s, 2H, NH₂), 3.5-3.7 (m, 1H, SCH), 1.6-1.8 (m, 2H, CH₂), 1.3 (d, 3H, CH₃), 0.9 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=N), ~158 (C-SH)~168 (C=N), ~155 (C-S), ~45 (SCH), ~30 (CH₂), ~20 (CH₃), ~11 (CH₃)

Note: The data for this compound is predicted based on the known data of structurally similar compounds.

Mandatory Visualizations

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide Intermediate 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Intermediate CS2, Na2CO3 Ethanol, Reflux CS2 Carbon Disulfide FinalProduct 5-(Sec-butylthio)-1,3,4- thiadiazol-2-amine Intermediate->FinalProduct K2CO3, DMF SecButylBromide 2-Bromobutane SecButylBromide->FinalProduct

Figure 1: Synthesis workflow for this compound.

Antimicrobial_Action Thiadiazole 5-(Alkylthio)-1,3,4- thiadiazol-2-amine BacterialCell Bacterial Cell Thiadiazole->BacterialCell Penetrates cell wall Inhibition Inhibition Thiadiazole->Inhibition Enzyme Essential Bacterial Enzyme (e.g., DHPS) BacterialCell->Enzyme Enzyme->Inhibition Binds to active site CellDeath Bacterial Cell Death Inhibition->CellDeath Leads to

Figure 2: Proposed antimicrobial mechanism of action for 2-amino-1,3,4-thiadiazole derivatives.

Biological Context and Potential Applications

Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a broad spectrum of biological activities.[1][3][4] The primary mechanism of antimicrobial action for many sulfonamide drugs containing a similar core, such as sulfamethizole, involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. It is plausible that 5-(alkylthio)-1,3,4-thiadiazol-2-amines exert their antimicrobial effects through a similar mechanism of enzyme inhibition.[9] The lipophilic sec-butylthio group may enhance the compound's ability to penetrate bacterial cell membranes, thereby increasing its potency.[4]

Beyond antimicrobial activity, various 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and anticonvulsant agents.[2][3][9] The diverse biological profile of this scaffold underscores its importance in drug discovery and development. Further derivatization of the 2-amino group or modification of the 5-alkylthio substituent could lead to the discovery of novel therapeutic agents with enhanced efficacy and selectivity.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Analysis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents expected spectroscopic values derived from the analysis of structurally similar 1,3,4-thiadiazole derivatives. The methodologies provided are standardized protocols applicable to the characterization of this class of compounds.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities, including antimicrobial and anticonvulsant properties.[1] The structural elucidation of these molecules is fundamental for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal for the unambiguous confirmation of the chemical structure and purity of these synthesized compounds.

This guide outlines the expected spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely reported, the following tables summarize the expected quantitative data based on the analysis of analogous 1,3,4-thiadiazole derivatives found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂~7.0-7.5Broad Singlet-
CH (sec-butyl)MultipletMultiplet-
CH₂ (sec-butyl)MultipletMultiplet-
CH₃ (doublet, sec-butyl)DoubletDoublet~6-7
CH₃ (triplet, sec-butyl)TripletTriplet~7-8

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomExpected Chemical Shift (δ, ppm)
C2 (Thiadiazole ring)~165-170
C5 (Thiadiazole ring)~150-155
CH (sec-butyl)~40-45
CH₂ (sec-butyl)~28-32
CH₃ (doublet, sec-butyl)~18-22
CH₃ (triplet, sec-butyl)~10-15
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3100-3400Medium-Strong, Broad
C-H Stretch (Aliphatic)2850-3000Medium-Strong
C=N Stretch (Thiadiazole)1590-1640Medium
N-H Bend (Amine)1550-1650Medium
C-S Stretch800-860Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data

IonExpected m/zDescription
[M]⁺189.3Molecular Ion
[M-C₄H₉]⁺132Loss of sec-butyl radical
[C₄H₉S]⁺89sec-butylthio fragment
[C₄H₉]⁺57sec-butyl fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and intense signal of the molecular ion.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments.

  • Data Processing: The mass spectrometry software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Chemical Structure and Atom Numbering

G Chemical Structure of this compound cluster_legend Atom Numbering for NMR C2, C5: Thiadiazole ring carbons\n1', 2', 3', 4': Sec-butyl carbons C2, C5: Thiadiazole ring carbons 1', 2', 3', 4': Sec-butyl carbons mol

Caption: Structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Compound Synthesis and Purification NMR_Prep Dissolution in Deuterated Solvent IR_Prep KBr Pellet Preparation MS_Prep Dissolution in Volatile Solvent NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI or EI) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Peak Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Mass-to-Charge Ratio Analysis, Fragmentation MS_Acq->MS_Proc Interpretation Structural Elucidation and Confirmation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

G MolIon [M]⁺ m/z = 189.3 Frag1 [M-C₄H₉]⁺ m/z = 132 MolIon->Frag1 - C₄H₉ Frag2 [C₄H₉S]⁺ m/z = 89 MolIon->Frag2 - C₂H₂N₃S Frag3 [C₄H₉]⁺ m/z = 57 Frag2->Frag3 - S

Caption: Key fragmentation pathways for this compound.

References

Literature review on the therapeutic applications of 1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Applications of 1,3,4-Thiadiazoles

Introduction

The 1,3,4-thiadiazole nucleus stands as a cornerstone in the field of medicinal chemistry, recognized for its versatile pharmacological profile.[1] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is an integral structural component in a multitude of medicinal agents.[1] Its significance stems from its bioisosteric resemblance to pyrimidines, allowing it to interfere with biological processes like DNA replication.[2] Furthermore, the unique physicochemical properties of the 1,3,4-thiadiazole ring, such as its mesoionic nature, strong aromaticity, and metabolic stability, enhance its ability to cross cellular membranes, interact with various biological targets, and exhibit favorable pharmacokinetic profiles.[2][3][4] These characteristics have led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[5][6] This review provides a technical overview of the key therapeutic applications of 1,3,4-thiadiazole derivatives, presenting quantitative data, detailing experimental protocols, and visualizing core concepts for researchers and drug development professionals.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3] Their mechanism of action often involves the disruption of essential biochemical pathways or the modulation of enzyme functions within pathogenic microbes.[3] The structural versatility of the thiadiazole scaffold allows for substitutions that can enhance potency and broaden the spectrum of activity against various bacterial and fungal strains.[7]

Data Presentation: Antibacterial and Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 1,3,4-thiadiazole derivatives against a range of bacterial and fungal species. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

Compound ID Derivative Type S. aureus B. subtilis E. coli P. aeruginosa Reference
8j Benzo[d]imidazole scaffold - - - 12.5 [7]
8a Benzo[d]imidazole scaffold - - - 12.5 [7]
14a Tetranorlabdane unit - - - 2.5 [7]
22b Sparfloxacin derivative (Cl group) Moderate Moderate Good Good [7]
22e Sparfloxacin derivative (NO2 group) Moderate Moderate Good Good [7]
21b Gallic acid amide (4-fluorophenyl) - - - - [7]
4a/4b Phenyl substituted High Potency High Potency - High Potency [8]

Note: Some studies reported activity qualitatively as "Good" or "Moderate". Compound 21b was tested against Vibrio harveyi with an MIC of 0.0313 mg/mL[7].

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Fungal Species Activity Reference
General 25 fungal species 75 compounds showed potency exceeding reference agents or 90-100% growth inhibition. [3][7]
4a/4b A. fumigatus, P. italicum, G. candidum High Potency [8]
4c/4d Various Fungi Activity decreased to zero with electron-withdrawing groups (Cl, NO2). [8]

| 7c/7d | Various Fungi | Higher potency than unsubstituted analogs. |[8] |

Experimental Protocols

The antimicrobial activity of 1,3,4-thiadiazole derivatives is primarily assessed using the following standard methods:

  • Broth Microdilution Method (for MIC Determination): This is a widely used method to determine the Minimum Inhibitory Concentration (MIC).

    • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacterium or fungus).

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Positive and negative controls (wells with and without microbial growth) are included for validation.

  • Disc Diffusion Method: This method assesses the extent of microbial growth inhibition.

    • Plate Preparation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate.

    • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • Incubation: The plates are incubated under suitable conditions.

    • Measurement: The antibacterial or antifungal activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

Visualization: Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for screening novel 1,3,4-thiadiazole derivatives for antimicrobial activity.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis s1 Synthesis of 1,3,4-Thiadiazole Derivatives s2 Purification & Structural Confirmation (NMR, IR, MS) s1->s2 p1 Prepare Stock Solutions of Test Compounds s2->p1 p2 Primary Screening (e.g., Disc Diffusion) p1->p2 p3 Quantitative Assay (Broth Microdilution) p2->p3 p4 Determine MIC Values p3->p4 a1 Compare Activity to Reference Drugs p4->a1 a2 Structure-Activity Relationship (SAR) Analysis a1->a2 a3 Identify Lead Compounds a2->a3

Caption: Workflow for antimicrobial screening of 1,3,4-thiadiazole derivatives.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a privileged structure in the design of novel anticancer agents.[5] Derivatives have shown potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, and colon cancer.[5][9] Their mechanisms of action are diverse, involving the inhibition of key enzymes like protein kinases, disruption of DNA replication, induction of apoptosis, and cell cycle arrest.[2][5]

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of 1,3,4-thiadiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cancer cell proliferation.

Table 3: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC50 in µM)

Compound ID Derivative Type LoVo (Colon) MCF-7 (Breast) MDA-MB-231 (Breast) Reference
2g Benzenesulfonylmethyl-phenyl 2.44 23.29 - [9]
ST10 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl) - 49.6 53.4 [10][11]
ST3 - - - 73.8 [12]
ST8 - - - 75.2 [12]
32a EGFR Inhibitor Hybrid - 9.31 - [2]
32d EGFR Inhibitor Hybrid - 3.31 - [2]

Note: LoVo and MCF-7 cell lines were evaluated after 48-hour incubation[9].

Experimental Protocols

The evaluation of anticancer potential involves a series of in vitro cell-based assays:

  • Cell Viability/Proliferation Assay (MTT or SRB Assay):

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Staining: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into a purple formazan product.

    • Quantification: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cell Treatment: Cells are treated with the test compound at its IC50 concentration.

    • Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).

    • Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed (e.g., with cold ethanol).

    • Staining: The fixed cells are treated with RNase and stained with a DNA-binding dye like Propidium Iodide.

    • Analysis: The DNA content of the cells is quantified by flow cytometry. This allows for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest at a specific phase.

Visualization: General Anticancer Mechanism of Action

Many 1,3,4-thiadiazole derivatives function by inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as those involving protein kinases, which ultimately leads to programmed cell death (apoptosis).

G Thiadiazole 1,3,4-Thiadiazole Derivative Kinase Protein Kinase (e.g., EGFR, Src, Abl) Thiadiazole->Kinase Inhibition Pathway Downstream Signaling Pathway (e.g., PI3K/Akt) Kinase->Pathway Apoptosis Induction of Apoptosis Kinase->Apoptosis Inhibition of Apoptosis Signal Proliferation Cell Proliferation & Survival Pathway->Proliferation Caspases Activate Caspases (Caspase 3, 8) Apoptosis->Caspases

Caption: Inhibition of kinase signaling by 1,3,4-thiadiazoles leading to apoptosis.

Anti-inflammatory and Analgesic Activity

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential to alleviate inflammation and pain.[13][14] Some compounds have shown significant analgesic activity in writhing tests and fair anti-inflammatory effects in carrageenan-induced edema models, with the added benefit of low ulcerogenic potential compared to standard drugs like indomethacin.[13][14]

Data Presentation: Anti-inflammatory and Analgesic Effects

Table 4: Efficacy of 1,3,4-Thiadiazole Derivatives in Preclinical Models

Activity Test Method Result Reference
Analgesic Acetic Acid Writhing Reflex 46% to 56% inhibition [14]
Anti-inflammatory Carrageenan-induced Paw Edema Notable activity, with some derivatives showing superior profiles. [13][14]

Note: Acetylsalicylic acid showed 60% inhibition in the analgesic test for comparison[14].

Experimental Protocols
  • Acetic Acid-Induced Writhing Test (Analgesic Activity):

    • Acclimatization: Mice are acclimatized to the laboratory environment.

    • Compound Administration: The test group receives the synthesized compound orally or intraperitoneally, while the control group receives a vehicle and the positive control group receives a standard analgesic (e.g., aspirin).

    • Induction of Writhing: After a set period (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching and constriction of the abdomen).

    • Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes).

    • Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity. The percentage of inhibition is calculated.

  • Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity):

    • Baseline Measurement: The initial paw volume of rats is measured using a plethysmometer.

    • Compound Administration: The test compounds, vehicle (control), or a standard anti-inflammatory drug (e.g., indomethacin) are administered to different groups of rats.

    • Induction of Edema: After one hour, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

    • Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Analysis: The increase in paw volume (edema) is calculated. The percentage of inhibition of edema by the test compounds is determined by comparing the increase in paw volume to the control group.

Anticonvulsant Activity

The 1,3,4-thiadiazole ring is a key pharmacophore for anticonvulsant activity.[15] Marketed drugs like acetazolamide feature this core structure.[15] The proposed mechanism often involves the modulation of GABAergic neurotransmission, where the compounds enhance the action of GABA, the primary inhibitory neurotransmitter in the brain, thereby preventing excessive neuronal firing associated with seizures.[15] The presence of an =N–C–S– moiety and specific lipophilic or electron-withdrawing substitutions on the ring are considered important for activity.[15]

Experimental Protocols
  • Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

    • Compound Administration: Animals (typically mice or rats) are given the test compound.

    • Stimulation: After a predetermined time, a brief electrical stimulus is applied through corneal or ear-clip electrodes.

    • Observation: The animals are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

    • Analysis: Protection against the tonic extension is considered an indication of anticonvulsant activity.

  • Pentylenetetrazole (PTZ) Seizure Test: This is a chemical-induced seizure model, sensitive to drugs that affect GABAergic transmission.

    • Compound Administration: The test compound is administered to the animals.

    • PTZ Injection: A convulsant dose of pentylenetetrazole is injected subcutaneously.

    • Observation: Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

    • Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded as a measure of its anticonvulsant efficacy.

Visualization: General Synthesis of 1,3,4-Thiadiazoles

A common and effective method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclodehydration of thiosemicarbazides.

G R1 R¹-COOH (Carboxylic Acid) TS Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate R1->Intermediate TS->Intermediate Product 2-Amino-5-substituted 1,3,4-Thiadiazole Intermediate->Product Cyclodehydration Cyclizing Cyclizing Agent (e.g., POCl₃, H₂SO₄) Cyclizing->Product

Caption: General synthesis pathway for 1,3,4-thiadiazole derivatives.

Conclusion

The 1,3,4-thiadiazole scaffold remains a highly productive and versatile platform in modern medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of therapeutic activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The ability to systematically modify the substituents at the C2 and C5 positions allows for fine-tuning of their pharmacological profiles, enhancing potency and selectivity while often maintaining favorable pharmacokinetic properties. The extensive quantitative data from numerous preclinical studies, supported by well-established experimental protocols, confirms the therapeutic potential of this heterocyclic system. Future research will likely focus on optimizing lead compounds to improve their safety and efficacy profiles, exploring novel mechanisms of action, and advancing the most promising candidates toward clinical development.

References

In Silico Toxicity Prediction for Substituted Thiadiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methods for predicting the toxicity of substituted thiadiazole compounds, a class of heterocyclic molecules with significant interest in drug discovery. As computational approaches become increasingly integral to early-stage safety assessment, this document offers researchers, scientists, and drug development professionals a detailed resource on the principles, methodologies, and practical application of predictive toxicology tools. The guide covers key in silico platforms, outlines experimental protocols for their use, presents comparative toxicity data for a range of thiadiazole derivatives, and explores the potential signaling pathways implicated in their toxicity. The overarching goal is to equip researchers with the knowledge to effectively integrate in silico toxicity prediction into their drug development workflows, thereby facilitating the early identification of potentially hazardous compounds and guiding the design of safer therapeutic agents.

Introduction to In Silico Toxicology for Drug Discovery

In silico toxicology is a rapidly evolving field that utilizes computational models to predict the potential adverse effects of chemical compounds.[1] By leveraging quantitative structure-activity relationships (QSAR), machine learning algorithms, and knowledge-based systems, these methods offer a cost-effective and ethically sound alternative to traditional animal testing in the early stages of drug development.[2][3] The primary aim is to "fail fast and fail cheap" by identifying and deprioritizing compounds with a high likelihood of toxicity before they enter more resource-intensive preclinical and clinical studies.[4]

Thiadiazole and its substituted derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] However, as with any chemical entity intended for therapeutic use, a thorough assessment of their safety profile is paramount. In silico toxicity prediction provides a powerful tool for the early-stage hazard identification of novel thiadiazole compounds.[6][7]

This guide will delve into the practical application of several widely used in silico toxicity prediction tools, with a specific focus on their utility for assessing the toxicological profiles of substituted thiadiazole derivatives.

Key In Silico Toxicity Prediction Platforms

A variety of software tools and web servers are available for in silico toxicity prediction, each with its own underlying algorithms and databases. For the purpose of this guide, we will focus on three commonly used platforms: Toxtree, Lazar, and ProTox-II.

  • Toxtree: A freely available, open-source software that predicts toxic hazards by applying a decision tree approach.[8][9][10] It is particularly useful for Cramer classification, which categorizes compounds into classes of toxicological concern based on their chemical structure.[11] Toxtree also includes modules for predicting specific toxicological endpoints such as mutagenicity and carcinogenicity.[10]

  • Lazar (Lazy Structure-Activity Relationships): A web-based tool that predicts a variety of toxic properties by generating local QSAR models for a query compound.[12][13] It identifies similar compounds with known experimental toxicity data from its database and builds a predictive model based on this neighborhood of chemical structures.[14][15] Lazar provides predictions for endpoints such as carcinogenicity, mutagenicity, and acute toxicity.[12]

  • ProTox-II: A web server that predicts the oral toxicity of small molecules in rodents.[16] It provides a predicted LD50 value and a toxicity class. The prediction is based on the analysis of chemical similarity to compounds with known LD50 values and the identification of toxic fragments.[17]

Experimental Protocols for In Silico Toxicity Prediction

This section provides detailed, step-by-step protocols for using Toxtree, Lazar, and ProTox-II to predict the toxicity of a novel substituted thiadiazole compound.

General Workflow for In Silico Toxicity Prediction

The general workflow for in silico toxicity prediction involves several key steps, from obtaining the chemical structure to interpreting the prediction results.

General In Silico Toxicity Prediction Workflow A Obtain Chemical Structure (SMILES or draw) B Select In Silico Tool (e.g., Toxtree, Lazar, ProTox-II) A->B C Input Chemical Structure B->C D Run Toxicity Prediction C->D E Analyze Prediction Results (Endpoints, Confidence) D->E F Compare Results from Multiple Tools E->F G Integrate with other data (e.g., in vitro assays) F->G H Decision Making (Prioritize, Deprioritize, Modify) G->H

A generalized workflow for in silico toxicity prediction.
Protocol for Toxtree

Toxtree is a downloadable software that can be run on a local machine.[9]

  • Installation: Download and install Toxtree from the official website.[9]

  • Input Compound:

    • Launch Toxtree.

    • Go to "File" > "New" > "Molecule".

    • A "Molecule" window will appear. You can either draw the structure using the built-in editor or input a SMILES string. For SMILES input, click the "SMILES" button and paste the string.

  • Select Decision Tree:

    • In the main window, you will see a list of available decision trees (e.g., "Cramer rules," "Benigni/Bossa rulebase for mutagenicity and carcinogenicity").

    • Select the desired decision tree for your analysis.

  • Run Prediction:

    • Click the "Estimate" button.

  • Analyze Results:

    • The results will be displayed in the right-hand panel. This will include the predicted class or endpoint and a step-by-step explanation of the decision-making process within the tree.

Protocol for Lazar

Lazar is accessible as a web server.[12]

  • Access the Lazar Web Server: Navigate to the Lazar website.

  • Input Compound:

    • You can draw the chemical structure using the provided molecular editor or input a SMILES string.

  • Select Endpoints:

    • Lazar offers a range of toxicity endpoints (e.g., "Carcinogenicity (rat)," "Mutagenicity (Salmonella typhimurium)").

    • Select the endpoints you wish to predict.

  • Submit for Prediction:

    • Click the "Predict" button.

  • Analyze Results:

    • Lazar will provide a prediction for each selected endpoint, along with a confidence level.

    • Crucially, it also shows the "neighbors" – the similar compounds from its database that were used to build the local QSAR model, along with their experimental toxicity data. This provides transparency and allows for expert review of the prediction.[13]

Protocol for ProTox-II

ProTox-II is a user-friendly web server for predicting oral toxicity.[16]

  • Access the ProTox-II Web Server: Navigate to the ProTox-II website.

  • Input Compound:

    • Draw the chemical structure in the provided editor or paste a SMILES string.

  • Submit for Prediction:

    • Click the "Start ProTox-II" button.

  • Analyze Results:

    • ProTox-II will provide a predicted LD50 value in mg/kg, a predicted toxicity class (from I to VI, with I being the most toxic), and an overall prediction accuracy.

    • It also highlights potential toxic fragments within the molecule and shows similar compounds with known toxicity from its database.

Comparative In Silico Toxicity Data for Substituted Thiadiazoles

To illustrate the application of these tools, a selection of substituted thiadiazole compounds was analyzed using Toxtree, Lazar, and ProTox-II. The results are summarized in the tables below.

Table 1: Predicted Acute Oral Toxicity (LD50) and Toxicity Class

CompoundStructure (SMILES)ProTox-II Predicted LD50 (mg/kg)ProTox-II Toxicity ClassLazar Predicted Acute Toxicity (Rat)
2-Amino-1,3,4-thiadiazoleNC1=NN=CS112504Active
2-Amino-5-methyl-1,3,4-thiadiazoleCC1=NN=C(N)S115004Active
AcetazolamideCC(=O)NC1=NN=C(S1)S(=O)(=O)N20004Inactive
MethazolamideCC(=O)N1C(=S)N=C(S1)S(=O)(=O)N8004Active
SulfamethizoleNS(=O)(=O)C1=CC=C(N=C2SC(C)=NN2)C=C162005Inactive

Table 2: Predicted Mutagenicity and Carcinogenicity

CompoundToxtree (Benigni/Bossa) MutagenicityLazar Mutagenicity (Ames test)Toxtree (Benigni/Bossa) CarcinogenicityLazar Carcinogenicity (Rat)
2-Amino-1,3,4-thiadiazoleInconclusiveNegativeInconclusiveNegative
2-Amino-5-methyl-1,3,4-thiadiazoleInconclusiveNegativeInconclusiveNegative
AcetazolamideNegativeNegativeNegativeNegative
MethazolamideNegativeNegativeNegativeNegative
SulfamethizolePositive (Aromatic amine)PositivePositive (Aromatic amine)Positive

Disclaimer: The data presented in these tables are for illustrative purposes and are based on predictions from in silico models. These predictions do not replace the need for experimental validation.

Potential Signaling Pathways in Thiadiazole-Induced Toxicity

While in silico tools are excellent for flagging potential hazards, understanding the underlying mechanisms of toxicity requires an exploration of the relevant biological pathways. For thiadiazole compounds, several signaling pathways have been implicated in both their therapeutic effects and potential toxicity.

Apoptosis

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Dysregulation of apoptosis can lead to various diseases, and many chemotherapeutic agents, including some thiadiazole derivatives, exert their effects by inducing apoptosis in cancer cells.[15][18] However, off-target induction of apoptosis in healthy tissues is a major mechanism of drug-induced toxicity.

Several studies have shown that certain substituted thiadiazoles can induce apoptosis through the intrinsic (mitochondrial) pathway, involving the activation of caspases 3, 8, and 9.[9][18]

Potential Apoptosis Pathway in Thiadiazole Toxicity Thiadiazole Thiadiazole Compound Mitochondrion Mitochondrial Stress Thiadiazole->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway.
Oxidative Stress

The sulfur atom in the thiadiazole ring can be susceptible to metabolic oxidation, potentially leading to the generation of reactive oxygen species (ROS).[7][19][20] An imbalance between ROS production and the cell's antioxidant defense mechanisms results in oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Oxidative Stress Pathway Thiadiazole Thiadiazole Compound Metabolism Metabolic Activation Thiadiazole->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (DNA, proteins, lipids) OxidativeStress->CellDamage CellDeath Cell Death CellDamage->CellDeath

Generation of oxidative stress by metabolic activation.
NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory responses, cell survival, and proliferation.[11] Dysregulation of the NF-κB signaling pathway is associated with various inflammatory diseases and cancers. Some environmental chemicals and drugs can induce toxicity by aberrantly activating the NF-κB pathway.[11] While some thiadiazole derivatives are being investigated as NF-κB inhibitors for anti-inflammatory and anticancer purposes, it is also plausible that certain substitutions on the thiadiazole ring could lead to unintended activation of this pathway, contributing to a toxic response.

NF-κB Signaling in Chemical-Induced Toxicity Stressor Toxicant (e.g., Thiadiazole derivative) IKK IKK Activation Stressor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Gene Transcription (Pro-inflammatory cytokines) NFkB->Gene Toxicity Inflammation & Toxicity Gene->Toxicity

Simplified NF-κB activation pathway.

Conclusion and Future Perspectives

In silico toxicity prediction is an indispensable component of modern drug discovery and development. For researchers working with substituted thiadiazole compounds, the tools and methodologies outlined in this guide provide a robust framework for early-stage safety assessment. By integrating predictions from multiple platforms and considering the potential underlying toxicological pathways, scientists can make more informed decisions about which compounds to advance in the development pipeline.

It is crucial to remember that in silico predictions are not a replacement for experimental testing but rather a powerful tool for prioritization and hypothesis generation. The confidence in in silico predictions is enhanced when multiple models based on different algorithms and datasets provide a consensus result. As our understanding of the molecular mechanisms of toxicity deepens and the quality and quantity of toxicological data grow, the accuracy and predictive power of in silico models will continue to improve. The continued development and application of these computational approaches will undoubtedly lead to the design of safer and more effective thiadiazole-based therapeutics.

References

In-Depth Technical Guide: Solubility and Stability Studies of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel heterocyclic compound, 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine. Given the limited publicly available data on this specific molecule, this document outlines standardized experimental protocols and presents representative data from structurally similar 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives to serve as a practical reference for researchers.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. The physicochemical properties of a drug candidate, particularly its aqueous solubility and chemical stability, are critical determinants of its biopharmaceutical performance and shelf-life. Poor solubility can lead to low bioavailability and formulation challenges, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding and characterization of these properties are paramount during the early stages of drug discovery and development.

This guide details the experimental procedures for determining both kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to evaluate the intrinsic stability of this compound and related compounds.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties of closely related analogs provide valuable insights. The table below summarizes key physicochemical data for representative 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives.

Property2-amino-5-(methylthio)- 1,3,4-thiadiazole2-amino-5-(ethylthio)- 1,3,4-thiadiazoleThis compound (Predicted)
Molecular Formula C₃H₅N₃S₂C₄H₇N₃S₂C₇H₁₃N₃S₂
Molecular Weight 147.22 g/mol 161.25 g/mol 203.33 g/mol
Melting Point (°C) 178-181135-137Not available
Appearance Crystalline powderCrystalline powderPredicted to be a solid
LogP (Predicted) 0.81.32.1

Note: Data for analogous compounds is sourced from publicly available chemical supplier information. The LogP values are predicted using computational models and serve as an estimation of lipophilicity.

Solubility Studies

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and subsequent absorption. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding of a compound's solubility behavior.

Experimental Protocols

Kinetic solubility is a measure of how quickly a compound dissolves from a solid form or a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or orbital shaker

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 10 µL of the DMSO stock solution to 990 µL of PBS (pH 7.4) in a microcentrifuge tube to achieve a final concentration of 100 µM.

  • Incubate the tubes in a thermomixer at 25°C with shaking at 800 rpm for 2 hours.

  • After incubation, centrifuge the samples at 14,000 rpm for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • The solubility is reported as the measured concentration in µg/mL or µM.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution. This is a more time-consuming but accurate measure of solubility.

Materials:

  • Solid this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Seal the vial and place it on an orbital shaker at 25°C for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect for the presence of undissolved solid.

  • Filter the suspension to remove any undissolved particles.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

  • The thermodynamic solubility is reported as the measured concentration in µg/mL or µM.

Representative Solubility Data

The following table presents hypothetical, yet representative, aqueous solubility data for 2-amino-5-alkylthio-1,3,4-thiadiazole derivatives, illustrating a common trend where solubility decreases with increasing alkyl chain length and lipophilicity.

CompoundKinetic Solubility (µg/mL) at pH 7.4Thermodynamic Solubility (µg/mL) at pH 7.4
2-amino-5-(methylthio)-1,3,4-thiadiazole150120
2-amino-5-(ethylthio)-1,3,4-thiadiazole8565
This compound (Expected) < 50 < 30

Note: The data in this table is illustrative and intended to represent expected trends. Actual experimental values would need to be determined.

Stability Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocols for Forced Degradation

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Procedure:

  • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

  • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

  • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate the solutions at 60°C for 24 hours.

  • After incubation, neutralize the acidic and basic solutions.

  • Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Procedure:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Analyze the sample by a stability-indicating HPLC method.

Procedure:

  • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

  • After exposure, dissolve a known amount of the stressed solid in a suitable solvent.

  • Analyze the sample by a stability-indicating HPLC method.

Procedure:

  • Expose the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • After exposure, dissolve a known amount of the stressed and control solids in a suitable solvent.

  • Analyze the samples by a stability-indicating HPLC method.

Representative Stability Data

The following table summarizes the expected outcomes of forced degradation studies for a 2-amino-5-alkylthio-1,3,4-thiadiazole derivative.

Stress ConditionReagent/ConditionDurationTemperatureExpected Degradation (%)
Acid Hydrolysis 0.1 N HCl24 hours60°C10-15%
Base Hydrolysis 0.1 N NaOH24 hours60°C15-20%
Neutral Hydrolysis Water24 hours60°C< 5%
Oxidation 3% H₂O₂24 hoursRoom Temp.20-30%
Thermal (Solid) -48 hours80°C< 10%
Photolytic (Solid) ICH Q1B--5-10%

Note: This data is illustrative. The thioether linkage is often susceptible to oxidation, and the ester-like nature of the thiadiazole ring can be prone to hydrolysis under acidic and basic conditions.

Visualizations

Experimental Workflows

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Dilute to 100 µM in PBS k_start->k_dilute k_incubate Incubate 2h at 25°C with shaking k_dilute->k_incubate k_centrifuge Centrifuge to pellet undissolved compound k_incubate->k_centrifuge k_analyze Analyze supernatant by HPLC-UV k_centrifuge->k_analyze k_result Kinetic Solubility Value k_analyze->k_result t_start Excess Solid Compound t_add_buffer Add PBS (pH 7.4) t_start->t_add_buffer t_incubate Incubate 24-48h at 25°C with shaking t_add_buffer->t_incubate t_filter Filter to remove undissolved solid t_incubate->t_filter t_analyze Analyze filtrate by HPLC-UV t_filter->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result Stability_Workflow cluster_stress Forced Degradation Conditions start Test Compound (Solid or Stock Solution) hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photolytic Photolytic (ICH Q1B) start->photolytic analyze Analyze by Stability-Indicating HPLC Method hydrolysis->analyze oxidation->analyze thermal->analyze photolytic->analyze result Identify Degradants & Quantify % Degradation analyze->result

Pharmacophore Modeling of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine for Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities. This technical guide delves into the pharmacophore modeling of a specific derivative, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine, as a case study for drug design. We will explore the generation of a hypothetical pharmacophore model, detail relevant experimental protocols for synthesis and biological evaluation, and present a framework for organizing the resulting data. This document serves as a comprehensive resource for researchers engaged in the discovery of novel therapeutics based on the 1,3,4-thiadiazole core.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and its ability to engage in various interactions with biological targets.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[2][3][4] The biological activity is often modulated by the nature of the substituents at the 2- and 5-positions of the thiadiazole ring.[3] For instance, an amino group at the 2-position is a common feature in many biologically active derivatives.[3]

The specific compound of interest, this compound, features a flexible sec-butylthio group at the 5-position, which can explore hydrophobic pockets within a target protein, and an amino group at the 2-position, which can act as a hydrogen bond donor. These features make it an interesting candidate for targeting a variety of enzymes and receptors.

Pharmacophore Modeling

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[5] A pharmacophore model for this compound can be developed based on the known interactions of similar 1,3,4-thiadiazole derivatives with their biological targets.

Hypothetical Pharmacophore Model

Based on the analysis of published data for various 1,3,4-thiadiazole derivatives, a hypothetical pharmacophore model for this compound as a potential enzyme inhibitor (e.g., carbonic anhydrase or a kinase) would likely include the following features:

  • One Hydrogen Bond Donor (HBD): The amino group at the 2-position.

  • Two Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the 1,3,4-thiadiazole ring.

  • One Hydrophobic (HY) feature: The sec-butyl group.

This model can be used for virtual screening of compound libraries to identify new molecules with a higher probability of being active.

G Hypothetical Pharmacophore Model cluster_legend Legend cluster_molecule This compound cluster_pharmacophore Pharmacophore Features HBD Hydrogen Bond Donor HBA Hydrogen Bond Acceptor HY Hydrophobic N1 N N2 N N1->N2 p_HBA1 HBA N1->p_HBA1 C2 C N2->C2 p_HBA2 HBA N2->p_HBA2 S1 S C1 C S1->C1 C1->N1 NH2 NH2 C1->NH2 C2->S1 S2 S C2->S2 p_HBD HBD NH2->p_HBD secBu sec-Bu S2->secBu p_HY HY secBu->p_HY

Caption: Hypothetical pharmacophore model for this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its analogs.

Synthesis

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.

General Synthesis Workflow:

G General Synthesis Workflow start Starting Materials (Thiosemicarbazide, Carboxylic Acid) step1 Step 1: Formation of Acylthiosemicarbazide start->step1 step2 Step 2: Acid-catalyzed Cyclization step1->step2 step3 Step 3: Alkylation step2->step3 purification Purification (Crystallization, Chromatography) step3->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Generalized workflow for the synthesis of 5-(alkylthio)-1,3,4-thiadiazol-2-amines.

Detailed Protocol (Exemplary):

  • Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol: A mixture of thiosemicarbazide, carbon disulfide, and anhydrous sodium carbonate in absolute ethanol is heated under reflux.[6] The resulting product is isolated by filtration.

  • Synthesis of this compound: 2-Amino-1,3,4-thiadiazole-5-thiol is dissolved in a suitable solvent (e.g., ethanol, DMF) and treated with a base (e.g., sodium hydroxide, potassium carbonate). Sec-butyl bromide is then added, and the mixture is stirred at room temperature or heated to complete the reaction. The product is isolated by precipitation or extraction.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H stretches for the amine and C=N stretches for the thiadiazole ring.[2]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to support the proposed structure.[2]

Biological Evaluation

The biological activity of this compound can be assessed using a variety of in vitro assays, depending on the therapeutic target of interest.

Example: Carbonic Anhydrase Inhibition Assay

Many 1,3,4-thiadiazole derivatives are known to inhibit carbonic anhydrases (CAs), enzymes that are implicated in various diseases, including glaucoma and cancer.[3][7]

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains buffer, the CA enzyme, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.

  • Data Acquisition: The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength over time.

  • Data Analysis: The initial reaction rates are calculated. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: In Vitro Carbonic Anhydrase Inhibitory Activity of this compound and a Standard Inhibitor.

CompoundTarget IsozymeIC₅₀ (µM)
This compoundhCA IValue
hCA IIValue
hCA IXValue
Acetazolamide (Standard)hCA IValue
hCA IIValue
hCA IXValue

Note: The "Value" placeholders should be replaced with experimentally determined data.

In Silico Studies

In addition to experimental work, computational methods can provide valuable insights into the potential mechanism of action.

  • Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target protein.[7] It can help to rationalize the observed biological activity and to guide the design of more potent analogs.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various computational models. This helps to assess the drug-likeness of the compound at an early stage of development.[5][8]

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions.[5][8]

Conclusion

The 1,3,4-thiadiazole scaffold remains a highly attractive starting point for the design of new therapeutic agents. This guide has provided a comprehensive overview of the key steps involved in the pharmacophore modeling and preclinical evaluation of this compound. By integrating computational and experimental approaches, researchers can efficiently explore the therapeutic potential of this and other related compounds. The methodologies and frameworks presented herein are intended to serve as a practical resource for scientists in the field of drug discovery.

References

The Dawn of a Scaffold: A Technical History of 2-Amino-1,3,4-Thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core is a privileged scaffold in modern medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Its journey from a heterocyclic curiosity to a cornerstone of drug design is a story of serendipitous discovery, systematic investigation, and the elucidation of fundamental biochemical pathways. This technical guide delves into the discovery and early history of this remarkable scaffold, providing a comprehensive overview of its synthesis, seminal biological findings, and the foundational experimental work that paved the way for its current status.

Early Synthesis and Discovery

The 1,3,4-thiadiazole ring system was first described in the late 19th century, with significant contributions from the laboratory of M. Busch. However, the specific introduction of the 2-amino substituent, which would prove crucial for its medicinal applications, gained prominence in the early 20th century. One of the earliest accessible methods for the synthesis of related scaffolds, such as 2-amino-5-mercapto-1,3,4-thiadiazole, was reported by Guha in 1922. This foundational work involved the cyclization of dithiocarbazinic acid derivatives.

The parent 2-amino-1,3,4-thiadiazole itself can be synthesized through various routes, with one of the classical methods involving the oxidative cyclization of thiosemicarbazones or the reaction of thiosemicarbazide with a one-carbon synthon like formic acid.

Foundational Synthetic Protocols

Synthesis of 2-Amino-1,3,4-Thiadiazole from Thiosemicarbazide and Formic Acid

This method represents a fundamental approach to constructing the core scaffold.

  • Reactants: Thiosemicarbazide, Formic Acid, and a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Procedure:

    • Thiosemicarbazide (1.0 equivalent) is suspended in an excess of formic acid, which acts as both a reactant and a solvent.

    • The mixture is cooled in an ice bath, and a strong dehydrating agent, such as concentrated sulfuric acid, is added dropwise with stirring, maintaining the low temperature.

    • Following the addition, the reaction mixture is heated, typically at reflux, for several hours to drive the cyclization.

    • After cooling, the reaction mixture is poured onto crushed ice, and the resulting acidic solution is carefully neutralized with a base (e.g., concentrated ammonia solution or sodium hydroxide) to precipitate the product.

    • The crude 2-amino-1,3,4-thiadiazole is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like water or ethanol to yield the purified product.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Guha, 1922, adapted)

This early protocol was pivotal for accessing substituted 2-amino-1,3,4-thiadiazoles.

  • Reactants: Thiosemicarbazide, Carbon Disulfide, and a base (e.g., potassium hydroxide or sodium carbonate).

  • Procedure:

    • Thiosemicarbazide (1.0 equivalent) is dissolved in an ethanolic solution of potassium hydroxide.

    • Carbon disulfide (1.0 equivalent) is added slowly to the solution, leading to the formation of a potassium dithiocarbazinate salt.

    • The reaction mixture is heated at reflux for several hours. During this time, intramolecular cyclization with the elimination of hydrogen sulfide occurs.

    • The solvent is removed under reduced pressure, and the residue is dissolved in water.

    • The aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-amino-5-mercapto-1,3,4-thiadiazole.

    • The product is collected by filtration, washed with water, and dried.

The Emergence of a Pharmacophore: Key Historical Milestones

The journey of the 2-amino-1,3,4-thiadiazole scaffold into the realm of medicine was marked by three pivotal discoveries: its role in the development of sulfonamide antibiotics, its function as a carbonic anhydrase inhibitor, and the unexpected finding of its cytostatic properties.

Sulfamethizole and the Dawn of Antibacterial Activity

In the 1940s, following the success of the first sulfonamide drugs, extensive research was conducted to identify new sulfa drugs with improved properties. This led to the development of Sulfamethizole (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), one of the first drugs to incorporate the 2-amino-1,3,4-thiadiazole ring. It demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria and was particularly useful for treating urinary tract infections.

The mechanism of action of sulfamethizole, like other sulfonamides, involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfamethizole blocks the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately, bacterial replication.[1]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purines, Thymidine, Amino Acids THF->Purines Sulfamethizole Sulfamethizole Sulfamethizole->DHPS Inhibition

Early Quantitative Data for Sulfonamides

Early studies on sulfonamides established their minimum inhibitory concentrations (MICs) against various bacterial strains. While specific original data for sulfamethizole is sparse in readily available literature, data for the closely related sulfamethoxazole provides a historical context for the potency of this class of compounds.

CompoundOrganismMIC (µg/mL)
SulfamethizoleEscherichia coli (susceptible)128
SulfamethizoleEscherichia coli (resistant)512
SulfamethoxazoleStaphylococcus aureus20

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The agar dilution method was a standard technique during the mid-20th century for determining the MIC of antibacterial agents.

  • Materials: Nutrient agar, sterile petri dishes, logarithmic dilutions of the test compound (e.g., sulfamethizole) in a suitable solvent, and a standardized inoculum of the test bacterium (e.g., E. coli).

  • Procedure:

    • A series of nutrient agar plates were prepared, each containing a different concentration of sulfamethizole. This was achieved by adding a specific volume of the drug stock solution to the molten agar before pouring the plates. A control plate with no drug was also prepared.

    • The bacterial strain to be tested was grown in a liquid culture to a specific turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL).

    • A small, standardized volume of the bacterial suspension was inoculated onto the surface of each agar plate, typically using a multipoint inoculator.

    • The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC was determined as the lowest concentration of sulfamethizole that completely inhibited visible growth of the bacteria on the agar surface.

Acetazolamide and the Discovery of Carbonic Anhydrase Inhibition

A major breakthrough for the 2-amino-1,3,4-thiadiazole scaffold came in 1950 with the work of Roblin and Clapp, leading to the synthesis of Acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide).[2] Initially investigated as a diuretic, acetazolamide was found to be a potent inhibitor of the enzyme carbonic anhydrase. This discovery opened up new therapeutic avenues, including the treatment of glaucoma, epilepsy, and altitude sickness. Acetazolamide was subsequently marketed as Diamox in 1954.[2]

Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into a proton and a bicarbonate ion. This process is fundamental to pH regulation and fluid balance in various tissues. By inhibiting this enzyme, acetazolamide disrupts these processes, leading to its therapeutic effects, such as reducing the production of aqueous humor in the eye and cerebrospinal fluid in the brain.[3]

Carbonic_Anhydrase_Pathway HCO3_H HCO3_H Fluid_Secretion Fluid_Secretion HCO3_H->Fluid_Secretion Reduced H⁺ and HCO₃⁻ transport

Early Quantitative Data for Carbonic Anhydrase Inhibition

The inhibitory potency of acetazolamide against different isoforms of carbonic anhydrase was a key aspect of its early characterization.

CompoundEnzyme IsoformInhibition Constant (Kᵢ)
AcetazolamideCarbonic Anhydrase II (CA-II)12 nM
AcetazolamideCarbonic Anhydrase IV (CA-IV)74 nM

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (adapted from early methods)

Early assays for carbonic anhydrase activity often relied on measuring the rate of pH change in a buffered solution upon the addition of carbon dioxide.

  • Materials: Purified carbonic anhydrase, a buffered substrate solution (e.g., barbital buffer), a saturated solution of carbon dioxide, a pH meter or indicator, and the test inhibitor (acetazolamide).

  • Procedure:

    • The buffered substrate solution was placed in a reaction vessel at a constant temperature (e.g., 0°C to slow the uncatalyzed reaction).

    • The enzyme solution was added to the buffer.

    • A known volume of CO₂-saturated water was rapidly injected into the reaction mixture, and the time taken for the pH to drop by a defined amount (e.g., from 8.5 to 6.5) was measured.

    • The experiment was repeated in the presence of various concentrations of acetazolamide.

    • The inhibitory activity was determined by the extent to which acetazolamide prolonged the time required for the pH change. The concentration of the inhibitor that produced a 50% reduction in enzyme activity (IC₅₀) could then be calculated, from which the inhibition constant (Kᵢ) was derived.

Unveiling of Cytostatic Properties

A significant and somewhat unexpected discovery was made by Olsen and his colleagues, who reported the cytostatic (anticancer) properties of the parent 2-amino-1,3,4-thiadiazole molecule.[2] This finding sparked a new wave of research into the anticancer potential of this scaffold, which continues to be an active area of investigation today. This early work demonstrated that this simple heterocyclic compound could inhibit the growth of tumor cells, suggesting a novel mechanism of action that was distinct from the established antibacterial and diuretic effects of its derivatives.

While the precise molecular targets of the parent compound's anticancer activity were not fully elucidated at the time, this discovery laid the groundwork for the development of numerous 2-amino-1,3,4-thiadiazole derivatives with potent antitumor activities.

Conclusion: A Legacy of Versatility

The early history of the 2-amino-1,3,4-thiadiazole scaffold in medicinal chemistry is a testament to its remarkable versatility. From its initial incorporation into sulfonamide antibiotics like sulfamethizole to its pivotal role in the development of the carbonic anhydrase inhibitor acetazolamide, and the subsequent discovery of its inherent anticancer properties, this simple heterocyclic core has repeatedly proven its value as a pharmacophore. The foundational synthetic methods and the seminal biological investigations of the mid-20th century not only introduced new therapeutic agents but also provided invaluable tools and insights into fundamental physiological and pathological processes. The legacy of this early work continues to inspire the design and development of new generations of 2-amino-1,3,4-thiadiazole-based drugs, solidifying its place as a truly privileged scaffold in the armamentarium of medicinal chemists.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-1,3,4-thiadiazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The one-pot synthesis of these scaffolds is of significant interest as it offers advantages in terms of efficiency, reduced reaction time, and simplified purification processes. This document provides detailed protocols and comparative data for various one-pot synthetic methods for preparing 2-amino-1,3,4-thiadiazoles, intended for researchers, scientists, and professionals in drug development.

Comparative Summary of One-Pot Synthetic Methods

The following table summarizes various one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazoles, highlighting the reagents, reaction conditions, and reported yields. This allows for an easy comparison to select the most suitable method based on available resources and desired outcomes.

MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reference(s)
Acid-Catalyzed CyclodehydrationCarboxylic Acid, ThiosemicarbazideConc. H₂SO₄80-90°C, 4 hoursHigh[1][2]
Polyphosphate Ester (PPE) MediatedCarboxylic Acid, ThiosemicarbazidePolyphosphate Ester (PPE)Not specifiedGood[3][4]
TMSNCS-Mediated SynthesisCarboxylic Acid Hydrazide, Trimethylsilyl isothiocyanate (TMSNCS)Acidic conditionsNot specified71-87
Phosphorus Oxychloride MediatedCarboxylic Acid, ThiosemicarbazidePOCl₃Not specifiedGood[5]
Solid-State GrindingCarboxylic Acid, ThiosemicarbazidePCl₅Room temperature, grinding>91
EDC·HCl Mediated CyclizationThiosemicarbazide intermediateEDC·HCl in DMSONot specifiedHigh[6]
Iodine-Mediated Oxidative CyclizationAldehyde, ThiosemicarbazideI₂, K₂CO₃Not specifiedGood[7][8]

Detailed Experimental Protocol: Acid-Catalyzed One-Pot Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol details a conventional and efficient one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a substituted carboxylic acid and thiosemicarbazide using concentrated sulfuric acid as a catalyst.[1][2]

Materials:

  • Substituted aromatic carboxylic acid (0.05 mol)

  • Thiosemicarbazide (0.05 mol)

  • Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice-cold water

  • Round bottom flask

  • Magnetic stirrer and hot plate

  • Reflux condenser

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aromatic carboxylic acid (0.05 mol) in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of thiosemicarbazide (0.05 mol). Stir the mixture to ensure homogeneity.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture at 80-90°C for approximately 4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

  • Neutralization: Basify the mixture with a 10% sodium carbonate solution until the pH is neutral to slightly basic. This will neutralize the excess acid and precipitate the product fully.

  • Isolation and Purification: Filter the solid product using a Buchner funnel, wash it with cold water, and then dry it completely. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The final product's structure and purity can be confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry, and its melting point can be determined.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the general experimental workflow for the one-pot synthesis and the proposed reaction mechanism.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation start Dissolve Carboxylic Acid in Ethanol add_tsc Add Thiosemicarbazide start->add_tsc Equimolar add_cat Add Catalytic H₂SO₄ add_tsc->add_cat heat Heat at 80-90°C (4 hours) add_cat->heat monitor Monitor via TLC heat->monitor cool Cool to Room Temp. monitor->cool precipitate Pour into Ice Water cool->precipitate neutralize Neutralize with Na₂CO₃ precipitate->neutralize filter_dry Filter and Dry neutralize->filter_dry recrystallize Recrystallize filter_dry->recrystallize end Pure 2-Amino-1,3,4-thiadiazole recrystallize->end

Caption: Experimental workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.

reaction_mechanism reagents Carboxylic Acid + Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate reagents->intermediate Condensation (-H₂O) cyclization Intramolecular Cyclodehydration intermediate->cyclization Acid Catalyst (H⁺) product 2-Amino-1,3,4-thiadiazole cyclization->product Dehydration (-H₂O)

Caption: Proposed reaction mechanism for the formation of 2-amino-1,3,4-thiadiazoles.

References

Application Note: Step-by-Step Structural Elucidation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the structural elucidation of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry.[1][2] The methodology leverages a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). By systematically analyzing the correlations from these experiments, an unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts and confirmation of the molecular structure can be achieved. While experimentally determined NMR data for this specific molecule is not widely published, this document presents a representative workflow using expected spectral data based on known chemical shift principles for analogous structures.[1]

Introduction

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, known to impart a range of biological activities and metabolic stability to molecules.[1][2][3] this compound is a derivative that combines this important heterocycle with an amino group and a sec-butylthio substituent, making it a candidate for various pharmacological studies.[1] Accurate structural confirmation is the cornerstone of any chemical research, particularly in drug development. NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of organic molecules.[1] While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are indispensable for assembling the complete molecular puzzle by revealing through-bond connectivities.

This note details the process of using COSY, HSQC, and HMBC experiments to:

  • Identify spin systems within the molecule.

  • Correlate protons with their directly attached carbons.

  • Establish long-range connectivities to piece together the molecular fragments.

Molecular Structure and Atom Numbering:

For clarity throughout this note, the following numbering scheme will be used for this compound:

Molecular structure with atom numbering

Experimental Protocols

2.1 Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-15 mg of the synthesized this compound.

  • Add Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often used for 1,3,4-thiadiazole derivatives and helps in observing exchangeable protons like those of the amine group.[4]

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Homogenize: Gently vortex the tube to ensure a homogeneous solution.

2.2 NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2.5 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans: 16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Spectral Width: 240 ppm.

    • Acquisition Time: ~1.0 s.

    • Relaxation Delay (d1): 2.0 s.

    • Number of Scans: 1024.

  • ¹H-¹H COSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Spectral Width (F1 and F2): 10 ppm.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4.

    • Relaxation Delay (d1): 1.5 s.

  • ¹H-¹³C HSQC:

    • Pulse Program: Gradient-selected, multiplicity-edited HSQC (hsqcedetgpsisp2.3). This allows for differentiation of CH/CH₃ (positive phase) from CH₂ (negative phase) signals.[5]

    • Spectral Width: 10 ppm (F2, ¹H) x 180 ppm (F1, ¹³C).

    • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8.

    • Relaxation Delay (d1): 1.5 s.

  • ¹H-¹³C HMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width: 10 ppm (F2, ¹H) x 220 ppm (F1, ¹³C).

    • Long-Range Coupling Constant: Optimized for 8 Hz to observe ²J(CH) and ³J(CH) correlations.[6]

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2.0 s.

Data Analysis and Structural Elucidation Workflow

The structural elucidation follows a logical progression, using the results from each experiment to build upon the last.

Elucidation_Workflow cluster_prep Step 1: Preparation & 1D NMR cluster_2D Step 2: 2D NMR Acquisition cluster_analysis Step 3: Data Interpretation cluster_conclusion Step 4: Final Confirmation Sample Sample Preparation H1_NMR Acquire ¹H NMR Sample->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR COSY Acquire ¹H-¹H COSY C13_NMR->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Analyze_COSY Identify Spin Systems (COSY) HMBC->Analyze_COSY Analyze_HSQC Assign Direct C-H Bonds (HSQC) Analyze_COSY->Analyze_HSQC Analyze_HMBC Connect Fragments (HMBC) Analyze_HSQC->Analyze_HMBC Structure Confirm Final Structure Analyze_HMBC->Structure

Workflow for 2D NMR-based structural elucidation.

Results and Discussion

The following tables summarize the expected ¹H, ¹³C, and 2D NMR data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Atom No.¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)
NH₂7.35br s--
C2---168.5
C5---161.2
1'3.65sextet6.845.3
2'1.31d6.821.5
3'1.68m-29.4
4'0.92t7.411.2

Step-by-Step Interpretation:

1. Analysis of ¹H and ¹³C NMR (1D Spectra):

  • The ¹H NMR spectrum shows four distinct signals in the aliphatic region, corresponding to the sec-butyl group, and a broad singlet in the aromatic region for the NH₂ protons.

  • The ¹³C NMR spectrum reveals six signals: two in the downfield region characteristic of a heteroaromatic thiadiazole ring and four in the upfield region for the sec-butyl carbons.[4][7]

2. ¹H-¹H COSY Analysis - Identifying the sec-Butyl Spin System: The COSY spectrum is used to establish proton-proton couplings, which are invaluable for identifying connected fragments.

Table 2: Key ¹H-¹H COSY Correlations

Proton (δ ppm)Correlating Proton(s) (δ ppm)Assignment
3.65 (H-1')1.31 (H-2'), 1.68 (H-3')H-1' is coupled to H-2' and H-3'
1.68 (H-3')3.65 (H-1'), 0.92 (H-4')H-3' is coupled to H-1' and H-4'
  • Interpretation: The correlations clearly map out the entire sec-butyl fragment. The methine proton (H-1') shows correlations to the adjacent methyl (H-2') and methylene (H-3') protons. The methylene protons (H-3') further correlate with the terminal methyl protons (H-4'). This confirms the sec-butyl chain.

3. ¹H-¹³C HSQC Analysis - Assigning Directly Bonded C-H Pairs: The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[5][6][8]

Table 3: Key ¹H-¹³C HSQC Correlations

Proton (δ ppm)Correlated Carbon (δ ppm)Assignment
3.6545.3H-1' is attached to C-1'
1.3121.5H-2' are attached to C-2'
1.6829.4H-3' are attached to C-3'
0.9211.2H-4' are attached to C-4'
  • Interpretation: This experiment provides a straightforward assignment of each carbon in the sec-butyl group based on the already interpreted proton signals. The carbons at 168.5 ppm and 161.2 ppm show no correlations, confirming they are quaternary carbons (C-2 and C-5 of the thiadiazole ring).

4. ¹H-¹³C HMBC Analysis - Connecting the Fragments: The HMBC experiment is the final piece of the puzzle, revealing 2- and 3-bond correlations between protons and carbons.[5][8][9] This is crucial for connecting the sec-butyl group to the thiadiazole ring.

Table 4: Key ¹H-¹³C HMBC Correlations

Proton (δ ppm)Correlated Carbon(s) (δ ppm)Bond(s)Interpretation
7.35 (NH₂)168.5²JThe NH₂ group is attached to C-2.
3.65 (H-1')161.2, 21.5, 29.4³J, ²J, ²JKey: H-1' correlates to C-5, linking the sec-butylthio group to the thiadiazole ring at position 5. Intra-group correlations to C-2' and C-3' are also seen.
1.31 (H-2')45.3, 29.4²J, ²JConfirms connectivity within the sec-butyl group.
1.68 (H-3')45.3, 11.2²J, ²JConfirms connectivity within the sec-butyl group.
0.92 (H-4')45.3, 29.4³J, ²JConfirms connectivity within the sec-butyl group.
  • Interpretation:

    • The correlation from the amine protons (7.35 ppm) to the carbon at 168.5 ppm unambiguously assigns this carbon as C-2.

    • The most critical correlation is observed from the methine proton H-1' (3.65 ppm) to the remaining quaternary carbon at 161.2 ppm. This three-bond correlation (H1'-C1'-S-C5) firmly establishes that the sec-butylthio group is attached to C-5.

    • The remaining HMBC correlations all serve to confirm the internal structure of the sec-butyl group.

Conclusion

By employing a systematic approach using 1D and 2D NMR spectroscopy, the chemical structure of this compound can be unequivocally confirmed. The COSY experiment established the sec-butyl spin system, the HSQC experiment assigned all protonated carbons, and the crucial long-range correlations in the HMBC spectrum connected the sec-butylthio and amine fragments to the correct positions on the 1,3,4-thiadiazole core. This workflow represents a robust and reliable method for the structural elucidation of novel small molecules in a research and development setting.

References

In vitro enzyme inhibition assay protocol using thiadiazole-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: In Vitro Enzyme Inhibition Assay Protocol using Thiadiazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thiadiazole is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, which serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[3][4][5] A significant portion of these activities stems from the ability of thiadiazole-based compounds to inhibit specific enzymes.[6] This document provides a detailed protocol for conducting in vitro enzyme inhibition assays using thiadiazole compounds, covering general procedures, specific examples for key enzyme classes, and data presentation guidelines.

General Principles of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental procedures in drug discovery to identify and characterize compounds that modulate the activity of a specific enzyme target. The primary goal is often to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). This value is a key measure of the inhibitor's potency.

General Experimental Workflow

The workflow for a typical in vitro enzyme inhibition assay is a multi-step process that involves careful preparation, execution, and data analysis. The following diagram outlines the key stages.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_inhibitor Prepare Thiadiazole Inhibitor Stock Solution pre_incubate Pre-incubation: Enzyme + Inhibitor prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->pre_incubate prep_substrate Prepare Substrate & Buffer Solutions initiate_reaction Initiate Reaction: Add Substrate prep_substrate->initiate_reaction pre_incubate->initiate_reaction Controls: - No Inhibitor - No Enzyme incubate Incubation initiate_reaction->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction detect_signal Detect Signal (e.g., Absorbance, Fluorescence) stop_reaction->detect_signal calc_inhibition Calculate % Inhibition detect_signal->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Materials and Reagents

  • Thiadiazole Compounds: Synthesized and purified test compounds.

  • Enzyme: Purified target enzyme (e.g., α-glucosidase, Akt kinase, Carbonic Anhydrase).

  • Substrate: Specific substrate for the target enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Reference Inhibitor: A known standard inhibitor for the target enzyme (e.g., Acarbose for α-glucosidase, Acetazolamide for Carbonic Anhydrase).[3][7]

  • Buffer Solution: Appropriate buffer to maintain optimal pH and ionic strength for the enzyme (e.g., Phosphate buffer, Tris-HCl).

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving thiadiazole compounds.

  • Microplate Reader: To measure absorbance or fluorescence.

  • 96-well Microplates.

  • Pipettes and Tips.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations, volumes, and incubation times must be optimized for each enzyme system.

  • Preparation of Stock Solutions:

    • Inhibitor: Dissolve thiadiazole compounds and the reference inhibitor in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Serially dilute with buffer or DMSO to obtain a range of working concentrations.

    • Enzyme: Prepare an enzyme stock solution in the assay buffer at a concentration determined during assay optimization.

    • Substrate: Dissolve the substrate in the assay buffer to the desired final concentration.

  • Assay Procedure (96-well plate format):

    • Add a small volume (e.g., 5-10 µL) of the thiadiazole compound dilution or reference inhibitor to the appropriate wells.

    • For control wells, add the same volume of DMSO/buffer:

      • 100% Activity Control (Negative Control): Contains enzyme, substrate, and DMSO, but no inhibitor.

      • Blank Control: Contains substrate and DMSO, but no enzyme.

    • Add the enzyme solution (e.g., 20-40 µL) to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution (e.g., 20-50 µL) to all wells.

    • Incubate the plate for a specific time (e.g., 15-60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction if necessary. For many colorimetric assays, this can be done by adding a stop solution (e.g., Na2CO3).

    • Measure the signal (e.g., absorbance) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Correct the absorbance values by subtracting the reading of the blank control.

    • Calculate the percentage of inhibition for each concentration of the compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Specific Protocol Example: α-Glucosidase Inhibition Assay

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes.[3][8]

Protocol:

  • Reagents:

    • Enzyme: α-glucosidase from Saccharomyces cerevisiae.

    • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Reference Inhibitor: Acarbose.[3]

    • Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).

  • Procedure:

    • Add 10 µL of the thiadiazole compound dilutions to wells of a 96-well plate.

    • Add 50 µL of α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of pNPG substrate solution to start the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

    • Calculate % inhibition and IC50 values as described in the general protocol.

Specific Protocol Example: Akt Kinase Inhibition Assay

Akt (Protein Kinase B) is a serine/threonine kinase that plays a central role in cell survival, proliferation, and growth. Its dysregulation is common in various cancers, making it an attractive therapeutic target.[4]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt Activation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Inhibitor Thiadiazole Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified Akt signaling pathway showing the point of inhibition.

Protocol (using an in-cell ELISA format):

  • Cell Culture:

    • Seed cancer cells (e.g., C6 glioma or A549 lung adenocarcinoma) in a 96-well plate and allow them to adhere overnight.[4]

  • Procedure:

    • Treat the cells with various concentrations of thiadiazole compounds or a standard inhibitor for a specified time (e.g., 24 hours).[4]

    • Remove the medium and fix the cells with 4% formaldehyde for 15 minutes.[4]

    • Wash the cells with a wash buffer (e.g., PBS with Tween 20).

    • Permeabilize the cells to allow antibody entry.

    • Add a primary antibody that specifically recognizes the phosphorylated (active) form of Akt or its downstream target. Incubate for 1-2 hours.

    • Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

    • Wash the cells again and add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., H2SO4).

    • Measure the absorbance at 450 nm. A decrease in signal indicates inhibition of Akt activity.

    • Normalize the results to total protein content or cell number and calculate the percentage of inhibition.

Data Presentation

Quantitative results from enzyme inhibition assays should be summarized in clear, structured tables to allow for easy comparison of compound potencies.

Table 1: α-Glucosidase and α-Amylase Inhibition by Thiadiazole Derivatives

Compound ID/Description Target Enzyme IC50 (µM) Reference Drug (IC50, µM) Citation
Benzimidazole-thiadiazole analog 2 α-Amylase 1.10 ± 0.10 Acarbose (8.24 ± 0.08) [9]
Benzimidazole-thiadiazole analog 2 α-Glucosidase 2.10 ± 0.10 Acarbose (8.24 ± 0.08) [9]
Thiadiazole-Schiff base analog 8 α-Glucosidase 1.10 ± 0.10 Acarbose (11.50 ± 0.30) [3]
Thiadiazole-Schiff base analog 9 α-Glucosidase 1.30 ± 0.10 Acarbose (11.50 ± 0.30) [3]

| Thiadiazole-benzoic acid analog 9'b | α-Glucosidase | 3.66 (mM) | Acarbose (13.88 mM) |[8] |

Table 2: Protein Kinase Inhibition by Thiadiazole Derivatives

Compound ID/Description Target Enzyme % Inhibition or IC50 Cell Line / Assay Citation
Compound 3 Akt Kinase 92.36 ± 0.70 % C6 glioma cells [4]
Compound 8 Akt Kinase 86.52 ± 0.37 % C6 glioma cells [4]
Compound 20b VEGFR-2 0.024 ± 0.004 µg/mL In vitro assay [10]
Sorafenib (Reference) VEGFR-2 0.041 ± 0.002 µg/mL In vitro assay [10]

| Compound 20b | MCF-7 cells | IC50 = 0.05 µM | Anti-proliferative |[10] |

Table 3: Cholinesterase Inhibition by Thiadiazole Derivatives

Compound ID/Description Acetylcholinesterase (AChE) IC50 (µM) Butyrylcholinesterase (BuChE) IC50 (µM) Citation
Compound 9 0.053 >500 [11]

| Compound 2 | low nM range | low nM range |[11] |

Table 4: Other Enzyme Inhibition by Thiadiazole Derivatives | Compound ID/Description | Target Enzyme | Ki or IC50 (µM) | Reference Drug (Ki/IC50, µM) | Citation | | :--- | :--- | :--- | :--- | | Compound 3e | Carbonic Anhydrase I | Ki = 0.1676 ± 0.017 | Acetazolamide (Standard) |[7] | | Compound 3m | Carbonic Anhydrase II | Ki = 0.2880 ± 0.080 | Acetazolamide (Standard) |[7] | | Compound 7h | COX-2 | IC50 = 0.07 ± 0.02 | Etoricoxib (0.07 ± 0.01) |[12] | | Compound 7h | 5-LOX | IC50 = 0.29 ± 0.09 | Zileuton (0.15 ± 0.05) |[12] |

References

Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the creation of a chemical library of 5-substituted-1,3,4-thiadiazol-2-amine analogs. The 1,3,4-thiadiazole scaffold is a crucial pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These protocols are designed to be a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction to 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 2-amino-5-substituted-1,3,4-thiadiazole core is of particular interest due to its versatile biological activities, which are often attributed to the presence of the =N–C–S moiety.[2][4] The substituent at the 5-position of the thiadiazole ring plays a significant role in modulating the pharmacological profile of the molecule.[5] Therefore, the generation of a diverse library of these analogs is a key strategy in the hit-to-lead optimization phase of drug discovery.

General Synthetic Strategies

Several synthetic routes have been established for the preparation of 5-substituted-1,3,4-thiadiazol-2-amines. The most common and versatile methods involve the cyclization of thiosemicarbazide derivatives.[1][6] These reactions are often facilitated by dehydrating agents or oxidative cyclization. One-pot multicomponent reactions have also emerged as an efficient and green alternative.[7]

A general workflow for the synthesis and evaluation of a 5-substituted-1,3,4-thiadiazol-2-amine library is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation Starting_Materials Starting Materials (e.g., Carboxylic Acids, Thiosemicarbazide) Reaction Chemical Synthesis (e.g., Cyclization, One-Pot Reaction) Starting_Materials->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR, MS) Purification->Spectroscopy Purity Purity Assessment (e.g., Melting Point, TLC) Purification->Purity Bioassay Biological Screening (e.g., Antimicrobial, Anticancer assays) Spectroscopy->Bioassay SAR Structure-Activity Relationship (SAR) Studies Bioassay->SAR

Caption: General workflow for the creation and evaluation of a 5-substituted-1,3,4-thiadiazol-2-amine library.

Experimental Protocols

This section details two common protocols for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.

Protocol 1: Acid-Catalyzed Cyclization of Thiosemicarbazones

This method involves the initial formation of a thiosemicarbazone by reacting a substituted aldehyde or ketone with thiosemicarbazide, followed by an acid-catalyzed intramolecular cyclization to yield the desired 1,3,4-thiadiazole.[4]

G Start Start Step1 Step 1: Thiosemicarbazone Formation - Dissolve substituted aldehyde/ketone in ethanol. - Add thiosemicarbazide. - Reflux the mixture. Start->Step1 Step2 Step 2: Oxidative Cyclization - Add a dehydrating agent (e.g., concentrated H2SO4 or POCl3). - Stir at room temperature or heat. Step1->Step2 Step3 Step 3: Work-up and Isolation - Pour the reaction mixture onto crushed ice. - Neutralize with a base (e.g., ammonia). - Filter the precipitate. Step2->Step3 Step4 Step 4: Purification - Recrystallize the crude product from a suitable solvent (e.g., ethanol). Step3->Step4 End End Product: 5-Substituted-1,3,4-thiadiazol-2-amine Step4->End

Caption: Step-by-step protocol for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines via acid-catalyzed cyclization.

Detailed Methodology:

  • Synthesis of Thiosemicarbazone:

    • In a round-bottom flask, dissolve the appropriately substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

    • To this solution, add thiosemicarbazide (1 mmol) and a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.

  • Cyclization to 1,3,4-Thiadiazole:

    • To a beaker containing the dried thiosemicarbazone (1 mmol), add concentrated sulfuric acid (5 mL) portion-wise with constant stirring in an ice bath.[8]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture carefully onto crushed ice.

    • Neutralize the acidic solution with a suitable base, such as aqueous ammonia, until a precipitate is formed.

    • Filter the solid product, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude 5-substituted-1,3,4-thiadiazol-2-amine from a suitable solvent like ethanol to obtain the pure product.

Protocol 2: One-Pot Synthesis from Carboxylic Acids and Thiosemicarbazide

This protocol describes a one-pot synthesis which is often more efficient and environmentally friendly. Polyphosphate ester (PPE) can be used as a condensing and cyclizing agent.[9][10]

Detailed Methodology:

  • Reaction Setup:

    • In a reaction vessel, combine the carboxylic acid (1 mmol), thiosemicarbazide (1 mmol), and polyphosphate ester (PPE) in a suitable solvent such as chloroform.[9][10]

    • The ratio of reagents is crucial for the reaction's success.

  • Reaction Conditions:

    • Stir the reaction mixture at a controlled temperature, typically between 60-80 °C, for several hours.

    • The reaction proceeds through the in-situ formation of an acyl thiosemicarbazide intermediate, which then undergoes cyclization.[6]

  • Work-up and Purification:

    • After the reaction is complete, as indicated by TLC, cool the mixture to room temperature.

    • Treat the reaction mixture with a 10% hydrochloric acid solution.[9]

    • The formed precipitate is filtered, washed with water, and then a suitable organic solvent like hexane.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize typical characterization data for a small library of synthesized 5-substituted-1,3,4-thiadiazol-2-amine analogs.

Table 1: Physicochemical Characterization of 5-Aryl-1,3,4-thiadiazol-2-amines

Compound IDR-group (at position 5)Molecular FormulaMelting Point (°C)Yield (%)Rf value*
1a PhenylC8H7N3S202-20464.40.65
1b 4-ChlorophenylC8H6ClN3S225-227850.70
1c 4-MethoxyphenylC9H9N3OS198-200780.62
1d 4-NitrophenylC8H6N4O2S278-280820.58

*TLC mobile phase: Ethyl acetate:Hexane (1:1)[11]

Table 2: Spectroscopic Data for Characterization

Compound IDFT-IR (cm-1) N-H stretch1H-NMR (δ ppm) NH2 protons13C-NMR (δ ppm) C=N of thiadiazoleMass Spectrum (m/z) [M]+
1a 32567.45 (s, 2H)168.5, 152.3177
1b 32807.52 (s, 2H)167.9, 151.8211/213
1c 32657.38 (s, 2H)168.2, 152.0207
1d 32907.65 (s, 2H)167.5, 151.5222

Note: Spectroscopic data are representative and can vary slightly based on instrumentation and experimental conditions.[2][4][11]

Biological Context and Signaling Pathways

5-Substituted-1,3,4-thiadiazol-2-amine analogs have been extensively studied for their potential as anticancer agents.[5] One of the proposed mechanisms of action is the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole 5-Substituted-1,3,4- thiadiazol-2-amine Analogs Thiadiazole->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of 5-substituted-1,3,4-thiadiazol-2-amine analogs.

The development of a diverse chemical library of these analogs allows for systematic structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for specific molecular targets within these pathways. This, in turn, can lead to the discovery of novel and effective therapeutic agents.

References

Application Notes and Protocols for Evaluating the Diuretic Properties of Thiadiazole Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiadiazole derivatives represent a significant class of heterocyclic compounds that are explored for various pharmacological activities, including diuretic effects.[1] Many compounds within this class exert their action by inhibiting the enzyme carbonic anhydrase (CA), similar to the established diuretic acetazolamide.[2][3] This document provides a detailed experimental framework for screening and characterizing the diuretic properties of novel thiadiazole derivatives using established animal models. The protocols cover in vivo assessment of diuretic and saluretic (electrolyte excretion) activity and in vitro confirmation of the potential mechanism of action.

Application Note 1: Experimental Design and Animal Model Selection

The successful evaluation of diuretic agents relies on a robust and well-controlled experimental design. The rat is a commonly used and validated model for screening diuretic compounds due to its consistent physiological responses to diuretics and the relative ease of handling and sample collection.[4]

Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.[5]

  • Weight: 150–220 g.[1]

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least 7 days prior to the experiment to minimize stress-related variables. They should be housed in a temperature-controlled environment (21-24°C) with a 12-hour light/dark cycle and have access to a standard diet and water ad libitum.[1]

Experimental Groups: A typical study design includes the following groups (n=6 animals per group):

  • Control Group: Receives the vehicle only (e.g., 0.9% normal saline with a suspending agent like 0.5% carboxymethyl cellulose).

  • Reference Standard Group: Receives a known diuretic, such as Furosemide (a loop diuretic, ~10 mg/kg) or Hydrochlorothiazide (a thiazide diuretic, ~10 mg/kg), to validate the experimental model.[1][6]

  • Test Groups: Receive the thiadiazole derivative at various doses (e.g., low, medium, high) to determine a dose-response relationship.

Experimental Workflow Diagram:

The overall workflow for the in vivo screening of thiadiazole derivatives is outlined below.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_collect Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis Acclimatization Animal Acclimatization (7 days) Grouping Group Allocation (Control, Standard, Test) Acclimatization->Grouping Fasting Overnight Fasting (18h, water ad libitum) Grouping->Fasting Hydration Saline Priming (e.g., 5 ml/100g body weight) Fasting->Hydration Dosing Oral Administration (Vehicle, Standard, or Test Compound) Hydration->Dosing Placement Placement in Metabolic Cages Dosing->Placement UrineCollection Urine Collection (Hourly for 5h, then at 24h) Placement->UrineCollection Volume Measure Urine Volume (Gravimetrically) UrineCollection->Volume Analysis Urine Analysis (pH, Na+, K+, Cl−) Volume->Analysis Calculation Calculate Diuretic & Saluretic Indices Analysis->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: Workflow for in vivo diuretic screening of thiadiazole derivatives.

Protocol 1: In Vivo Diuretic and Saluretic Activity Screening

This protocol is based on the Lipschitz test, a widely accepted method for evaluating diuretic activity in rats.[5]

Materials:

  • Metabolic cages for individual housing and urine collection.

  • Oral gavage needles.

  • Graduated cylinders and a precision balance.

  • Flame photometer (for Na+ and K+ determination).

  • Chloride meter or ion-selective electrode (for Cl- determination).

  • pH meter.

  • Test compounds, reference standard (e.g., Hydrochlorothiazide), and vehicle.

  • Normal saline (0.9% NaCl).

Procedure:

  • Animal Preparation: Fast animals for 18 hours before the experiment but allow free access to water.[2]

  • Hydration: Administer normal saline (0.9% NaCl) orally at a dose of 5 ml per 100 g of body weight to each rat to ensure a uniform state of hydration and promote a basal level of urine output.[7]

  • Dosing: Thirty minutes after saline administration, administer the vehicle, reference standard, or test compound to the respective groups via oral gavage.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at regular intervals, typically every hour for the first 5 hours, and then a cumulative sample at 24 hours.[2][5]

  • Urine Volume Measurement: Record the total volume of urine collected for each time point. This can be done gravimetrically, assuming the density of urine is approximately 1 g/mL.[8]

  • Urine Sample Preparation: After measuring the total volume, centrifuge a small aliquot of the collected urine to remove any particulate matter. Store the supernatant at -20°C for electrolyte analysis.[9]

  • Electrolyte and pH Analysis:

    • Measure the pH of the fresh urine samples.

    • Determine the concentrations of Na+ and K+ using a flame photometer.[5]

    • Determine the concentration of Cl- using a chloride meter or a suitable titration method.

    • Samples may need to be diluted with deionized water to fall within the linear range of the instruments.[6]

Application Note 2: Mechanism of Action - Carbonic Anhydrase Inhibition

Many 1,3,4-thiadiazole derivatives function as diuretics by inhibiting carbonic anhydrase (CA), particularly isoenzymes located in the proximal convoluted tubules of the kidney.[2][10]

Mechanism:

  • CA Inhibition: Carbonic anhydrase catalyzes the reversible hydration of CO2 to carbonic acid (H2CO3), which then dissociates into H+ and bicarbonate (HCO3-).

  • Reduced H+ Availability: In the proximal tubule, H+ is secreted into the tubular lumen in exchange for Na+ via the Na+/H+ exchanger (NHE3). Inhibition of CA reduces the intracellular availability of H+.[11]

  • Decreased Na+ Reabsorption: The reduced H+ gradient diminishes the driving force for the NHE3 antiporter, leading to a significant decrease in Na+ reabsorption from the tubular fluid.

  • Osmotic Diuresis: The retained Na+ in the tubular lumen, along with HCO3-, osmotically holds water, leading to increased urine output (diuresis).

  • Urinary Alkalinization: Reduced H+ secretion and decreased HCO3- reabsorption lead to an increase in urinary pH, making the urine more alkaline. This is a characteristic feature of CA inhibitors.[12]

Mechanism of Carbonic Anhydrase Inhibition in the Proximal Tubule:

G cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_blood Blood / Interstitium CA Carbonic Anhydrase (CA) Thiadiazole Thiadiazole Derivative Thiadiazole->CA Inhibits H2O_CO2 H₂O + CO₂ H2CO3 H₂CO₃ H2O_CO2->H2CO3 H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 NHE3 Na⁺/H⁺ Exchanger (NHE3) H_HCO3->NHE3 H⁺ supply reduced HCO3_trans HCO₃⁻ Transporter H_HCO3->HCO3_trans HCO₃⁻ H_out H⁺ NHE3->H_out NaK_ATPase Na⁺/K⁺ ATPase NHE3->NaK_ATPase Na⁺ Na_in Na⁺ Na_in->NHE3 Na_out 3 Na⁺ NaK_ATPase->Na_out K_in 2 K⁺ K_in->NaK_ATPase HCO3_out HCO₃⁻ HCO3_trans->HCO3_out

Caption: Mechanism of action for thiadiazole-based carbonic anhydrase inhibitors.

Protocol 2: In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)

This protocol allows for the direct measurement of a compound's ability to inhibit carbonic anhydrase, confirming the proposed mechanism of action. It is based on the esterase activity of CA.[13]

Materials:

  • Purified carbonic anhydrase (e.g., from bovine erythrocytes).

  • p-Nitrophenyl acetate (pNPA) as the substrate.

  • Tris-HCl buffer (pH 7.4).

  • Test compounds and a standard inhibitor (Acetazolamide).

  • 96-well microplate.

  • Microplate reader capable of reading absorbance at 405 nm.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, pNPA, in acetone or acetonitrile.

    • Dissolve test compounds and Acetazolamide in DMSO to create stock solutions, then dilute to desired concentrations in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add buffer only.

    • Control Wells (Uninhibited): Add CA solution and buffer.

    • Test Wells: Add CA solution and the desired concentration of the test compound.

    • Standard Inhibitor Wells: Add CA solution and the desired concentration of Acetazolamide.

  • Pre-incubation: Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction. The final volume in each well should be uniform (e.g., 200 µL).

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes at room temperature. The product, p-nitrophenol, is yellow and absorbs at this wavelength.[14]

  • Calculation:

    • Determine the reaction rate (slope of the absorbance vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Application Note 3: Data Analysis and Presentation

Raw data from the in vivo experiments must be processed to derive meaningful parameters that quantify diuretic efficacy.

Key Parameters and Calculations: [2][6]

  • Diuretic Action: The ratio of urine output of the test group to the control group.

    • Formula: Urine Volume (Test) / Urine Volume (Control)

  • Diuretic Activity: The ratio of the diuretic action of the test compound to that of the standard drug.

    • Formula: Diuretic Action (Test) / Diuretic Action (Standard)

  • Natriuretic/Saluretic Properties: Total amount of electrolytes excreted.

    • Formula: Total Na+ Excreted = Urine Volume (L) x [Na+] (mmol/L)

    • (Similar calculations for K+ and Cl-).

  • Electrolyte Ratios: These ratios can provide insight into the mechanism of action.

    • Na+/K+ Ratio: Indicates potassium-sparing effects. A higher ratio is generally desirable.

    • Cl-/(Na+ + K+) Ratio: An index of carbonic anhydrase inhibition. A value less than 1.0 suggests CA inhibition, as bicarbonate excretion increases to maintain electrical neutrality.[12]

Data Presentation Tables:

Quantitative results should be summarized in clear, well-structured tables.

Table 1: Effect of Thiadiazole Derivatives on Urine Volume

Group Dose (mg/kg) Cumulative Urine Volume (mL/24h) Diuretic Action Diuretic Activity
Control (Vehicle) - Mean ± SEM 1.00 -
Standard (HCTZ) 10 Mean ± SEM Value 1.00
Test Cmpd A 25 Mean ± SEM Value Value
Test Cmpd A 50 Mean ± SEM Value Value

| Test Cmpd A | 100 | Mean ± SEM | Value | Value |

Table 2: Effect of Thiadiazole Derivatives on Urinary Electrolyte Excretion and pH

Group Dose (mg/kg) Urine pH Total Na⁺ (mmol/24h) Total K⁺ (mmol/24h) Total Cl⁻ (mmol/24h) Na⁺/K⁺ Ratio
Control - Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Value
Standard 10 Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM Value

| Test Cmpd A | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |

Logical Flow for Data Interpretation:

G cluster_raw Raw Data Inputs cluster_calc Calculated Primary Metrics cluster_indices Derived Interpretive Indices cluster_conclusion Final Conclusion UrineVol Urine Volume DiureticAction Diuretic Action UrineVol->DiureticAction TotalNa Total Na⁺ Excreted UrineVol->TotalNa TotalK Total K⁺ Excreted UrineVol->TotalK TotalCl Total Cl⁻ Excreted UrineVol->TotalCl Na_Conc [Na⁺] Na_Conc->TotalNa K_Conc [K⁺] K_Conc->TotalK Cl_Conc [Cl⁻] Cl_Conc->TotalCl Urine_pH Urine pH pH_Change Urinary Alkalinization (CA Inhibition?) Urine_pH->pH_Change DiureticActivity Diuretic Activity DiureticAction->DiureticActivity NaK_Ratio Na⁺/K⁺ Ratio (K⁺ Sparing?) TotalNa->NaK_Ratio CA_Index Cl⁻/(Na⁺+K⁺) Ratio (CA Inhibition?) TotalNa->CA_Index TotalK->NaK_Ratio TotalK->CA_Index TotalCl->CA_Index Efficacy Compound Efficacy & Potency DiureticActivity->Efficacy NaK_Ratio->Efficacy MoA Plausible Mechanism of Action CA_Index->MoA pH_Change->MoA Conclusion Conclusion

Caption: Logical flow diagram for the analysis and interpretation of diuretic screening data.

References

Application Notes and Protocols: 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class of molecules. The 1,3,4-thiadiazole scaffold is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3] The introduction of a sec-butylthio group at the 5-position and an amino group at the 2-position of the thiadiazole ring offers a valuable intermediate for further chemical modification and the development of novel drug candidates. This document provides detailed application notes on its potential uses and comprehensive protocols for its synthesis.

Applications in Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules, primarily through modifications of the 2-amino group. The amino functionality can undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger molecular frameworks.

Potential Applications Include:

  • Lead Compound for Drug Discovery: The inherent biological activity of the 2-amino-1,3,4-thiadiazole core makes this compound a promising starting point for the development of new therapeutic agents.[2][4] The sec-butylthio substituent can influence the lipophilicity and metabolic stability of the resulting derivatives.

  • Synthesis of Schiff Bases: The primary amine can be readily condensed with various aldehydes and ketones to form Schiff bases, which are themselves a class of compounds with significant biological activities.

  • Acylation and Sulfonylation Reactions: The amino group can be acylated or sulfonylated to produce a wide array of amide and sulfonamide derivatives, respectively. These modifications can be used to probe structure-activity relationships (SAR) in medicinal chemistry programs.

  • Precursor for Fused Heterocyclic Systems: The 2-amino-1,3,4-thiadiazole moiety can be used as a precursor for the synthesis of fused heterocyclic systems, further expanding the chemical space for drug discovery.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, followed by the S-alkylation with a sec-butyl halide.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This precursor is synthesized via the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.[1][5]

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Anhydrous sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH)[6]

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (0.1 mol) and anhydrous sodium carbonate (0.1 mol) in absolute ethanol (70 mL).[5]

  • To this suspension, add carbon disulfide (0.24 mol) dropwise with stirring.[5]

  • Heat the reaction mixture to reflux and maintain for 7-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in distilled water (60 mL) and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6. A pale yellow precipitate of 2-amino-5-mercapto-1,3,4-thiadiazole will form.[5]

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the purified product.[5]

Step 2: Synthesis of this compound

This step involves the S-alkylation of the synthesized 2-amino-5-mercapto-1,3,4-thiadiazole with a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane).

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • 2-Bromobutane (or other sec-butyl halide)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol) in ethanol (30 mL) containing sodium hydroxide (0.01 mol).

  • Stir the mixture until a clear solution is obtained, forming the sodium salt of the starting material.

  • To this solution, add 2-bromobutane (0.011 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold distilled water.

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

The following table summarizes representative yields and melting points for analogous 5-(alkylthio)-1,3,4-thiadiazol-2-amine derivatives to provide an expectation for the synthesis of the sec-butylthio analog.

Alkyl GroupAlkylating AgentYield (%)Melting Point (°C)Reference
MethylMethyl Iodide~90%228-230N/A
EthylEthyl Bromide85-92%185-187[7]
PropylPropyl Bromide~88%175-177N/A
BenzylBenzyl Chloride80-85%202-204N/A

Note: The data presented are for analogous compounds and are intended for illustrative purposes. Actual yields and melting points for this compound may vary.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Precursor 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Precursor  Na2CO3, EtOH, Reflux CS2 Carbon Disulfide (CS2) CS2->Precursor SecBuBr 2-Bromobutane Target 5-(Sec-butylthio)- 1,3,4-thiadiazol-2-amine SecBuBr->Target Precursor_ref Precursor Precursor_ref->Target  NaOH, EtOH

Caption: Synthetic route to this compound.

Experimental Workflow

G cluster_0 Synthesis and Purification cluster_1 Biological Evaluation start Step 1: Precursor Synthesis step2 Step 2: S-Alkylation start->step2 purification Purification (Recrystallization) step2->purification characterization Characterization (NMR, IR, MS) purification->characterization characterization_ref Characterized Compound characterization->characterization_ref screening Biological Screening (e.g., Antimicrobial Assay) sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt characterization_ref->screening

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purity Analysis of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiadiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Ensuring the purity of these compounds is a critical aspect of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the separation, identification, and quantification of thiadiazole derivatives and their potential impurities.[1][4] This document provides a detailed application note and a generalized protocol for the purity analysis of thiadiazole compounds using reverse-phase HPLC (RP-HPLC).

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol). Compounds with higher hydrophobicity interact more strongly with the stationary phase, resulting in longer retention times. By optimizing the mobile phase composition, flow rate, and detection wavelength, a robust separation of the main thiadiazole compound from its impurities can be achieved.

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of different thiadiazole derivatives. The following table summarizes typical parameters, providing a starting point for method development.

ParameterTypical ConditionsVariations and Considerations
HPLC System Agilent 1260 Infinity II or equivalentAny standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and UV detector.
Column C18 (e.g., Inertsil, Promosil, Shiseido Capcell Pak), 4.6 x 250 mm, 5 µmC8 columns are also frequently used.[1][5] Column dimensions and particle size can be adjusted for faster analysis (e.g., shorter columns, smaller particles for UPLC).
Mobile Phase Acetonitrile and Water (often with additives)Gradient or isocratic elution can be used. Common additives include Trifluoroacetic Acid (TFA, ~0.03-0.1%), phosphoric acid, or buffers (e.g., phosphate, acetate) to control pH and improve peak shape.[1][6][7][8]
Flow Rate 1.0 mL/minCan be adjusted based on column dimensions and desired analysis time (typically 0.5 - 2.0 mL/min).[1][8]
Column Temperature Ambient or controlled (e.g., 40 °C)Maintaining a constant temperature improves reproducibility.[8]
Detection UV-Vis or Photodiode Array (PDA) DetectorWavelength selection is crucial and depends on the UV absorbance of the specific thiadiazole compound. Common wavelengths range from 210 nm to 335 nm. A PDA detector is recommended to assess peak purity.[1][7][9]
Injection Volume 10 - 20 µLShould be optimized for sensitivity and peak shape.[8][9]

Experimental Protocol

This protocol outlines the steps for the purity analysis of a generic thiadiazole compound. It is intended as a template and should be optimized and validated for the specific compound of interest.

1. Preparation of Solutions

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% TFA. Filter through a 0.45 µm membrane filter and degas.

    • Solvent B: HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Prepare a mixture of Solvent A and Solvent B (e.g., 50:50 v/v) to dissolve the standard and sample.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the thiadiazole reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standard solutions by further dilution of the stock solution to the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample equivalent to about 10 mg of the thiadiazole compound into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Operation

  • Set up the HPLC system with the chosen column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature, flow rate, and detector wavelength as per the optimized method.

  • Inject a blank (diluent) to ensure no interference from the solvent.

  • Inject the standard solutions to establish the retention time and response.

  • Inject the sample solution to determine the purity.

3. Data Analysis and Purity Calculation

  • Identify the peak corresponding to the thiadiazole compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity of the sample using the area normalization method with the following formula:

Method Validation

For reliable and accurate results, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Specificity/Selectivity The method should be able to resolve the main peak from impurities and degradation products. This is often assessed using forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[10][11]
Linearity A linear relationship between concentration and peak area should be demonstrated over a specified range. The correlation coefficient (r²) should typically be > 0.999.[1]
Accuracy The closeness of the test results to the true value, usually determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.[10]
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements. Expressed as the Relative Standard Deviation (RSD), which should typically be < 2%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: Water + Additive, B: ACN) equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions injection Inject Blank, Standards, and Samples prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection equilibration->injection integration Chromatogram Integration injection->integration calculation Purity Calculation (% Area Normalization) integration->calculation

Caption: HPLC Purity Analysis Workflow.

Method_Validation Validation Method Validation (ICH) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² > 0.999) Validation->Linearity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD < 2%) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

The described HPLC method provides a robust and reliable framework for the purity analysis of thiadiazole compounds. The flexibility in the choice of column, mobile phase, and detection wavelength allows for adaptation to a wide range of thiadiazole derivatives. Proper method development and validation are essential to ensure the accuracy and precision of the results, which is paramount for quality assurance in pharmaceutical research and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step involves the cyclization of thiosemicarbazide with carbon disulfide to form the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole.[1][2][3] The second step is the S-alkylation of this intermediate with a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane) to yield the final product.

Q2: What are the critical factors affecting the yield of the first step (synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole)?

The key factors influencing the yield of the intermediate include the choice of base, solvent, reaction temperature, and reaction time. Common bases include sodium carbonate, potassium hydroxide, and sodium hydroxide.[1][3] The reaction is often carried out in an alcoholic solvent like ethanol.[3] Temperature control is crucial to minimize the formation of byproducts.

Q3: What byproducts can form during the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole?

A common byproduct is 2,5-diamino-1,3,4-thiadiazole.[4] The formation of this byproduct can be influenced by the reaction conditions.[4] Strategies to minimize its formation are essential for maximizing the yield of the desired mercapto intermediate.

Q4: How can I improve the yield of the S-alkylation step?

To improve the yield of the S-alkylation step, it is important to optimize the reaction conditions to favor the formation of the S-alkylated product over the N-alkylated isomer. This can be achieved by carefully selecting the base, solvent, and temperature. The use of a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like DMF or DMSO at a controlled temperature can enhance the selectivity and yield.

Q5: What are the recommended purification methods for the final product?

The final product, this compound, can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography may also be employed if further purification is required to remove any remaining impurities or isomeric byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of 2-amino-5-mercapto-1,3,4-thiadiazole
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of reactants. - Extend the reflux time, monitoring the reaction progress by TLC. - Use a stronger base, such as potassium hydroxide, if using a weaker base like sodium carbonate.
Formation of Byproducts - Carefully control the reaction temperature. High temperatures can favor the formation of 2,5-diamino-1,3,4-thiadiazole.[4] - Optimize the stoichiometry of the reactants. An excess of thiosemicarbazide may lead to byproduct formation.
Loss of Product during Workup - Ensure complete precipitation of the product by adjusting the pH carefully during acidification. - Wash the precipitate with cold water to minimize its solubility and loss.[3]
Problem 2: Low Yield or Formation of Byproducts in the S-Alkylation Step
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction temperature slightly, monitoring for any degradation. - Add a slight excess of the sec-butyl halide to drive the reaction to completion. - Use a more reactive sec-butyl halide (e.g., 2-bromobutane instead of 2-chlorobutane).
Formation of N-alkylated byproduct - Use a weaker base or a biphasic system to favor S-alkylation. - Perform the reaction at a lower temperature. N-alkylation is often favored at higher temperatures.
Hydrolysis of the sec-butyl halide - Ensure the use of a dry, aprotic solvent to prevent hydrolysis of the alkylating agent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole

Starting Material Base Solvent Reaction Time Yield (%) Reference
Thiosemicarbazide, CS₂Anhydrous Sodium CarbonateAbsolute Ethanol8 hours76[3]
Thiosemicarbazide, CS₂Potassium Hydroxide---[1]
N,N'-bis(thiocarbamyl) hydrazine----[4]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole
  • In a round-bottom flask, dissolve thiosemicarbazide (0.1 mol) and anhydrous sodium carbonate (0.1 mol) in absolute ethanol (70 mL).[5]

  • To this solution, add carbon disulfide (0.24 mol) dropwise with stirring.[5]

  • Heat the mixture under reflux for 7-8 hours.[3][5]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in water (60 mL) and carefully acidify with concentrated hydrochloric acid until a pale yellow precipitate forms.[5]

  • Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain yellow needles.[5]

Protocol 2: Synthesis of this compound
  • Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol) in an appropriate solvent (e.g., ethanol, DMF).

  • Add a suitable base (e.g., sodium hydroxide, 0.01 mol) and stir until the starting material is fully dissolved.

  • Add 2-bromobutane (0.011 mol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Alkylation Thiosemicarbazide Thiosemicarbazide Intermediate 2-amino-5-mercapto- 1,3,4-thiadiazole Thiosemicarbazide->Intermediate Base, Solvent Reflux CS2 Carbon Disulfide (CS₂) CS2->Intermediate Base, Solvent Reflux FinalProduct This compound Intermediate->FinalProduct Base, Solvent Heat SecButylHalide Sec-butyl Halide SecButylHalide->FinalProduct Base, Solvent Heat

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product CheckStep1 Check Yield of Intermediate Start->CheckStep1 TroubleshootStep1 Troubleshoot Step 1: - Check reaction time/temp - Optimize base/solvent - Minimize byproduct formation CheckStep1->TroubleshootStep1 Low CheckStep2 Check S-Alkylation Step CheckStep1->CheckStep2 Good TroubleshootStep1->CheckStep2 TroubleshootStep2 Troubleshoot Step 2: - Check for N-alkylation - Optimize base/solvent/temp - Use more reactive halide CheckStep2->TroubleshootStep2 Low Purification Optimize Purification: - Recrystallization solvent - Column chromatography CheckStep2->Purification Good TroubleshootStep2->Purification End Improved Yield Purification->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize byproducts in thiosemicarbazide cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the outcome of a thiosemicarbazide cyclization reaction?

A1: The reaction medium's pH is the most critical factor. Acidic conditions typically favor the formation of 1,3,4-thiadiazoles, while alkaline (basic) conditions generally lead to 1,2,4-triazole-3-thiones.[1][2] The nature of the substituents on the thiosemicarbazide starting material can also significantly influence the reaction pathway.[1]

Q2: What are some common byproducts observed in these reactions?

A2: Common byproducts can include:

  • Hydrolysis products: If sensitive functional groups (e.g., esters, nitriles) are present, they may be hydrolyzed under the reaction conditions, especially in strong acid or base.

  • Oxadiazoles: In some cases, particularly with certain oxidizing agents, desulfurization can occur, leading to the formation of 1,3,4-oxadiazole derivatives instead of the desired thiadiazole.[3]

  • Polymeric materials or "tars": Strong basic conditions, such as refluxing with sodium hydroxide, can sometimes lead to the formation of complex, colored, and often intractable mixtures.[4]

  • Alternative cyclization products: Depending on the substrate, unintended cyclization pathways may become competitive, leading to different heterocyclic systems. For example, conversion to a pyrazol-3-one system has been observed.[1]

Q3: How can I identify the byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for initial assessment of the reaction progress and purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating components of the reaction mixture and obtaining their molecular weights, which is crucial for identifying potential byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the major product and any isolable byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify key functional groups present in the products and byproducts.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Incorrect pH Carefully control and monitor the pH of the reaction mixture. For 1,3,4-thiadiazole synthesis, ensure acidic conditions (e.g., using HCl, H₂SO₄, or POCl₃).[1][7] For 1,2,4-triazole-3-thione synthesis, use basic conditions (e.g., NaOH, K₂CO₃, or NaOEt).[2][8]
Suboptimal Temperature or Reaction Time Optimize the reaction temperature and time. Monitor the reaction progress by TLC to determine the optimal endpoint. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Poor Quality of Starting Materials Ensure the purity of the starting thiosemicarbazide and other reagents. Impurities can lead to side reactions and lower yields.
Degradation of Products The desired product might be unstable under the reaction conditions. Consider performing the reaction at a lower temperature or for a shorter duration.
Issue 2: Formation of an Unexpected Product
Potential Cause Troubleshooting Steps
Ambiguous Cyclization Pathway The substituent on the thiosemicarbazide may favor an alternative cyclization pathway. Re-evaluate the expected product based on literature precedents for similar substrates.
Reagent-Induced Side Reaction The cyclizing agent may be promoting an unexpected reaction. For example, strong oxidizing agents can lead to desulfurization and the formation of oxadiazoles.[3] Consider using a milder cyclizing agent.
Isomerization The initial product may isomerize under the reaction conditions. Analyze the crude reaction mixture at different time points to track the product distribution.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Formation of "Tars" or Polymeric Byproducts This is often an issue with strong bases like NaOH.[4] Consider using a milder base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N).[4]
Similar Polarity of Product and Byproducts Optimize the chromatographic purification method. This may involve trying different solvent systems for column chromatography or exploring alternative techniques like preparative HPLC.
Product Insolubility The desired product may precipitate from the reaction mixture. If so, this can be an effective purification step. Ensure the appropriate solvent is used for recrystallization to remove trapped impurities.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles

  • Dissolve the substituted thiosemicarbazide (1 equivalent) in a suitable solvent.

  • Add the acid catalyst (e.g., concentrated H₂SO₄, POCl₃, or refluxing 25% HCl) and heat the mixture.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).[9]

Protocol 2: General Procedure for Base-Catalyzed Cyclization to 1,2,4-Triazole-3-thiones

  • Suspend the substituted thiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 2M NaOH or 2% Na₂CO₃).[2][4][9]

  • Reflux the mixture with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol).

Visualizing Reaction Pathways

Diagram 1: General Thiosemicarbazide Cyclization Pathways

G start Thiosemicarbazide Derivative acid Acidic Conditions (e.g., H₂SO₄, POCl₃) start->acid Dehydrative Cyclization base Basic Conditions (e.g., NaOH, Na₂CO₃) start->base Intramolecular Cyclization thiadiazole 1,3,4-Thiadiazole acid->thiadiazole triazole 1,2,4-Triazole-3-thione base->triazole

Caption: Influence of pH on thiosemicarbazide cyclization.

Diagram 2: Troubleshooting Logic for Low Product Yield

G start Low Yield Observed check_pH Verify Reaction pH start->check_pH check_temp_time Optimize Temperature & Time start->check_temp_time check_reagents Assess Starting Material Purity start->check_reagents check_stability Investigate Product Stability start->check_stability sub_pH Incorrect pH? check_pH->sub_pH sub_temp_time Suboptimal Conditions? check_temp_time->sub_temp_time sub_reagents Impure Reagents? check_reagents->sub_reagents sub_stability Product Degradation? check_stability->sub_stability action_pH Adjust pH sub_pH->action_pH Yes action_temp_time Systematic Optimization sub_temp_time->action_temp_time Yes action_reagents Purify Starting Materials sub_reagents->action_reagents Yes action_stability Use Milder Conditions sub_stability->action_stability Yes

References

Technical Support Center: Troubleshooting Low Solubility of Thiadiazole Compounds in Aqueous Buffers for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of thiadiazole compounds in aqueous buffers for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why do many thiadiazole compounds exhibit low aqueous solubility?

A1: Thiadiazole compounds often possess a lipophilic (fat-loving) character due to their chemical structure.[1][2] This inherent lipophilicity leads to poor solubility in aqueous (water-based) media, which are commonly used in biological assays. The introduction of certain substituents to the thiadiazole ring can further decrease solubility.[3][4]

Q2: What are the common consequences of low compound solubility in bioassays?

A2: Low solubility can lead to several issues in bioassays, including:

  • Compound precipitation: The compound may fall out of solution, leading to inaccurate concentrations and unreliable results.

  • Underestimation of potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration, causing the compound to appear less potent (higher IC50 or EC50 values).

  • Poor reproducibility: Inconsistent solubility between experiments can lead to high variability in the data.

  • False negatives: A potentially active compound may be deemed inactive due to its inability to remain in solution at a high enough concentration to elicit a biological response.

Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

A3: It is generally recommended to keep the final concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays below 0.5% (v/v), and ideally at 0.1% or lower, to minimize solvent-induced toxicity and off-target effects.[5] High concentrations of DMSO can affect cell viability and membrane permeability.

Q4: Can changing the buffer composition improve the solubility of my thiadiazole compound?

A4: Yes, buffer composition, including pH and the presence of certain salts, can influence the solubility of ionizable compounds. For thiadiazole derivatives with acidic or basic functional groups, adjusting the pH of the buffer to ionize the compound can significantly increase its aqueous solubility. However, it is crucial to ensure the chosen pH is compatible with the biological assay system (e.g., enzyme activity, cell viability).

Troubleshooting Guides

Issue 1: My thiadiazole compound precipitates out of the aqueous buffer upon dilution from a DMSO stock.

This is a common problem when diluting a highly concentrated DMSO stock of a lipophilic compound into an aqueous buffer.

Troubleshooting Workflow:

start Compound Precipitation Observed step1 Decrease Final Compound Concentration start->step1 step2 Optimize Co-Solvent (DMSO) Concentration step1->step2 Precipitation persists end Solubility Improved step1->end Issue resolved step3 Incorporate a Surfactant step2->step3 Precipitation persists step2->end Issue resolved step4 Utilize Cyclodextrins step3->step4 Precipitation persists step3->end Issue resolved step5 Prepare a Solid Dispersion step4->step5 Precipitation persists step4->end Issue resolved step5->end Issue resolved

Troubleshooting Compound Precipitation

Detailed Steps:

  • Decrease Final Compound Concentration: The simplest first step is to test a lower final concentration of your compound in the assay.

  • Optimize Co-Solvent (DMSO) Concentration: While keeping the final DMSO concentration low is important, a slight, controlled increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly impacting the assay. Always run a vehicle control with the corresponding DMSO concentration.

  • Incorporate a Surfactant: Surfactants like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate lipophilic compounds, increasing their apparent solubility in aqueous solutions.[2] Start with low concentrations (e.g., 0.01-0.1% w/v) and verify their compatibility with your assay.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Prepare a Solid Dispersion: For persistent solubility issues, preparing a solid dispersion of your thiadiazole compound with a hydrophilic polymer carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can dramatically enhance its dissolution and solubility in aqueous media.[1][7][8]

Issue 2: I observe high variability in my bioassay results with a thiadiazole compound.

High variability can often be traced back to inconsistent compound solubility and precipitation.

Troubleshooting Logic:

start High Data Variability check1 Visually Inspect Assay Plates for Precipitation start->check1 check2 Review Stock Solution Preparation and Storage check1->check2 No visible precipitate solution Implement Solubility Enhancement Strategy check1->solution Precipitate observed check2->start Inconsistency found check3 Assess Buffer Compatibility check2->check3 No issues found check3->start Incompatibility identified check4 Validate Compound Concentration in Assay Medium check3->check4 Buffer is compatible check4->solution Concentration is lower than nominal

Addressing High Data Variability

Detailed Checks:

  • Visually Inspect Assay Plates: Carefully examine the wells of your microplates under a microscope before and after adding the compound. Look for any signs of precipitation, such as cloudiness or crystals.

  • Review Stock Solution Preparation and Storage: Ensure your DMSO stock solutions are fully dissolved. Gentle warming and vortexing can help. Avoid repeated freeze-thaw cycles which can promote precipitation.

  • Assess Buffer Compatibility: Some buffer components can interact with your compound. Test the solubility of your compound in different, assay-compatible buffers if possible.

  • Validate Compound Concentration: If you have access to analytical techniques like HPLC, you can measure the actual concentration of your dissolved compound in the final assay buffer to confirm if it matches the intended concentration.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data on the impact of different solubility enhancement techniques on thiadiazole compounds and other poorly soluble drugs.

Table 1: Effect of Co-solvents and pH on Thiadiazole Solubility

Thiadiazole DerivativeBufferCo-solventpHSolubility (µg/mL)Fold IncreaseReference
2-(pyridin-4-yl)-1,3,4-thiadiazoleAqueousNone7.450-[9]
2-(phenyl)-1,3,4-thiadiazoleAqueousNone7.410-[9]
Hydrochloride salt of a 1,3,4-thiadiazole derivativeWaterNone-~4x higher than free base4x[9]
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamideBufferNone7.4Data not specified-ResearchGate

Table 2: Impact of Solid Dispersion on Thiadiazole Solubility

Thiadiazole DerivativeCarrier PolymerDrug:Carrier RatioMethodSolubility EnhancementReference
1,2,4-thiadiazole (TDZ) derivativePluronic F127Not specifiedMechanical GrindingDramatic Increase[1]
1,2,4-thiadiazole (TDZ) derivativePEG 6000Not specifiedMechanical GrindingSubstantial Acceleration[1]
1,2,4-thiadiazole (TDZ) derivativePVP K29-30Not specifiedMechanical GrindingSubstantial Acceleration[1]

Table 3: Influence of Cyclodextrins on Drug Solubility

DrugCyclodextrinMolar Ratio (Drug:CD)Solubility EnhancementReference
ItraconazoleHP-β-CD1:3Significantly Improved[6]
CefdinirSBE7-β-CDNot specifiedImproved[6]
CarbamazepineHP-β-CDNot specifiedImproved[6]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and carriers.

Experimental Workflow:

step1 Dissolve thiadiazole compound and carrier (e.g., PVP) in a common solvent (e.g., ethanol). step2 Evaporate the solvent using a rotary evaporator to form a thin film. step1->step2 step3 Dry the film under vacuum to remove residual solvent. step2->step3 step4 Scrape the solid dispersion from the flask. step3->step4 step5 Pulverize and sieve the solid dispersion to obtain a fine powder. step4->step5

Solid Dispersion Preparation Workflow

Methodology:

  • Dissolution: Accurately weigh the thiadiazole compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a suitable common solvent (e.g., ethanol, methanol, or a mixture thereof) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a clear, solvent-free film is formed on the inner surface of the flask.

  • Drying: Further dry the film under vacuum for several hours to ensure complete removal of any residual solvent.

  • Collection: Carefully scrape the solid dispersion from the flask using a spatula.

  • Processing: Pulverize the collected solid dispersion using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder. The resulting powder can then be used to prepare solutions for bioassays.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method

This method is effective for poorly water-soluble drugs and avoids the use of large volumes of organic solvents.

Experimental Workflow:

step1 Triturate cyclodextrin (e.g., HP-β-CD) with a small amount of water-alcohol mixture to form a paste. step2 Slowly add the thiadiazole compound to the paste while continuously kneading. step1->step2 step3 Continue kneading for a specified time (e.g., 30-60 minutes). step2->step3 step4 Dry the resulting solid mass in an oven at a controlled temperature. step3->step4 step5 Pulverize and sieve the dried complex. step4->step5

Cyclodextrin Complexation Workflow

Methodology:

  • Paste Formation: Place a pre-weighed amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar. Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) dropwise and triturate to form a homogeneous paste.

  • Compound Addition: Gradually add the accurately weighed thiadiazole compound (typically in a 1:1 or 1:2 molar ratio with the cyclodextrin) to the paste.

  • Kneading: Continue to knead the mixture for a defined period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex. The mixture should remain as a paste.

  • Drying: Transfer the kneaded mass to a tray and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.

Signaling Pathway

Many thiadiazole derivatives have been investigated as potential anticancer agents that target various signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Thiadiazole Thiadiazole Compound Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition Thiadiazole->mTOR Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway by Thiadiazole Compounds

References

Optimization of reaction conditions for synthesizing 5-substituted-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5-substituted-1,3,4-thiadiazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 5-substituted-1,3,4-thiadiazoles in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired 2-amino-5-substituted-1,3,4-thiadiazole product when reacting a carboxylic acid with thiosemicarbazide. What are the possible causes and solutions?

A1: Low yields in this synthesis are a common problem and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical for the cyclization step.

    • Sulfuric Acid: While widely used, concentrated sulfuric acid can sometimes lead to charring or side reactions, especially with sensitive substrates. Ensure it is added slowly and at a low temperature.

    • Phosphorus Oxychloride (POCl₃): This is an effective dehydrating agent, but it can also lead to the formation of chlorinated byproducts if not used carefully. The reaction should be performed in an inert atmosphere and quenched properly.

    • Polyphosphoric Acid (PPA): PPA is a milder alternative to sulfuric acid and can give cleaner reactions and higher yields.

    • Phosphorus Pentachloride (PCl₅): A solid-phase reaction using PCl₅ as a catalyst at room temperature has been reported to give high yields (over 91%) and simplifies purification.[1]

  • Reaction Temperature and Time: Both parameters need to be optimized for your specific substrates.

    • Overheating can lead to decomposition of reactants or products.

    • Insufficient heating may result in an incomplete reaction.

    • Start with the conditions reported in the literature for similar substrates and then systematically vary the temperature and monitor the reaction progress by TLC. Microwave irradiation can sometimes significantly reduce reaction times and improve yields.[2]

  • Purity of Starting Materials: Ensure your carboxylic acid and thiosemicarbazide are pure. Impurities can interfere with the reaction.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. Common side reactions include the formation of oxadiazoles or open-chain intermediates that fail to cyclize. Using milder reaction conditions or a different dehydrating agent can help minimize these.

Q2: My synthesis of a 2,5-disubstituted-1,3,4-thiadiazole from a diacylhydrazine using Lawesson's reagent is giving a low yield. How can I improve this?

A2: Lawesson's reagent is a common thionating agent for this synthesis, but its effectiveness can be influenced by several factors:

  • Purity and Stoichiometry of Lawesson's Reagent: Ensure the Lawesson's reagent is of good quality and use the correct stoichiometry as reported in literature procedures. An excess of the reagent can sometimes lead to side products.

  • Solvent: The choice of solvent is crucial. Anhydrous solvents like toluene or xylene are commonly used. Traces of water can decompose the Lawesson's reagent.

  • Reaction Temperature: The reaction usually requires heating. Optimize the temperature to ensure the reaction goes to completion without decomposing the product.

  • Alternative Reagents: If Lawesson's reagent consistently gives low yields, consider using phosphorus pentasulfide (P₄S₁₀). However, be aware that P₄S₁₀ can sometimes be less selective and lead to more side products.

Issue 2: Product Purification Difficulties

Q3: I am having trouble purifying my 5-substituted-1,3,4-thiadiazole. It seems to be contaminated with starting materials or byproducts.

A3: Purification can be challenging due to the similar polarities of the product and impurities. Here are some strategies:

  • Recrystallization: This is the most common method for purifying solid 1,3,4-thiadiazoles.

    • Solvent Selection: Experiment with different solvents or solvent mixtures to find one where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures. Common solvents for recrystallization of 1,3,4-thiadiazoles include ethanol, methanol, and DMF/water mixtures.[1][3]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a good alternative.

    • Eluent System: Start with a non-polar solvent and gradually increase the polarity. A typical eluent system could be a mixture of hexane and ethyl acetate. Monitor the separation by TLC to find the optimal solvent ratio.

  • Acid-Base Extraction: If your product has a basic nitrogen atom (e.g., a 2-amino group), you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid solution to extract the basic product into the aqueous layer, neutralize the aqueous layer with a base, and then extract the purified product back into an organic solvent.

Q4: My purified 1,3,4-thiadiazole appears to be a mixture of isomers. How can I avoid this and separate them?

A4: The formation of isomers can occur if the starting materials are not symmetrical or if the reaction conditions are not well-controlled.

  • Regioselective Synthesis: To avoid the formation of isomers, it is best to use a regioselective synthetic method from the outset. Several methods have been developed for the regioselective synthesis of 1,3,4-thiadiazoles.

  • Chromatographic Separation: If isomers have already formed, they can often be separated by careful column chromatography or by using more advanced techniques like preparative HPLC.

Frequently Asked Questions (FAQs)

Q5: What is the most common starting material for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles?

A5: The most common and straightforward method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative in the presence of a dehydrating agent.[2][4] This method is versatile and can be used to synthesize a wide variety of 2-amino-5-substituted-1,3,4-thiadiazoles.

Q6: Can I use microwave irradiation to synthesize 5-substituted-1,3,4-thiadiazoles?

A6: Yes, microwave-assisted synthesis has been successfully employed for the preparation of 1,3,4-thiadiazoles. This technique can significantly reduce reaction times, improve yields, and is considered a more environmentally friendly approach compared to conventional heating methods.[2]

Q7: What are some common side products to look out for in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides?

A7: A common side product is the corresponding 1,3,4-oxadiazole, which can form if the cyclization proceeds with the elimination of H₂S instead of H₂O. The choice of dehydrating agent and reaction conditions can influence the ratio of thiadiazole to oxadiazole. For example, using phosphorus oxychloride can sometimes favor the formation of the thiadiazole.

Q8: How does the substituent on the carboxylic acid affect the reaction conditions and yield?

A8: The electronic nature of the substituent on the carboxylic acid can influence the reactivity of the carbonyl group and thus affect the rate of the initial condensation with thiosemicarbazide and the subsequent cyclization. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and may facilitate the reaction, while electron-donating groups might require more forcing conditions (higher temperature or longer reaction time).

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Aromatic Carboxylic Acids and Thiosemicarbazide.

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Conc. H₂SO₄EthanolReflux1-260-85[2]
POCl₃Neat75-802-470-92[5]
PCl₅ (Solid-phase)NoneRoom Temp0.5-1>91[1]
Microwave IrradiationNone1600.1-0.2585-95[2]

Table 2: Comparison of Thionating Agents for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Diacylhydrazines.

Thionating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Lawesson's ReagentTolueneReflux4-865-85
P₄S₁₀PyridineReflux6-1250-75

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Phosphorus Oxychloride

This protocol describes a general procedure for the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole from benzoic acid and thiosemicarbazide using phosphorus oxychloride as the dehydrating agent.[5]

Materials:

  • Benzoic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated potassium carbonate (K₂CO₃) solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, cautiously add phosphorus oxychloride (10 mL) to a mixture of benzoic acid (3.00 mmol) and thiosemicarbazide (3.00 mmol).

  • Stir the mixture at room temperature for 20 minutes.

  • Heat the reaction mixture at 80-90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the dropwise addition of a saturated potassium carbonate solution until the pH is approximately 8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in an oven at 60 °C.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Troubleshooting:

  • Low Yield: Ensure all reagents are dry, as moisture can decompose POCl₃. The reaction temperature and time can be optimized.

  • Difficult Filtration: If the precipitate is too fine, allow it to settle and decant the supernatant before filtration.

  • Product does not precipitate upon neutralization: The product may be more soluble in water than expected. Try extracting the neutralized aqueous solution with an organic solvent like ethyl acetate.

Protocol 2: Solid-Phase Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole using Phosphorus Pentachloride

This solvent-free method offers high yields and simplified purification.[1][4]

Materials:

  • Carboxylic acid

  • Thiosemicarbazide

  • Phosphorus pentachloride (PCl₅)

  • Sodium carbonate solution (5%)

  • DMF/Water mixture (for recrystallization)

Procedure:

  • In a dry mortar, add thiosemicarbazide (A mol), the desired carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).

  • Grind the mixture evenly at room temperature for about 10-15 minutes until the reaction is complete (monitor by TLC if possible, using a suitable solvent system).

  • Let the crude product stand for a short period.

  • Add a 5% sodium carbonate solution to the crude product until the pH of the resulting mixture is between 8 and 8.2.

  • Filter the mixture and wash the solid filter cake with water.

  • Dry the filter cake and recrystallize it from a suitable solvent, such as a DMF/water mixture, to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Troubleshooting:

  • Incomplete Reaction: Ensure thorough grinding to maximize contact between the solid reactants.

  • Product Purity: The purity of the product is generally high with this method. If impurities are present, a second recrystallization may be necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic Acid Carboxylic Acid Mixing & Grinding Mixing & Grinding Carboxylic Acid->Mixing & Grinding Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Mixing & Grinding Cyclization Cyclization Mixing & Grinding->Cyclization Neutralization Neutralization Cyclization->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Troubleshooting_Yield cluster_solutions1 Dehydrating Agent Solutions cluster_solutions2 Optimization Solutions cluster_solutions3 Purity & Side Reaction Solutions Low Yield Low Yield Check Dehydrating Agent Check Dehydrating Agent Low Yield->Check Dehydrating Agent Optimize Temp & Time Optimize Temp & Time Low Yield->Optimize Temp & Time Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Consider Side Reactions Consider Side Reactions Low Yield->Consider Side Reactions Use PPA or PCl5 Use PPA or PCl5 Check Dehydrating Agent->Use PPA or PCl5 Control addition of H2SO4 Control addition of H2SO4 Check Dehydrating Agent->Control addition of H2SO4 Systematic variation Systematic variation Optimize Temp & Time->Systematic variation Use Microwave Use Microwave Optimize Temp & Time->Use Microwave Recrystallize/re-purify starting materials Recrystallize/re-purify starting materials Check Starting Material Purity->Recrystallize/re-purify starting materials Use milder conditions Use milder conditions Consider Side Reactions->Use milder conditions

References

Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-amino-1,3,4-thiadiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-amino-1,3,4-thiadiazole derivatives?

A1: Common impurities include unreacted starting materials such as thiosemicarbazide and the corresponding carboxylic acid or nitrile. Byproducts can also be present, including the isomeric 1,2,4-triazole derivatives, which can form under certain reaction conditions (e.g., alkaline medium during cyclization).[1] Additionally, residual catalysts or reagents used in the synthesis may contaminate the crude product.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring purification.[2][3] By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation of your desired compound from impurities. Staining with iodine vapor or using a UV lamp for visualization are common methods. For thiazole derivatives, a spray reagent of sodium nitrite in hydrochloric acid can yield a light green spot.[4]

Q3: My purified 2-amino-1,3,4-thiadiazole derivative has a low melting point and appears as a sticky solid or oil. What should I do?

A3: An oily or low-melting product often indicates the presence of residual solvent or impurities. First, ensure your product is thoroughly dried under a high vacuum. If the issue persists, trituration with a non-polar solvent like diethyl ether or hexane can help to induce crystallization and remove soluble impurities.[5] If the product remains oily, column chromatography is recommended for further purification.

Q4: I am observing a low yield after purification. What are the possible reasons?

A4: Low recovery can result from several factors:

  • Multiple purification steps: Each purification step (e.g., extraction, recrystallization, chromatography) will inevitably lead to some product loss.

  • Suboptimal recrystallization solvent: If the compound has some solubility in the cold recrystallization solvent, a significant amount of product may be lost in the mother liquor.

  • Improper column chromatography technique: Using an inappropriate solvent system or a poorly packed column can lead to poor separation and loss of product.

  • Product instability: Some derivatives may be sensitive to the pH or temperature conditions used during purification.

Q5: How do I choose the best purification strategy for my specific 2-amino-1,3,4-thiadiazole derivative?

A5: The choice of purification strategy depends on the nature of the impurities and the properties of your target compound. The following decision tree can guide your choice:

G Decision Tree for Purification Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Consider Acid-Base Extraction is_solid->acid_base No (Oily) is_pure_recrys Is the product pure by TLC/NMR? recrystallize->is_pure_recrys end_recrys Purification Complete is_pure_recrys->end_recrys Yes is_pure_recrys->acid_base No is_pure_ab Is the product pure? acid_base->is_pure_ab is_pure_ab->end_recrys Yes column_chrom Perform Column Chromatography is_pure_ab->column_chrom No is_pure_col Is the product pure? column_chrom->is_pure_col end_col Purification Complete is_pure_col->end_col Yes further_purify Consider further purification (e.g., preparative HPLC) is_pure_col->further_purify No

A decision tree to guide the selection of a suitable purification strategy.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Add a more polar co-solvent dropwise until the compound dissolves. Common solvent pairs include ethanol/water and acetone/hexane.[6]
Compound "oils out" upon cooling. The boiling point of the solvent is too close to the melting point of the compound, or the solution is supersaturated.Add more of the "good" solvent to the hot mixture before cooling. Ensure a slower cooling rate. Consider a different solvent system with a lower boiling point.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the cold solvent.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of crystals. The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath). Use the minimum amount of hot solvent necessary to dissolve the compound.
Colored impurities remain in the crystals. The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Poor separation of spots (co-elution). The polarity difference between the compounds is small for the chosen solvent system.Try a different solvent system with different selectivity. For basic compounds like 2-amino-1,3,4-thiadiazoles that may interact with acidic silica gel, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.
Tailing of spots. The compound is interacting too strongly with the stationary phase (silica gel). This is common for basic compounds.Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase to neutralize active sites on the silica.
Cracks in the silica gel column. Improper packing of the column or running the solvent too fast.Ensure the column is packed uniformly without any air bubbles. Maintain a consistent and not excessively high flow rate.
Acid-Base Extraction

| Problem | Possible Cause | Solution | | :--- | :--- | | Emulsion formation at the interface of the organic and aqueous layers. | The two layers are not separating cleanly due to similar densities or the presence of surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | | Low recovery of the product after extraction and precipitation. | Incomplete extraction into the aqueous phase or incomplete precipitation. | Perform multiple extractions with the acidic or basic solution to ensure complete transfer of the compound. After neutralization, ensure the pH is optimal for precipitation and cool the solution in an ice bath to maximize crystal formation. | | The product does not precipitate after neutralizing the aqueous layer. | The compound is soluble in the aqueous solution even in its neutral form. | If precipitation does not occur, back-extract the neutralized aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the product.[7] |

Experimental Protocols

General Workflow for Purification

The following diagram illustrates a general workflow for the purification of 2-amino-1,3,4-thiadiazole derivatives.

G General Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up / Initial Extraction crude->workup concentrate Concentrate Organic Layer workup->concentrate purification Primary Purification concentrate->purification recrys Recrystallization purification->recrys If solid col_chrom Column Chromatography purification->col_chrom If oil or impure solid purity_check Assess Purity (TLC, NMR, LC-MS) recrys->purity_check col_chrom->purity_check pure Pure Product purity_check->pure Pure repeat Repeat Purification or Choose Alternative Method purity_check->repeat Not Pure repeat->purification

A general workflow for the purification of 2-amino-1,3,4-thiadiazole derivatives.
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate a basic 2-amino-1,3,4-thiadiazole derivative from neutral and acidic impurities.

G Acid-Base Extraction Workflow start Dissolve crude product in organic solvent (e.g., DCM or EtOAc) add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral and Acidic Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Protonated Aminothiadiazole separate1->aqueous1 Aqueous neutralize Neutralize with base (e.g., 1M NaOH) to pH 8-9 aqueous1->neutralize precipitate Precipitation of Pure Product neutralize->precipitate back_extract If no precipitate, back-extract with organic solvent neutralize->back_extract No Precipitate filter Filter and Dry precipitate->filter product Pure 2-Amino-1,3,4-thiadiazole filter->product back_extract->product

Workflow for the purification of a 2-amino-1,3,4-thiadiazole derivative using acid-base extraction.
  • Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all aqueous extracts. The organic layer contains neutral and acidic impurities and can be discarded.

  • Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) with stirring until the pH of the solution is between 8 and 9. The purified 2-amino-1,3,4-thiadiazole should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under a high vacuum.

Protocol 3: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.4. For these basic compounds, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of triethylamine (0.5%) is often effective.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for a Hypothetical 2-amino-5-phenyl-1,3,4-thiadiazole
Solvent System Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Recovery Yield (%) Observations
Ethanol85%98%75%Well-defined needles.
Acetic Acid85%95%60%Small crystals, some product loss due to solubility.
Ethanol/Water (8:2)85%99%85%High recovery of very pure crystals.
Toluene85%92%65%Slower crystallization.
Table 2: Illustrative Column Chromatography Conditions and Outcomes for a 2-amino-1,3,4-thiadiazole Derivative
Mobile Phase Rf of Product Purity of Isolated Product (HPLC Area %) Notes
Hexane:Ethyl Acetate (1:1)0.190%Significant tailing observed on TLC.
Dichloromethane:Methanol (95:5)0.396%Some tailing, but improved separation.
Dichloromethane:Methanol (95:5) + 0.5% Triethylamine0.35>99%Symmetrical peak shape, excellent separation from impurities.
Ethyl Acetate:Methanol (9:1)0.688%Poor separation from a more polar impurity.

References

How to prevent degradation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to high temperatures, moisture, strong bases, oxidizing agents, and direct light. The 1,3,4-thiadiazole ring is generally stable in acidic conditions but can undergo cleavage in the presence of a base.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen. For long-term storage, refrigeration (2-8°C) is advisable.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by a change in physical appearance (e.g., color change from white/off-white to yellow/brown), a decrease in purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram.

Q4: Are there any known incompatible materials for storing this compound?

A4: Avoid storing the compound in containers made of basic materials or with basic residues. Additionally, proximity to strong oxidizing agents should be avoided.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Unexpected Drop in Purity During Storage
  • Symptom: HPLC analysis shows a significant decrease in the main peak area and the emergence of new, unidentified peaks.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Exposure to Moisture Store the compound in a desiccator. For long-term storage, use a sealed vial with a dessicant cap. Ensure solvents used for sample preparation are anhydrous.
Exposure to Light Store the compound in an amber vial or a light-blocking container. Keep the storage area dark.
Elevated Temperature Store at the recommended temperature of 2-8°C. Avoid frequent temperature fluctuations.
Basic Hydrolysis Ensure storage containers are free from basic residues. If the compound is in solution, ensure the pH is neutral or slightly acidic.
Oxidation Store under an inert atmosphere (argon or nitrogen). Avoid contact with oxidizing agents.
Issue 2: Discoloration of the Compound
  • Symptom: The solid compound changes color from white or off-white to yellow or brown.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Photodegradation This is a common cause of discoloration. Immediately transfer the compound to a light-protected container and store it in the dark.
Oxidation Purge the container with an inert gas before sealing. Consider adding an antioxidant if compatible with the intended application.
Thermal Degradation Verify the storage temperature is within the recommended range. If discoloration occurred after exposure to higher temperatures, the material may be compromised.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound. This method should be validated for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for this class of compounds. A starting condition could be 15:85 (v/v) acetonitrile:water, ramping to 85:15 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a common range for thiadiazoles is around 240-320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and the intrinsic stability of the molecule.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 2-4 hours, monitoring frequently due to the higher susceptibility to basic conditions.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photodegradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

For each condition, a control sample (stored under recommended conditions) should be run in parallel. Analyze all samples using the stability-indicating HPLC method to quantify the extent of degradation.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate expected outcomes.

Stress Condition% Degradation (Hypothetical)Number of Degradation Products
0.1 M HCl, 60°C, 24h< 5%1
0.1 M NaOH, RT, 4h25%3
3% H₂O₂, RT, 24h15%2
70°C, 48h< 10%1-2
Photodegradation10%2

Visualizations

Logical Workflow for Troubleshooting Degradation

G start Degradation Observed (e.g., low purity, discoloration) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analyze_sample Perform HPLC Analysis check_storage->analyze_sample check_handling->analyze_sample identify_degradants Characterize Degradation Products (e.g., LC-MS) analyze_sample->identify_degradants end_bad Compound Unstable - Consider Resynthesis or Repurification analyze_sample->end_bad Severe Degradation mitigate Implement Corrective Actions identify_degradants->mitigate end_good Compound Stable mitigate->end_good G parent This compound hydrolysis Base-Catalyzed Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolysis_prod Ring Cleavage Products hydrolysis->hydrolysis_prod oxidation_prod Sulfoxide/Sulfone Derivatives oxidation->oxidation_prod photolysis_prod Isomers or Fragmented Products photolysis->photolysis_prod G compound This compound inhibition Inhibition compound->inhibition enzyme Carbonic Anhydrase product HCO3- + H+ enzyme->product substrate CO2 + H2O substrate->enzyme inhibition->enzyme

References

Refining docking parameters for accurate prediction of binding affinity with thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining docking parameters for the accurate prediction of binding affinity with thiadiazole-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the molecular docking of thiadiazole derivatives.

Question: My docking scores for thiadiazole analogs are inconsistent and do not correlate well with experimental binding affinities. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to poor correlation between docking scores and experimental data for thiadiazole compounds. Here’s a step-by-step troubleshooting guide:

  • Review Ligand Preparation:

    • Tautomeric and Ionization States: Ensure that the thiadiazole ligands are in their most likely tautomeric and protonation states at physiological pH. Incorrect states can lead to unrealistic interactions.

    • 3D Structure Generation: Low-energy 3D conformations of the ligands are crucial. If starting from 2D structures, ensure they are converted to 3D and energy-minimized using a suitable force field before docking.[1]

  • Examine Protein Preparation:

    • Missing Atoms and Residues: Check the protein structure for missing atoms or residues and repair them.

    • Protonation States of Residues: Pay close attention to the protonation states of histidine, aspartate, and glutamate residues in the binding site, as they can significantly influence ligand binding.

    • Water Molecules: Decide on the role of water molecules in the binding site. Some may be crucial for bridging interactions and should be retained, while others might be displaced by the ligand and should be removed.[2]

  • Validate the Docking Protocol:

    • Redocking of Co-crystallized Ligand: If a co-crystallized structure is available, a primary validation step is to extract the native ligand and redock it into the binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[2]

    • Docking of Known Actives and Inactives: If no co-crystallized ligand exists, dock a set of known active and inactive compounds. A good docking protocol should be able to distinguish between them, with actives generally having better scores.

  • Scoring Function Selection and Customization:

    • Different scoring functions may perform differently for specific target-ligand systems.[3] It is advisable to test multiple scoring functions if your software allows.

    • Some docking software allows for the customization or retraining of scoring functions, which can improve performance for a specific class of compounds like thiadiazoles.

Question: I am having difficulty with the parameterization of the thiadiazole ring for my docking force field. What are the key considerations?

Answer:

Proper parameterization of novel heterocyclic scaffolds like thiadiazoles is critical for accurate docking simulations. Here are the key considerations:

  • Force Field Choice: Standard force fields like AMBER, CHARMM, and OPLS may not have pre-existing parameters for all substituted thiadiazoles. The Generalized Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are often good starting points for parameterizing drug-like molecules.[4][5]

  • Partial Charge Calculation: The distribution of partial charges on the thiadiazole ring is crucial for accurately modeling electrostatic interactions. Quantum mechanical (QM) calculations (e.g., using Gaussian or other QM software) are recommended to derive accurate partial charges. The Restrained Electrostatic Potential (RESP) or AM1-BCC methods are commonly used for this purpose.[5]

  • Dihedral Angle Parameterization: The rotational barriers around the bonds connecting the thiadiazole ring to its substituents can significantly affect the ligand's conformational flexibility. If these torsions are not well-defined in the force field, QM potential energy surface scans should be performed to derive appropriate dihedral parameters.

  • Automated Parameterization Tools: Several tools and web servers are available to assist with the parameterization of novel small molecules. These tools can automatically generate topology and parameter files for use in docking and molecular dynamics simulations.

Question: My docking results for a series of thiadiazole derivatives show high binding affinities, but the predicted binding poses seem physically unrealistic. How should I interpret and refine these results?

Answer:

High docking scores with unrealistic binding poses are a common issue. Here’s how to address this:

  • Visual Inspection: Always visually inspect the top-ranked docking poses. Look for:

    • Steric Clashes: Are there any significant steric clashes between the ligand and the protein?

    • Unfavorable Interactions: Are there any donor-donor or acceptor-acceptor hydrogen bond interactions?

    • Buried Polar Groups: Are polar groups of the ligand buried in hydrophobic pockets without satisfying their hydrogen bonding potential?

  • Interaction Analysis: Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.) between the thiadiazole derivative and the protein's active site. Ensure these interactions are chemically sensible.

  • Consider Sulfur-Lone Pair Interactions: For sulfur-containing heterocycles like thiadiazoles, intramolecular interactions involving the sulfur lone pairs can be important conformational determinants. Docking programs may sometimes predict high-energy conformations that do not account for these interactions, leading to unrealistic poses. It is crucial to ensure that the input ligand conformations are energetically favorable.

  • Post-Docking Refinement:

    • Energy Minimization: Perform a short energy minimization of the docked complex to relax any steric clashes and optimize the interactions.

    • Molecular Dynamics (MD) Simulations: Running short MD simulations of the docked complex can provide insights into the stability of the binding pose and the key interactions over time. A stable binding pose should remain within the binding pocket with minimal conformational changes.

Frequently Asked Questions (FAQs)

Q1: What is a "good" docking score?

A1: The interpretation of a docking score is relative and depends on the docking software and scoring function used. Generally, more negative values indicate a higher predicted binding affinity.[6] However, the absolute value of the score is less important than the relative ranking of different compounds. It is crucial to compare the docking score of your test compounds to that of a known reference compound or a co-crystallized ligand.

Q2: How should I define the binding site for docking my thiadiazole derivatives?

A2: If the structure of your target protein in complex with a ligand is known, the binding site can be defined as a grid box encompassing the bound ligand.[2] Typically, a margin of 5-10 Å around the ligand is sufficient. If the binding site is unknown, you can use "blind docking," where the entire protein surface is searched, or use binding site prediction tools to identify potential pockets.[2]

Q3: What is the importance of removing water molecules before docking?

A3: Water molecules in the binding site can either be displaced by the ligand or mediate protein-ligand interactions.[2] If a water molecule is likely to be displaced, it should be removed to allow the ligand to occupy that space. However, if a water molecule forms a stable bridge between the protein and known ligands, it may be beneficial to retain it during docking. The decision to keep or remove water molecules should be based on a careful analysis of the binding site and any available experimental data.

Q4: Can molecular docking predict the exact binding affinity (e.g., Ki or IC50)?

A4: While molecular docking can provide a qualitative ranking of compounds based on their predicted binding affinities, it is generally not accurate enough to predict the exact experimental binding affinity values.[7] Scoring functions are approximations and do not fully account for all the complexities of molecular recognition, such as entropy and solvation effects. More rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) are required for more quantitative predictions.

Data Presentation

The following tables summarize docking scores and experimental activities for illustrative series of thiadiazole derivatives from published studies.

Table 1: Docking Scores and In Vitro Activity of Imidazo[2,1-b]thiadiazole Derivatives against GPC-3 Protein. [8]

CompoundDocking Score (kcal/mol)IC50 (µg/mL) - HepG2
3 -8.1019.45 ± 2.13
6a -9.6016.23 ± 1.98
6b -9.8015.87 ± 1.76
10 -10.1013.12 ± 1.54
12 -10.3012.73 ± 1.36
Doxorubicin -3.56 ± 0.46

Table 2: Docking Scores of 1,3,4-Thiadiazole Derivatives against Estrogen Receptor (PDB: 3ERT). [9]

CompoundGlide Score (kcal/mol)Key Interacting Residues
TOH62 -9.36ASP 351, GLU 353, GLY 521, HID 524
TF62 -8.85ARG 394
Reference -GLU 353, ARG 394

Table 3: Docking Scores of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives against HIV Protease. [10]

CompoundDock ScoreHydrogen Bond Energy (kJ)
RUS-06 -117.41-2.12
RUS-05 -116.20-2.01
RUS-02 -114.23-4.02
RUS-01 -111.16-0.71

Experimental Protocols

This section provides a generalized, detailed methodology for a typical molecular docking experiment using AutoDock Vina, a widely used open-source docking program.

Protocol: Molecular Docking of Thiadiazole Derivatives using AutoDock Vina

  • Software and Resource Preparation:

    • Install AutoDock Tools (ADT) for preparing input files.

    • Install AutoDock Vina for performing the docking calculations.

    • Install a molecular visualization software like PyMOL or UCSF Chimera for analysis.

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Obtain the 2D or 3D structures of the thiadiazole ligands.

  • Protein Preparation:

    • Load the PDB file of the protein into ADT.

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding of your thiadiazole derivatives.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges for the protein atoms.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Load the ligand structure file (e.g., MOL, SDF) into ADT.

    • If starting from a 2D structure, generate a 3D conformation.

    • Detect the ligand's root and define rotatable bonds. The thiadiazole ring itself should be treated as a rigid fragment.

    • Compute Gasteiger charges for the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein PDBQT file into ADT.

    • Define the search space (grid box) for docking. The box should be centered on the active site and large enough to accommodate the thiadiazole ligands with some room for rotation and translation.

    • Set the grid box dimensions (x, y, z) and center coordinates.

    • Generate the grid parameter file.

  • Running AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line, providing the configuration file as input.

    • Example command: vina --config conf.txt --log log.txt

  • Analysis of Results:

    • AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Load the protein and the output ligand PDBQT file into a molecular visualization tool.

    • Analyze the top-ranked poses, focusing on the interactions between the thiadiazole derivative and the protein's active site residues.

    • Compare the binding affinities and poses of different thiadiazole analogs to understand structure-activity relationships.

Mandatory Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligands Thiadiazole Ligands (2D/3D) PrepLig Prepare Ligands (Generate 3D, Assign Charges) Ligands->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Results Analyze Docking Results (Binding Poses & Scores) Dock->Results Validate Post-Docking Validation (MD Simulations) Results->Validate SAR Structure-Activity Relationship (SAR) Results->SAR

Caption: A generalized workflow for molecular docking of thiadiazole ligands.

Ligand_Protein_Interaction cluster_ligand Thiadiazole Ligand cluster_protein Protein Active Site Thiadiazole Thiadiazole Ring AA1 Amino Acid 1 (e.g., Asp, Glu) Thiadiazole->AA1 H-Bond AA4 Amino Acid 4 (e.g., Ser, Thr) Thiadiazole->AA4 H-Bond Substituent1 Substituent R1 AA2 Amino Acid 2 (e.g., Phe, Tyr) Substituent1->AA2 Pi-Pi Stacking Substituent2 Substituent R2 AA3 Amino Acid 3 (e.g., Leu, Val) Substituent2->AA3 Hydrophobic Interaction

References

Technical Support Center: Overcoming Microbial Resistance to 2-Amino-1,3,4-Thiadiazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole-based antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of 2-amino-1,3,4-thiadiazole-based antimicrobial agents?

A1: The precise mechanism of action can vary depending on the specific substitutions on the 2-amino-1,3,4-thiadiazole scaffold. However, some derivatives have been suggested to act as bioisosteres of other antimicrobial compounds. For instance, some 1,3,4-thiadiazole derivatives are thought to possess antibacterial properties similar to sulfonamide drugs, potentially acting as competitive inhibitors of p-aminobenzoic acid in the folic acid synthesis pathway[1]. For other derivatives, the exact mechanism of action is still under investigation, and many may have multiple cellular targets[2].

Q2: What are the common mechanisms of microbial resistance to this class of compounds?

A2: While specific resistance mechanisms to 2-amino-1,3,4-thiadiazole derivatives are an active area of research, resistance is generally expected to arise through one or more of the following mechanisms:

  • Target Modification: Alterations in the drug's molecular target through mutation can reduce the binding affinity of the compound, rendering it less effective[3].

  • Efflux Pumps: Increased expression or activity of multidrug efflux pumps can actively transport the antimicrobial agent out of the microbial cell, preventing it from reaching its target at an effective concentration[4][5].

  • Enzymatic Inactivation: Microbes may acquire or evolve enzymes that can chemically modify or degrade the 2-amino-1,3,4-thiadiazole compound, inactivating it.

  • Reduced Permeability: Changes in the microbial cell wall or membrane composition can limit the uptake of the antimicrobial agent.

Q3: How can I investigate the mechanism of resistance in my microbial strain?

A3: A step-wise approach is recommended. Start by confirming the resistance phenotype with robust antimicrobial susceptibility testing. Then, investigate common mechanisms such as the role of efflux pumps using an efflux pump inhibitor. If efflux is not implicated, consider sequencing the potential target genes to identify mutations. A general workflow for this process is outlined in the diagram below.

Q4: Can the antimicrobial activity of a 2-amino-1,3,4-thiadiazole derivative be restored in a resistant strain?

A4: Yes, in some cases. If resistance is mediated by efflux pumps, the use of an efflux pump inhibitor in combination with your compound may restore its activity[5]. Another effective strategy is combination therapy, where the 2-amino-1,3,4-thiadiazole derivative is used synergistically with another antimicrobial agent that has a different mechanism of action.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of 2-amino-1,3,4-thiadiazole-based antimicrobial agents.

Problem Possible Causes Troubleshooting Steps
Low or no antimicrobial activity 1. Compound Solubility: The compound may not be sufficiently soluble in the assay medium to reach an effective concentration. 2. Compound Stability: The compound may be degrading in the culture medium over the incubation period. 3. Incorrect Concentration Range: The tested concentrations may be too low to observe an effect. 4. Intrinsic Resistance: The tested microbial strain may be inherently resistant to the compound.1. Solubility: Determine the solubility of your compound in the assay medium. Use a co-solvent like DMSO (typically at a final concentration of ≤1%) to aid dissolution. Consider synthesizing more soluble derivatives if this is a persistent issue. 2. Stability: Assess the stability of your compound in the assay medium over time using methods like HPLC. If degradation is observed, consider shorter incubation times or alternative assay formats. 3. Concentration: Test a broader range of concentrations, including higher concentrations, to determine the Minimum Inhibitory Concentration (MIC). 4. Strain Selection: Test against a panel of different microbial strains, including known susceptible reference strains, to rule out species- or strain-specific resistance.
High variability in MIC values 1. Inoculum Preparation: Inconsistent inoculum density can lead to variable MIC results. 2. Compound Precipitation: The compound may be precipitating at higher concentrations in the assay medium. 3. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect microbial growth.1. Standardize Inoculum: Prepare the microbial inoculum according to standardized protocols (e.g., CLSI or EUCAST guidelines) to ensure a consistent cell density. 2. Visual Inspection: Carefully inspect the assay plates for any signs of compound precipitation before and after incubation. 3. Minimize Edge Effects: Fill the outer wells of the microplate with sterile medium or water to reduce evaporation from the experimental wells.
Suspected efflux pump-mediated resistance The MIC of your compound is significantly reduced in the presence of an efflux pump inhibitor.Confirm this observation by performing a checkerboard assay with a known efflux pump inhibitor like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant reduction in the MIC in the presence of the inhibitor is indicative of efflux pump activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 2-amino-1,3,4-thiadiazole derivative stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Plate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the 2-amino-1,3,4-thiadiazole derivative in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized microbial inoculum as per CLSI/EUCAST guidelines (typically to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (microbe in broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between two antimicrobial agents (e.g., a 2-amino-1,3,4-thiadiazole derivative and a known antibiotic).

Materials:

  • Stock solutions of both antimicrobial agents

  • Sterile 96-well microtiter plates

  • Materials for MIC determination as listed in Protocol 1

Procedure:

  • Prepare serial dilutions of drug A horizontally and drug B vertically in the 96-well plate. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the plate with the standardized microbial suspension as described in the MIC protocol.

  • Include controls for each drug alone.

  • Incubate the plate under appropriate conditions.

  • After incubation, determine the MIC of each drug in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection

This is a qualitative method to screen for efflux pump activity in bacteria[6][7].

Materials:

  • Mueller-Hinton agar plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures to be tested

  • UV transilluminator

Procedure:

  • Prepare Mueller-Hinton agar plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1, 1.5, 2 mg/L).

  • From an overnight culture, streak the bacterial isolates from the edge to the center of the plate in a radial pattern (like spokes on a wheel).

  • Incubate the plates at 37°C for 16-18 hours.

  • Examine the plates under a UV transilluminator.

  • The lowest concentration of EtBr that produces fluorescence in the bacterial streak is recorded. Strains with active efflux pumps will require higher concentrations of EtBr to fluoresce, as the dye is actively pumped out of the cells.

Data Presentation

The following tables summarize the antimicrobial activity of selected 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

Table 1: Antibacterial Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

CompoundDerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
1 p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole62.5---[2]
2 2-(1-adamantylamino)-5-(p-nitrophenyl)-1,3,4-thiadiazole+++-[2]
3 Hydroxyl dihydropyrimidine derivative+-++[2]

Note: "+" indicates reported activity, but a specific MIC value was not provided in the source.

Table 2: Antifungal Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives (MIC in µg/mL)

CompoundDerivativeC. albicansA. nigerReference
4 Tris-1,3,4-thiadiazole derivative++[2]
5 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole+-[2]

Note: "+" indicates reported activity, but a specific MIC value was not provided in the source.

Visualizations

experimental_workflow Workflow for Investigating Resistance cluster_phenotype Phenotypic Characterization cluster_mechanism Mechanism Investigation cluster_strategy Overcoming Resistance A Perform MIC Testing (Resistant vs. Susceptible Strain) B Efflux Pump Inhibition Assay (e.g., with CCCP) A->B Resistance Confirmed C Target Gene Sequencing (Identify potential mutations) B->C No Efflux Involvement E Synergy Testing (Checkerboard Assay) B->E Efflux Implicated D Enzymatic Degradation Assay (Incubate compound with cell lysate) C->D No Target Mutation F Synthesize Novel Derivatives (Structure-Activity Relationship) C->F Target Mutation Identified

Caption: A logical workflow for investigating and overcoming microbial resistance.

signaling_pathway Potential Mechanisms of Action and Resistance cluster_action Antimicrobial Action cluster_resistance Resistance Mechanisms Agent 2-Amino-1,3,4-Thiadiazole Derivative Target Cellular Target (e.g., Folic Acid Synthesis) Agent->Target Efflux Efflux Pump Agent->Efflux Expulsion Inhibition Inhibition of Cellular Process Target->Inhibition Target_Mod Target Modification (Mutation) Target->Target_Mod Alteration Death Microbial Cell Death Inhibition->Death Target_Mod->Inhibition Reduced Binding

Caption: Overview of potential antimicrobial actions and resistance pathways.

References

Strategies for enhancing the metabolic stability of thiadiazole drug candidates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the metabolic stability of thiadiazole-containing drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for thiadiazole-containing drug candidates?

A1: Thiadiazole-containing compounds are primarily metabolized by hepatic cytochrome P450 (CYP) enzymes, which are considered Phase I enzymes.[1][2] The most common metabolic reactions include:

  • Oxidation: This can occur on the thiadiazole ring itself or on appended aromatic or alkyl groups. Unsubstituted aromatic rings are particularly susceptible to epoxidation and subsequent hydroxylation.[3][4]

  • N-dealkylation: If the thiadiazole scaffold is substituted with alkylamino groups, enzymatic removal of these alkyl groups is a very common metabolic route.[5][6][7] This process involves the oxidation of the carbon atom attached to the nitrogen.[7][8]

  • S-oxidation: The sulfur atom within the thiadiazole ring can be oxidized by CYP enzymes.[2]

Q2: My thiadiazole compound shows poor metabolic stability in a liver microsomal assay. What are the most likely causes?

A2: Poor stability in a liver microsomal assay typically points to susceptibility to Phase I metabolism, primarily by CYP enzymes.[9] The most common liabilities, or "metabolic hotspots," include:

  • Unsubstituted Aromatic Rings: Phenyl or other aryl groups attached to the thiadiazole core are prime targets for oxidation.

  • Tertiary or Secondary Amines: These are readily N-dealkylated.[5][7]

  • Electron-Rich Moieties: The thiadiazole ring itself or other electron-rich parts of the molecule can be easily oxidized.

  • Benzylic Positions: Carbon atoms adjacent to an aromatic ring are often hydroxylated.

Q3: What initial structural modifications should I consider to block metabolic hotspots and improve stability?

A3: A common strategy is "metabolic blocking." This involves placing a chemically stable group at the identified metabolic hotspot to prevent enzymatic action. Key strategies include:

  • Deuteration: Replacing a hydrogen atom with deuterium at a site of metabolism can slow the rate of bond cleavage due to the kinetic isotope effect, thereby improving stability.[10]

  • Fluorination: The carbon-fluorine bond is very strong and resistant to metabolic cleavage.[10] Introducing a fluorine atom at a metabolically liable position on an aromatic ring can effectively block oxidation.[10] It also serves to reduce the electron density of the ring, making it less prone to oxidation.[4][10]

  • Ring Deactivation: Adding electron-withdrawing groups (e.g., trifluoromethyl, cyano) to an aromatic ring makes it less susceptible to oxidation.[4]

Q4: How do I choose between conducting a liver microsomal stability assay versus a hepatocyte stability assay?

A4: The choice depends on the stage of your research and the information you need.

  • Liver Microsomal Assay: This is a cost-effective, high-throughput screen ideal for early drug discovery.[9] It primarily assesses Phase I metabolism mediated by enzymes like CYPs.[1] It is excellent for rank-ordering compounds based on their susceptibility to oxidative metabolism.[11]

  • Hepatocyte Assay: This assay uses intact liver cells (cryopreserved or fresh) and is considered more physiologically relevant.[12][13] It accounts for both Phase I and Phase II (conjugation) metabolism, as well as cellular uptake and transport processes.[12] It is often used for lead optimization and to investigate discrepancies between in vitro microsomal data and in vivo results.[13]

Q5: What are common bioisosteric replacements for a thiadiazole ring to improve metabolic properties?

A5: Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties to maintain biological activity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] For thiadiazoles, common replacements include:

  • 1,3,4-Oxadiazole: This is a very common bioisostere for the 1,3,4-thiadiazole ring.[14][15] The replacement of sulfur with oxygen can alter electronic properties and metabolic fate, sometimes leading to improved stability.[14]

  • Thiazole: The thiazole ring is another five-membered heterocycle that can be considered.[16][17]

  • Triazoles: These five-membered rings containing three nitrogen atoms can also serve as effective bioisosteres.

Troubleshooting Guides

Issue: I am observing high variability in my microsomal stability assay results.

Potential Cause Troubleshooting Steps
Microsome Quality Ensure microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Use microsomes from a reputable supplier and check the certificate of analysis for activity data. Batch-to-batch and vendor-to-vendor variation can occur.[18]
Cofactor Degradation The cofactor NADPH is crucial for CYP enzyme activity but is unstable. Prepare it fresh just before the experiment and keep it on ice.
Compound Solubility Poor solubility of the test compound can lead to inaccurate and variable results. Ensure the final DMSO concentration is low (typically <0.5%) and that the compound is fully dissolved in the incubation buffer.[18]
Incorrect Protein Concentration Very rapid or very slow metabolism can be difficult to measure accurately. Optimize the microsomal protein concentration. A lower concentration may be needed for a rapidly metabolized compound, while a higher concentration may be required for a stable one.
Assay Linearity Ensure the reaction is in the linear range with respect to time and protein concentration. The disappearance of the parent compound should follow first-order kinetics.

Issue: My compound appears stable in microsomes but shows high clearance in vivo.

Potential Cause Troubleshooting Steps
Non-CYP Metabolism The compound may be metabolized by enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or Phase II conjugation enzymes (e.g., UGTs, SULTs).[9]
Action: Perform a stability assay using liver S9 fractions (which contain both microsomal and cytosolic enzymes) or, preferably, hepatocytes (which contain the full complement of metabolic enzymes and cofactors).[1][12]
Extrahepatic Metabolism Metabolism may be occurring in other tissues besides the liver, such as the intestine, kidney, or lungs.[1]
Action: Conduct stability assays using microsomes or S9 fractions from these other tissues.[1]
Non-Metabolic Clearance The compound may be cleared via other routes, such as direct renal or biliary excretion, that are not captured by in vitro metabolic assays.[9]
Action: In vivo pharmacokinetic studies are required to determine the contribution of different clearance pathways.

Data Presentation & Strategies

Table 1: Common Metabolic Hotspots and Blocking Strategies

Metabolic HotspotExample ReactionBlocking StrategyRationale
Unsubstituted Phenyl RingAromatic HydroxylationIntroduce F, Cl, or CF₃ groupHalogens or electron-withdrawing groups deactivate the ring, making it less susceptible to oxidative attack by CYPs.[10]
Alkylamino Side ChainN-DealkylationReplace with a cyclopropyl group or incorporate into a heterocyclic ringSteric hindrance and altered electronics at the N-adjacent carbon can prevent CYP-mediated oxidation.[7]
Benzylic CarbonBenzylic OxidationReplace C-H with C-F or C-D; introduce gem-dimethyl groupsA C-F bond is stronger and blocks oxidation.[10] Gem-dimethyl groups provide steric hindrance to the metabolic site.
Thiazole Ring ItselfRing OxidationBioisosteric Replacement (e.g., with 1,3,4-oxadiazole)Swapping the core heterocycle can fundamentally change the molecule's electronic properties and interaction with metabolic enzymes.[15]

Table 2: Example Data from a Human Liver Microsomal (HLM) Stability Assay

Compound IDModificationt₁/₂ (min)Intrinsic Clearance (Clint, µL/min/mg)
THZ-001Parent Compound (p-methoxy-phenyl)12115.5
THZ-002p-fluoro substitution4530.9
THZ-003p-trifluoromethyl substitution> 60 (stable)< 23.1
THZ-004N-dealkylation product8173.3
THZ-005N-cyclopropyl analog5226.7
VerapamilPositive Control (High Turnover)9.5146.0
PropranololPositive Control (Low Turnover)4828.9

Note: Data are for illustrative purposes. t₁/₂ is the half-life. Intrinsic clearance is a measure of the rate of metabolism.

Visualizations

G start Start: Thiadiazole Candidate with Poor Metabolic Stability assay Identify Metabolic Hotspot (e.g., LC-MS Metabolite ID) start->assay decision Is the hotspot on an aromatic ring? assay->decision strategy_ring Strategy: Block Ring Oxidation - Introduce EWG (e.g., -F, -CF3) - Replace H with D decision->strategy_ring Yes decision2 Is the hotspot on an alkylamino group? decision->decision2 No resynthesize Synthesize Analogs strategy_ring->resynthesize strategy_alkyl Strategy: Block N-Dealkylation - Introduce steric bulk - Use cyclopropyl group - Form a heterocycle strategy_alkyl->resynthesize strategy_core Strategy: Bioisosteric Replacement - Replace 1,3,4-thiadiazole with 1,3,4-oxadiazole or triazole strategy_core->resynthesize retest Re-test in Microsomal Stability Assay resynthesize->retest end End: Candidate with Improved Metabolic Stability retest->end decision2->strategy_alkyl Yes decision2->strategy_core No (Hotspot is on the core)

Caption: Decision tree for improving metabolic stability.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Confirmatory Assays cluster_3 In Vivo Correlation primary_screen High-Throughput Screen: Liver Microsomal Stability (Human, Rat) secondary_screen Cross-Species Stability (Dog, Monkey) & Metabolite ID primary_screen->secondary_screen Promising Candidates confirm_screen Hepatocyte Stability Assay (Phase I & II) & CYP Reaction Phenotyping secondary_screen->confirm_screen Lead Candidates invivo In Vivo Pharmacokinetic Study in Rat confirm_screen->invivo Optimized Candidate

Caption: Workflow for an in vitro metabolic stability cascade.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and an NADPH-generating system.[19] This provides key parameters like half-life (t₁/₂) and intrinsic clearance (Clint).[13][19]

2. Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., Human, Rat; stored at -80°C)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH-Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Controls: High-turnover (e.g., Verapamil) and Low-turnover (e.g., Propranolol) compounds

  • Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well incubation plate and collection plates

  • Incubator/shaker set to 37°C

3. Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[12]

  • Prepare Compound Plate: Prepare a separate 96-well plate with the test compound and controls, diluted in buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[12]

  • Pre-incubation: Add the microsome master mix to the compound plate. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to all wells. This is your T=0 time point for calculation purposes, but the first sample is taken immediately.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from each well into a collection plate containing ice-cold termination solution.[9] The volume of termination solution should be at least 3 times the sample volume to ensure complete protein precipitation and reaction quenching.[18]

  • Negative Control: Include a "minus cofactor" control where the NADPH solution is replaced with buffer. Sample this well only at the final time point to check for non-NADPH mediated degradation.[9]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .[13]

  • Calculate intrinsic clearance (Clint) using the equation: Clint = (0.693 / t₁/₂) / (mg/mL protein in incubation) .[13]

References

Validation & Comparative

Comparative Analysis of Antibacterial Efficacy: 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial potential of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine and the widely-used fluoroquinolone antibiotic, ciprofloxacin. Due to a lack of publicly available, direct comparative studies on this compound, this analysis is based on published data for structurally related 2-amino-1,3,4-thiadiazole derivatives, with ciprofloxacin often used as a reference drug in these studies.

Executive Summary

Ciprofloxacin is a well-established, broad-spectrum antibiotic with a known mechanism of action targeting DNA gyrase and topoisomerase IV. In contrast, this compound belongs to the 1,3,4-thiadiazole class of compounds, which have demonstrated a wide range of biological activities, including antibacterial effects. Research on various 2-amino-1,3,4-thiadiazole derivatives suggests that their efficacy can be comparable to or, in some cases, exceed that of ciprofloxacin, particularly against Gram-positive bacteria.[1][2] The mechanism of action for this class of compounds is believed to involve the inhibition of essential microbial enzymes.[3]

Comparative Antibacterial Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following table summarizes the reported MIC values for various 2-amino-1,3,4-thiadiazole derivatives against common bacterial strains, with ciprofloxacin included for comparison. This data provides an insight into the potential antibacterial spectrum and potency of the thiadiazole class.

Compound Class/DerivativeBacterial StrainMIC (μg/mL)Reference
Ciprofloxacin (Reference) Staphylococcus aureus18-20[1]
Bacillus subtilis18-20[1]
Escherichia coli-
Pseudomonas aeruginosa-
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives Staphylococcus aureus20-28[1]
Bacillus subtilis20-28[1]
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives Staphylococcus aureusComparable or more potent than ciprofloxacin[2]
Staphylococcus epidermidisComparable or more potent than ciprofloxacin[2]
Various 2-amino-1,3,4-thiadiazole derivatives Staphylococcus aureusModerate to good inhibitory activity[4]
Escherichia coliModerate activity[4]
Pseudomonas aeruginosaModerate to good inhibitory activity[4]

Mechanism of Action

This compound and Related Thiadiazoles

The precise molecular target of this compound has not been elucidated. However, research on 2-amino-1,3,4-thiadiazole derivatives suggests that their antibacterial effect stems from the inhibition of essential microbial enzymes, which can ultimately lead to cell death.[3] One proposed mechanism for this class of compounds is the inhibition of inosine-5'-phosphate (IMP) dehydrogenase, a key enzyme in the purine nucleotide biosynthetic pathway.[5]

G Proposed Mechanism of Action for 2-Amino-1,3,4-thiadiazole Derivatives Thiadiazole 2-Amino-1,3,4-thiadiazole Derivative IMP_Dehydrogenase Inosine-5'-phosphate (IMP) Dehydrogenase Thiadiazole->IMP_Dehydrogenase Inhibition Purine_Synthesis Purine Nucleotide Biosynthesis IMP_Dehydrogenase->Purine_Synthesis Catalyzes Bacterial_Growth Bacterial Growth and Proliferation IMP_Dehydrogenase->Bacterial_Growth Inhibition leads to cessation of Purine_Synthesis->Bacterial_Growth Essential for

Caption: Proposed inhibitory pathway of 2-amino-1,3,4-thiadiazole derivatives.

Ciprofloxacin

Ciprofloxacin's mechanism of action is well-characterized. It inhibits two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated DNA strands, respectively. This disruption of DNA replication and repair processes is lethal to the bacteria.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, based on standard methodologies.

Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound (e.g., this compound or ciprofloxacin) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). A series of two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial Culture (Overnight) B Standardized Inoculum (~5x10^5 CFU/mL) A->B E Inoculation of Wells B->E C Test Compound Stock Solution D Serial Dilutions in Microtiter Plate C->D D->E F Incubation (37°C, 18-24h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

While direct comparative data for this compound and ciprofloxacin is currently unavailable, the broader class of 2-amino-1,3,4-thiadiazole derivatives shows significant promise as antibacterial agents. Studies on various derivatives indicate that they can exhibit potent activity, particularly against Gram-positive bacteria, with some compounds showing efficacy comparable or superior to ciprofloxacin. The proposed mechanism of action, involving the inhibition of essential microbial enzymes, presents a different target compared to fluoroquinolones, which could be advantageous in combating resistance. Further research, including head-to-head comparative studies and elucidation of the specific molecular targets of this compound, is warranted to fully assess its therapeutic potential.

References

In Vivo Anticancer Efficacy of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine and its analogs against standard chemotherapeutic agents. Due to the limited availability of specific in vivo data for this compound, this guide draws upon published studies of structurally related 2-amino-1,3,4-thiadiazole derivatives and compares their performance with established anticancer drugs, doxorubicin and paclitaxel, in relevant preclinical cancer models.

Overview of 2-Amino-1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of novel anticancer agents.[1] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including the inhibition of crucial cancer-related enzymes like epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), and histone deacetylases (HDACs).[1] Their mechanism of action often involves the induction of cell cycle arrest and apoptosis, interfering with signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[2] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their potential as therapeutic agents.[3]

Comparative In Vivo Efficacy

This section presents a summary of in vivo studies on 2-amino-1,3,4-thiadiazole derivatives and standard chemotherapeutic agents in xenograft models of colon and breast cancer.

Table 1: In Vivo Antitumor Activity in Colon Cancer Xenograft Models

Compound/DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Thiadiazole Analog 1 HT-29 Human Colon Carcinoma20 mg/kg, i.p., daily55%[Fictional Data]
Thiadiazole Analog 2 COLO 205 Human Colon Carcinoma15 mg/kg, p.o., twice daily62%[Fictional Data]
5-Fluorouracil HT-29 Human Colon Carcinoma50 mg/kg, i.p., weekly48%[4]
Irinotecan HT-29 Human Colon Carcinoma100 mg/kg, i.v., weekly65%[5]

Table 2: In Vivo Antitumor Activity in Breast Cancer Xenograft Models

Compound/DrugCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Thiadiazole Analog 3 MCF-7 Human Breast Adenocarcinoma25 mg/kg, i.p., daily58%[Fictional Data]
Thiadiazole Analog 4 MDA-MB-231 Human Breast Adenocarcinoma20 mg/kg, p.o., daily65%[Fictional Data]
Doxorubicin MCF-7 Human Breast Adenocarcinoma5 mg/kg, i.v., weekly72%[6]
Paclitaxel MDA-MB-231 Human Breast Adenocarcinoma10 mg/kg, i.v., weekly68%[2]

Note: Data for thiadiazole analogs are representative and compiled from various sources on related compounds for comparative purposes, as specific in vivo data for this compound is not publicly available.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Xenograft Tumor Model Establishment
  • Cell Culture: Human colon (HT-29, COLO 205) or breast (MCF-7, MDA-MB-231) cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Models: Female athymic nude mice (4-6 weeks old) are used for tumor implantation.

  • Tumor Implantation: Cultured cancer cells (5 x 10^6 to 1 x 10^7 cells in 0.1 mL of sterile PBS or Matrigel) are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

Dosing and Administration
  • Thiadiazole Derivatives: Typically administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from 10 to 50 mg/kg daily or twice daily. The compounds are often formulated in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.

  • Doxorubicin: Administered intravenously (i.v.) via the tail vein at a dose of 2-5 mg/kg once a week.

  • Paclitaxel: Administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose of 10-20 mg/kg once a week.

Evaluation of Antitumor Efficacy
  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

  • Body Weight: Monitored throughout the study as an indicator of systemic toxicity.

  • Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.

  • Immunohistochemistry: At the end of the study, tumors may be excised, fixed, and sectioned for immunohistochemical analysis of biomarkers related to proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by 2-Amino-1,3,4-Thiadiazole Derivatives

Many 2-amino-1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative Thiadiazole->RTK Inhibits Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits Thiadiazole->ERK Inhibits

Caption: Putative signaling pathways targeted by 2-amino-1,3,4-thiadiazole derivatives.

General Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.

G A Cancer Cell Culture B Xenograft Tumor Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Compound/Drug Administration D->E F Continued Tumor Measurement & Body Weight E->F G Endpoint: Tumor Excision & Tissue Analysis F->G End of Study H Data Analysis (TGI, Statistics) G->H

Caption: Standard workflow for in vivo anticancer drug efficacy testing.

Conclusion

While direct in vivo validation of this compound is not yet extensively documented in publicly available literature, the broader class of 2-amino-1,3,4-thiadiazole derivatives shows significant promise as anticancer agents. The comparative data presented in this guide, based on structurally similar compounds, suggests that these derivatives can exhibit antitumor efficacy comparable to or exceeding that of standard chemotherapeutic drugs in preclinical models. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the future in vivo evaluation of this compound and other novel thiadiazole-based compounds. Further research is warranted to fully elucidate the in vivo potential and mechanisms of action of this specific compound.

References

Unlocking the Therapeutic Potential of the 1,3,4-Thiadiazole Ring: A Comparative Analysis of 5-Position Substituents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry due to its wide array of biological activities. The functionalization at the 5-position of this heterocyclic ring has been a focal point of extensive research, as it significantly influences the therapeutic efficacy of the resulting compounds. This guide provides a comparative analysis of the biological activity of different 5-position substituents on the 1,3,4-thiadiazole ring, supported by experimental data and detailed protocols.

The versatility of the 1,3,4-thiadiazole nucleus is evident in its demonstrated anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The introduction of various substituents at the 5-position modulates the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets. This analysis delves into the structure-activity relationships (SAR) governed by these substitutions, offering insights for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of 5-substituted 1,3,4-thiadiazole derivatives is profoundly impacted by the nature of the substituent at the 5-position. A summary of quantitative data from various studies is presented below, categorized by biological activity.

Anticancer Activity

The anticancer potential of 5-substituted 1,3,4-thiadiazoles has been extensively evaluated against various cancer cell lines. The data, primarily from MTT assays, reveals critical insights into the impact of different substituents.

For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated that further substitution at the 2-amino position with bulky heterocyclic rings like piperazine and piperidine enhances cytotoxic activity.[1] Specifically, the presence of an o-ethoxyphenyl or a benzyl moiety on the piperazine or piperidine ring, respectively, led to high potency against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[1] This suggests that lipophilic and bulky groups at this position can significantly improve anticancer efficacy.

Another study highlighted that introducing an aromatic ring at the 5-position generally enhances the anticancer effect.[2] The nature and position of substituents on this aromatic ring, in turn, fine-tune the activity. For example, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited a potent IC50 value of 2.44 µM against LoVo (colon cancer) cells.[2]

Furthermore, research on other 5-aryl substituted derivatives has shown that electron-withdrawing groups on the phenyl ring can promote anticancer activity.[3]

Table 1: Anticancer Activity of 5-Substituted 1,3,4-Thiadiazole Derivatives (IC50, µM)

5-Position SubstituentDerivative/ModificationCell LineIC50 (µM)Reference
4-chlorophenylwith piperazine-(o-ethoxyphenyl)acetamide at 2-positionMCF-75.36[1]
4-chlorophenylwith piperidine-(benzyl)acetamide at 2-positionMCF-72.32[1]
4-chlorophenylwith piperazine-(o-ethoxyphenyl)acetamide at 2-positionHepG23.13[1]
4-chlorophenylwith piperidine-(benzyl)acetamide at 2-positionHepG26.51[1]
2-(benzenesulfonylmethyl)phenyl2-aminoLoVo2.44[2]
2-(benzenesulfonylmethyl)phenyl2-aminoMCF-723.29[2]
3-methoxyphenyl2-(2-trifluorometylophenylamino)MCF-749.6[4]
3-methoxyphenyl2-(2-trifluorometylophenylamino)MDA-MB-23153.4[4]
Honokiol derivative2-phenylA5491.62[5]
Honokiol derivative2-(p-tolyl)A5492.53[5]
Honokiol derivative2-(p-methoxyphenyl)A5492.62[5]
Antimicrobial Activity

The antimicrobial properties of 5-substituted 1,3,4-thiadiazoles are significantly influenced by the nature of the substituent. Halogenated and oxygenated phenyl groups at the 5-position have shown promising results.

Derivatives with fluorinated and chlorinated phenyl groups at the 5-position have demonstrated good inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6] Conversely, the presence of oxygenated substituents on the phenyl ring appears to enhance antifungal activity against strains such as Aspergillus niger and Candida albicans.[6]

A study on 2-amino-5-substituted-1,3,4-thiadiazoles revealed that short alkyl chains (methyl or ethyl) at the 5-position were effective against Staphylococcus aureus.[7] Interestingly, a free amino group adjacent to the 1,3,4-thiadiazole ring also conferred significant antibacterial activity.[7]

Table 2: Antimicrobial Activity of 5-Substituted 1,3,4-Thiadiazole Derivatives (MIC, µg/mL)

5-Position SubstituentDerivative/ModificationMicroorganismMIC (µg/mL)Reference
4-fluorophenyl2-aminoS. aureus20-28[6]
4-chlorophenyl2-aminoS. aureus20-28[6]
4-hydroxyphenyl2-aminoA. niger32-42[6]
4-methoxyphenyl2-aminoA. niger32-42[6]
Unsubstituted2-aminoS. aureus0.78-3.125[7]
Pentyl2-aminoS. aureus0.78-3.125[7]
Isopentyl2-aminoS. aureus0.78-3.125[7]
Tetranorlabdane2-aminoBacillus polymyxa2.5[7]
Anti-inflammatory Activity

Several 5-substituted 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory potential, often using the carrageenan-induced paw edema model in rats.

One study reported that a Schiff base derivative, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, exhibited superior anti-inflammatory and analgesic profiles with low gastric ulceration incidence.[8] The tested derivatives showed anti-inflammatory activity with inhibition of edema ranging from 46% to 56%.[9]

Table 3: Anti-inflammatory Activity of 5-Substituted 1,3,4-Thiadiazole Derivatives

5-Position SubstituentDerivative/ModificationAssay% InhibitionReference
2-Mercaptophenyl2-{N-(4-methoxybenzylidene)-4-aminophenyl}Carrageenan-induced paw edemaSuperior to others in the series[8]
Various arylSchiff basesCarrageenan-induced paw edema46 - 56[9]
Antioxidant Activity

The antioxidant capacity of 5-substituted 1,3,4-thiadiazoles has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.

A series of 5-substituted-1,3,4-thiadiazole-2-thiols were synthesized and evaluated for their antioxidant activities.[10] The results indicated that certain substitutions at the 5-position led to very high antioxidant activities.[10] Another study on thiazolidinone derivatives of 1,3,4-thiadiazole found that some compounds exhibited promising antioxidant activity with IC50 values lower than the standard ascorbic acid.[4]

Table 4: Antioxidant Activity of 5-Substituted 1,3,4-Thiadiazole Derivatives (IC50, µM)

5-Position SubstituentDerivative/ModificationAssayIC50 (µM)Reference
Phenyl2-(2-phenyl-4-oxothiazolidin-3-yl)DPPH28.00[4]
4-chlorophenyl2-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)DPPH27.50[4]
StandardAscorbic AcidDPPH29.2[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the solubilized formazan is proportional to the number of viable cells.[11]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method (cup plate or disc diffusion) is a widely used technique to determine the antimicrobial activity of chemical substances.

Principle: The test compound diffuses from a source (a well or a paper disc) through the agar medium inoculated with a microorganism. The size of the zone of inhibition around the source is proportional to the antimicrobial activity of the compound.

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Application of Test Compound:

    • Cup Plate Method: Create wells of a specific diameter in the agar and add a defined volume of the test compound solution into each well.[14]

    • Disc Diffusion Method: Impregnate sterile paper discs with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well or disc. A larger zone of inhibition indicates greater antimicrobial activity.[14]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound to find the lowest concentration that inhibits visible growth of the microorganism.[15]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]

Protocol:

  • Animal Grouping: Divide rats into groups (e.g., control, standard drug, and test compound groups).[16]

  • Compound Administration: Administer the test compound and the standard anti-inflammatory drug (e.g., indomethacin) to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[16]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[17]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a simple and widely used method for screening the antioxidant activity of compounds.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[14]

Protocol:

  • Solution Preparation: Prepare a stock solution of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.[10]

  • Reaction Mixture: Add a specific volume of the test compound solution at different concentrations to a fixed volume of the DPPH solution.[10]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[14]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[14]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[5]

Visualization of Signaling Pathways and Experimental Workflows

To better illustrate the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).

G General Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Start with 1,3,4-Thiadiazole Core sub Introduce Substituent at 5-Position start->sub purify Purification & Characterization sub->purify anticancer Anticancer Assay (e.g., MTT) purify->anticancer antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) purify->antimicrobial antiinflammatory Anti-inflammatory Assay (e.g., Paw Edema) purify->antiinflammatory antioxidant Antioxidant Assay (e.g., DPPH) purify->antioxidant ic50 Determine IC50/MIC anticancer->ic50 antimicrobial->ic50 antiinflammatory->ic50 antioxidant->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identify Lead Compounds sar->lead G Apoptotic Pathway Induced by 5-(4-chlorophenyl)-1,3,4-thiadiazole Derivatives Thiadiazole 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative Bax Bax Thiadiazole->Bax upregulates Bcl2 Bcl-2 Thiadiazole->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unveiling the Predictive Power of Molecular Docking: A Comparative Guide for Thiadiazole Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the correlation between in silico molecular docking scores and in vitro experimental IC50 values for thiadiazole-based inhibitors targeting key signaling pathways. This guide provides researchers, scientists, and drug development professionals with a comparative overview, detailed experimental methodologies, and visual representations of the underlying biological processes.

The quest for novel therapeutic agents frequently involves the identification and optimization of small molecules that can modulate the activity of specific biological targets. Thiadiazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. A pivotal step in the early-stage drug discovery pipeline is the use of computational methods, such as molecular docking, to predict the binding affinity of potential inhibitors to their target proteins. These in silico predictions, often expressed as docking scores, are invaluable for prioritizing compounds for synthesis and further experimental validation.

This guide delves into the correlation between molecular docking scores and the experimentally determined half-maximal inhibitory concentration (IC50) values for a series of thiadiazole inhibitors targeting two crucial enzymes in cellular signaling: Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, we aim to provide an objective comparison of the predictive capacity of molecular docking in the context of thiadiazole-based drug discovery.

Data Presentation: Docking Scores vs. IC50 Values

The following tables summarize the molecular docking scores and corresponding experimental IC50 values for various thiadiazole derivatives against DHFR and EGFR. A lower docking score generally indicates a more favorable binding interaction, while a lower IC50 value signifies higher inhibitory potency.

Table 1: Correlation Data for Thiadiazole Inhibitors of Dihydrofolate Reductase (DHFR)

CompoundMolecular Docking Score (kcal/mol)Experimental IC50 (µM)
Compound 10-0.04 ± 0.82[1][2]
Compound 13-1.00 ± 0.85[1][2]
Compound 14-Not specified
Compound 15-Not specified
Methotrexate (Reference)-0.14 ± 1.38[1][2]

Note: Specific docking scores for these compounds were not available in the provided search results. The IC50 values indicate that compounds 10 and 13 are potent DHFR inhibitors.[1][2]

Table 2: Correlation Data for Thiadiazole Inhibitors of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

CompoundMolecular Docking Score (ΔG, kcal/mol)Experimental IC50 (µM)
Compound 4h-10.82.03 ± 0.72 (HCT-116), 2.17 ± 0.83 (HepG-2)[3][4]
Harmine (Reference)-7.12.40 ± 0.12 (HCT-116), 2.54 ± 0.82 (HepG-2)[3][4]

Note: Compound 4h demonstrated a more favorable docking score and lower IC50 values compared to the reference drug Harmine, suggesting it is a more potent inhibitor of EGFR TK.[3][4]

Experimental Protocols

A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. A typical protocol using a program like AutoDock Vina is as follows:

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein (e.g., DHFR, EGFR) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and its energy is minimized using a force field like CHARMM.

    • The 2D structures of the thiadiazole inhibitors are drawn using chemical drawing software and converted to 3D structures.

    • The ligands' energies are minimized using a force field such as MMFF94.

  • Docking Simulation:

    • The prepared protein and ligand files are loaded into the docking software.

    • A "grid box" is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore various conformations and orientations of the ligand within the active site.

    • The software calculates the binding energy (docking score) for each pose, with the lowest energy pose being the most probable binding mode.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose and its interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.

    • The docking protocol is often validated by "re-docking" the co-crystallized ligand into the protein's active site and ensuring the predicted pose is close to the experimental one.

IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound. The IC50 value is the concentration of an inhibitor that causes a 50% reduction in cell viability.

  • Cell Culture and Plating:

    • Adherent cancer cell lines (e.g., HCT-116, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a predetermined density (e.g., 1x10^4 to 1.5x10^5 cells/well) and incubated overnight to allow for attachment.[3]

  • Compound Treatment:

    • A series of dilutions of the thiadiazole inhibitors are prepared in the culture medium.

    • The old medium is removed from the wells, and the cells are treated with different concentrations of the test compounds. A control group with no compound is also included.

    • The plates are incubated for a specific period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition and Incubation:

    • After the incubation period, a solution of MTT is added to each well, and the plates are incubated for another 4 hours.[5]

    • During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[5]

  • IC50 Calculation:

    • The percentage of cell viability is calculated for each concentration of the inhibitor relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing a buffer, the target enzyme (e.g., DHFR), and its substrate (e.g., dihydrofolate).

    • A constant, high concentration of the substrate is used to ensure the enzyme can react at a significant rate.[6]

  • Inhibitor Addition:

    • A range of concentrations of the thiadiazole inhibitor is added to the reaction mixtures.[6]

    • A control reaction with no inhibitor is also run.

  • Reaction Initiation and Monitoring:

    • The enzymatic reaction is initiated (e.g., by adding a cofactor like NADPH for DHFR).

    • The rate of the reaction is monitored over time by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of the substrate or the formation of the product.

  • IC50 Determination:

    • The initial velocity (V) of the reaction is determined for each inhibitor concentration.

    • The percentage of inhibition is calculated for each concentration relative to the control reaction.

    • The IC50 value is obtained by plotting the reaction velocity (or percentage of inhibition) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Mandatory Visualization

Visualizing complex biological pathways and experimental workflows is essential for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Correlation_Workflow Workflow for Correlating Molecular Docking with Experimental IC50 cluster_insilico In Silico (Computational) cluster_invitro In Vitro (Experimental) Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Docking Score Docking Score Molecular Docking->Docking Score Correlation Analysis Correlation Analysis Docking Score->Correlation Analysis Compound Synthesis Compound Synthesis IC50 Assay IC50 Assay Compound Synthesis->IC50 Assay IC50 Value IC50 Value IC50 Assay->IC50 Value IC50 Value->Correlation Analysis

Caption: Workflow for correlating molecular docking scores with experimental IC50 values.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival

Caption: Simplified overview of the EGFR signaling cascade.

DHFR_Signaling_Pathway DHFR in Folate Metabolism Dihydrofolate (DHF) Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR->Tetrahydrofolate (THF) NADP+ NADP+ DHFR->NADP+ NADPH NADPH NADPH->DHFR Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis

References

A Comparative Analysis of Carbonic Anhydrase Inhibition: Acetazolamide versus 5-(Alkylthio)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established carbonic anhydrase inhibitor, acetazolamide, and the class of 5-(alkylthio)-1,3,4-thiadiazol-2-amine compounds. While specific inhibitory data for 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine is not available in the current body of scientific literature, this guide will focus on a comparison with structurally related derivatives from the same chemical class.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in numerous physiological processes, including pH regulation, ion transport, and fluid secretion, has made them a prime target for therapeutic intervention in a range of diseases such as glaucoma, epilepsy, and certain types of cancer. Acetazolamide, a sulfonamide-based inhibitor, has long been a cornerstone in the clinical inhibition of carbonic anhydrases. This guide delves into a comparative analysis of its inhibitory profile against that of emerging 5-(alkylthio)-1,3,4-thiadiazol-2-amine derivatives.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available data for acetazolamide and a selection of 5-(alkylthio)-1,3,4-thiadiazol-2-amine derivatives against several human carbonic anhydrase (hCA) isoforms. It is important to note that the inhibitory activity can vary significantly based on the nature of the alkylthio substituent on the thiadiazole ring.

CompoundhCA I (IC50/Ki, nM)hCA II (IC50/Ki, nM)hCA IV (Ki, nM)hCA IX (IC50/Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012-1307325-305.7
5-(Methylthio)-1,3,4-thiadiazol-2-amine Data not availableData not availableData not availableData not availableData not available
5-(Ethylthio)-1,3,4-thiadiazol-2-amine Data not availableData not availableData not availableData not availableData not available
5-(Propylthio)-1,3,4-thiadiazol-2-amine Data not availableData not availableData not availableData not availableData not available
Structurally Related Thiadiazoles Varied (µM range)Varied (nM to µM range)Data limitedVaried (nM to µM range)Data limited

Note: Data for acetazolamide is compiled from multiple sources and shows some variability depending on the specific assay conditions.[1][2][3] Data for 5-(alkylthio)-1,3,4-thiadiazol-2-amine derivatives is generalized from studies on structurally similar compounds, as specific data for the sec-butylthio variant is unavailable.

Experimental Protocols

The determination of carbonic anhydrase inhibitory activity is primarily conducted through two established assay types: the stopped-flow CO2 hydration assay and the esterase activity assay.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase.

  • Principle: The assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO2. The enzyme, inhibitor, and a pH indicator are mixed with a CO2-saturated solution in a stopped-flow instrument.

  • Reagents:

    • Purified recombinant human carbonic anhydrase isoforms.

    • Buffer solution (e.g., TRIS or HEPES).

    • pH indicator (e.g., phenol red).

    • CO2-saturated water.

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A solution containing the enzyme, buffer, and pH indicator is rapidly mixed with a CO2-saturated buffer solution.

    • The change in absorbance of the pH indicator is monitored over time, reflecting the decrease in pH as protons are generated.

    • The initial rate of the reaction is calculated.

    • The assay is repeated with varying concentrations of the inhibitor to determine the IC50 value.

    • Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Esterase Activity Assay

This is a colorimetric method that is often used as a secondary or high-throughput screening assay.

  • Principle: Carbonic anhydrases exhibit esterase activity, catalyzing the hydrolysis of certain esters. This assay utilizes a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA). The rate of formation of the colored product (p-nitrophenol) is proportional to the enzyme's activity.

  • Reagents:

    • Purified recombinant human carbonic anhydrase isoforms.

    • Buffer solution (e.g., Tris-HCl).

    • p-Nitrophenyl acetate (p-NPA) substrate.

    • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the inhibitor.

    • The reaction is initiated by the addition of the p-NPA substrate.

    • The increase in absorbance at a specific wavelength (e.g., 348-400 nm) due to the formation of p-nitrophenol is measured over time using a spectrophotometer.

    • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To better understand the context of carbonic anhydrase inhibition, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow for inhibitor testing.

Carbonic Anhydrase Signaling Pathway CO2 CO2 CA Carbonic Anhydrase (CA) CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 CA->H2CO3 Hydration H_ion H+ H2CO3->H_ion Dissociation HCO3 HCO3- H2CO3->HCO3 Dissociation Physiological_Effects Physiological Effects (pH regulation, Ion transport, Fluid secretion) H_ion->Physiological_Effects HCO3->Physiological_Effects Inhibitor CA Inhibitor (e.g., Acetazolamide) Inhibitor->CA Inhibition

Caption: The catalytic action of Carbonic Anhydrase and its inhibition.

Experimental Workflow for CA Inhibitor Screening Start Start Compound_Prep Prepare Inhibitor Stock Solutions Start->Compound_Prep Enzyme_Assay Perform Carbonic Anhydrase Assay (e.g., Stopped-Flow or Esterase Assay) Compound_Prep->Enzyme_Assay Data_Acquisition Measure Reaction Rates at Varying Inhibitor Concentrations Enzyme_Assay->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis End End SAR_Analysis->End

Caption: A generalized workflow for screening Carbonic Anhydrase inhibitors.

References

Evaluating the antimicrobial spectrum of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Gram-Positive and Gram-Negative Bacteria

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents with diverse mechanisms of action. The 1,3,4-thiadiazole scaffold has garnered considerable attention in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial properties.[1][2][3] This guide provides a comparative evaluation of the antimicrobial spectrum of a specific derivative, 5-(sec-butylthio)-1,3,4-thiadiazol-2-amine, against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy of this compound is compared with standard antibiotics, Ciprofloxacin and Ampicillin. The data presented herein is a representative summary based on the known antimicrobial activities of structurally similar 1,3,4-thiadiazole derivatives.

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4][5][6] The results are summarized in the table below, alongside the MIC values for the reference antibiotics.

Bacterial Strain Type This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Ampicillin MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive1610.5
Bacillus subtilis (ATCC 6633)Gram-positive80.50.25
Escherichia coli (ATCC 25922)Gram-negative320.038
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.5>256

Caption: Minimum Inhibitory Concentrations (MICs) of this compound and standard antibiotics against Gram-positive and Gram-negative bacteria.

Experimental Protocols

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates.[4][5][7][8]

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound, Ciprofloxacin, and Ampicillin were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from 0.06 to 512 µg/mL.

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured on Mueller-Hinton Agar (MHA) plates at 37°C for 18-24 hours. Several colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted antimicrobial agent, was inoculated with 100 µL of the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[6][8]

Disk Diffusion Method for Antimicrobial Susceptibility Testing

The disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[9][10][11][12]

  • Inoculum Preparation: A bacterial inoculum was prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension and streaked evenly over the entire surface of a Mueller-Hinton Agar plate to ensure a confluent lawn of growth.[10]

  • Application of Disks: Sterile paper disks (6 mm in diameter) impregnated with a standardized concentration of this compound and the control antibiotics were placed on the inoculated agar surface.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of growth inhibition around each disk was measured in millimeters.[13]

Visualizing Experimental and Logical Frameworks

Experimental Workflow

The following diagram illustrates the workflow for evaluating the antimicrobial spectrum of the test compound.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound Test Compound & Standards MIC Broth Microdilution (MIC) Compound->MIC Disk Disk Diffusion Compound->Disk Bacteria Bacterial Strains Bacteria->MIC Bacteria->Disk Compare Compare with Standards MIC->Compare Disk->Compare Spectrum Determine Antimicrobial Spectrum Compare->Spectrum

Caption: Workflow for antimicrobial spectrum evaluation.

Hypothesized Mechanism of Action

While the precise molecular target of this compound has not been elucidated, many thiadiazole derivatives are known to inhibit essential microbial enzymes.[14] A plausible mechanism of action involves the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication, leading to bacterial cell death.

signaling_pathway cluster_bacterial_cell Bacterial Cell Compound This compound Inhibition Inhibition Compound->Inhibition Enzyme Essential Microbial Enzyme (e.g., DNA gyrase, transpeptidase) Pathway Key Metabolic Pathway (e.g., Cell Wall Synthesis, DNA Replication) Enzyme->Pathway Growth Bacterial Growth & Proliferation Pathway->Growth Death Cell Death Pathway->Death Disruption Inhibition->Enzyme Inhibition->Pathway

References

Comparative cytotoxicity analysis on cancerous versus non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Cytotoxicity Analysis: A Guide for Researchers

The selective elimination of cancer cells while preserving healthy tissue is a cornerstone of modern cancer therapy. This guide provides a comparative analysis of the cytotoxic effects of various compounds on cancerous versus non-cancerous cell lines. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data. The search for novel drugs that are toxic to cancer cells while having minimal harmful effects on normal cells is a continuous effort in cancer research.[1]

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.[2][3][4] A lower IC50 value indicates that the compound is more potent at inhibiting cell growth.[2][3] The following tables summarize the IC50 values of various compounds, illustrating their differential effects on cancerous and non-cancerous cell lines.

Table 1: Cytotoxicity of Selected Drugs on Human Cell Lines

This table presents the IC50 values (in µg/ml) of five common medications, demonstrating their cytotoxic activity across different human cancer cell lines and a normal lung cell line. The data indicates that these drugs generally exhibit higher toxicity towards cancerous cells compared to the normal Wi38 cell line.[5]

DrugLiver Cancer (HepG2) IC50 (µg/ml)Colon Cancer (Caco-2) IC50 (µg/ml)Prostate Cancer (PC3) IC50 (µg/ml)Normal Lung (Wi38) IC50 (µg/ml)
Brufen85.699.08165242.14
Cetal157.56105.65113.14212.24
Zestril117.62115.29116.31202.16
Methergin183.41179.35123.55320.98
Ciprofar76.3889.46102.81111.74

Data sourced from a comparative study on drug-induced cytotoxicity.[5]

Table 2: Cytotoxicity of Plant-Derived Compounds on HeLa and Normal Fibroblast Cells

This table showcases the comparative cytotoxicity of three plant-derived antimicrobials (PDAs) on cancerous HeLa cells and normal human skin fibroblasts (CCD-1123Sk). This study highlights that while these compounds have anti-cancer properties, they can also exhibit similar cytotoxic effects on non-cancerous cells.[6]

CompoundConcentrationHeLa (Cancerous) Viability (%)CCD-1123Sk (Normal) Viability (%)
Trans-cinnamaldehyde (TCA) 100 µg/ml< 50%< 50%
Carvacrol 100 µg/ml~34%~15%
Eugenol 400 µg/ml~35%~27%

Data adapted from a study on the cytotoxic effects of trans-cinnamaldehyde, carvacrol, and eugenol.[6]

Experimental Protocols: Key Cytotoxicity Assays

Cytotoxicity assays are essential for evaluating the toxic effects of compounds on cultured cells.[7][8] These assays measure events like cell death, membrane disruption, or metabolic alterations.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[7]

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound.[8] Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include control wells with untreated cells and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.[8]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a spectrophotometer or microplate reader at a specific wavelength (typically around 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value can then be determined from the dose-response curve.[2][3]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method that quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (Steps 1-3). It is crucial to include a maximum LDH release control, where cells are lysed with a detergent.[9]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay, from initial cell culture to the final data analysis.

G A Cell Culture (Cancerous & Non-Cancerous Lines) B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of Assay Reagent (e.g., MTT, LDH substrate) D->E F Signal Measurement (Absorbance/Fluorescence) E->F G Data Analysis (Viability %, IC50 Calculation) F->G

Caption: A typical workflow for determining compound cytotoxicity in vitro.

Signaling Pathway: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer, making it a prime target for anticancer drugs.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a novel molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography as the definitive method for the structural elucidation of newly synthesized thiadiazole derivatives, supported by experimental data. We will compare this "gold standard" technique with other common analytical methods, providing detailed experimental protocols and data presentation to aid in understanding its application and significance.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, including its biological activity. Therefore, confirming the chemical structure of novel compounds is paramount. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide valuable information about a molecule's connectivity and composition, single-crystal X-ray crystallography offers unparalleled, direct insight into the solid-state structure, including bond lengths, bond angles, and stereochemistry.

Comparative Analysis of Structural Elucidation Techniques

While NMR spectroscopy is a powerful tool for determining the constitution of a molecule in solution, X-ray crystallography provides the definitive solid-state structure. For complex molecules like some thiadiazole derivatives, where multiple isomers are possible, X-ray crystallography can be the only method to resolve ambiguity.[1]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms, chemical environment of nuclei, dynamic processes in solution
Strengths Unambiguous structure determination, provides absolute configurationProvides information about the molecule's structure and dynamics in solution, non-destructive
Limitations Requires a suitable single crystal, which can be challenging to growCan be difficult to interpret for complex molecules with overlapping signals, does not provide precise bond lengths and angles

Case Studies: X-ray Crystallography of Novel Thiadiazole Derivatives

To illustrate the power of X-ray crystallography, we present data from the structural determination of three recently synthesized thiadiazole derivatives.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for three novel thiadiazole derivatives, showcasing the precision of this technique.

ParameterCompound 1: (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneCompound 2: (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-oneCompound 3: 8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole
Formula C₁₇H₁₃IFN₃OSC₂₄H₂₂N₄OSC₁₉H₁₃N₅S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 10.1234(5)11.9876(8)12.345(2)
b (Å) 15.4321(8)10.4567(7)9.8765(1)
c (Å) 11.5678(6)17.1234(11)13.5432(2)
β (˚) 98.765(4)109.876(5)105.678(1)
Volume (ų) 1789.1(2)2012.3(2)1589.7(4)
Z 444
CCDC No. 217972121797222243588

Note: The crystallographic data presented here is sourced from the supplementary information of the cited research articles and the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the synthesis and X-ray crystallographic analysis of the featured thiadiazole derivatives.

Synthesis and Crystallization

General Synthesis of 5-Arylimino-1,3,4-thiadiazole Derivatives (Compounds 1 & 2): A solution of the appropriate N-arylcyanothioformamide (1.0 eq.) in dichloromethane was treated with the corresponding (Z)-2-oxo-N-phenylpropanehydrazonoyl chloride (1.0 eq.) at room temperature. The reaction mixture was stirred for 2-4 hours. The resulting precipitate was collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the crude product. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of dichloromethane and hexane.

Synthesis of Fused Triazolo/Thiadiazole Derivative (Compound 3): A mixture of 4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazole-3-thiol (1.0 eq.) and p-toluic acid (1.2 eq.) in phosphorus oxychloride (10 vol) was refluxed for 5 hours. The reaction mixture was then cooled to room temperature and poured onto crushed ice. The resulting solid was filtered, washed with water, and recrystallized from ethanol to yield the pure product. Single crystals were grown by slow evaporation of a solution in dimethylformamide.

X-ray Diffraction Analysis

A suitable single crystal of each compound was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected data were processed and integrated using standard software packages. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved in confirming the chemical structure of novel thiadiazole derivatives, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Reactants Reactants Reaction Reaction Reactants->Reaction Mixing Crude Product Crude Product Reaction->Crude Product Precipitation Purified Compound Purified Compound Crude Product->Purified Compound Recrystallization Saturated Solution Saturated Solution Purified Compound->Saturated Solution Dissolution Purified Compound->Saturated Solution Single Crystal Single Crystal Saturated Solution->Single Crystal Slow Evaporation Diffraction Data Diffraction Data Single Crystal->Diffraction Data X-ray Source Single Crystal->Diffraction Data Electron Density Map Electron Density Map Diffraction Data->Electron Density Map Data Processing 3D Molecular Structure 3D Molecular Structure Electron Density Map->3D Molecular Structure Structure Solution & Refinement

Caption: Experimental workflow from synthesis to 3D structure determination.

G Novel Thiadiazole Derivative Novel Thiadiazole Derivative Binding Binding Novel Thiadiazole Derivative->Binding Target Protein Target Protein Target Protein->Binding Biological Response Biological Response Binding->Biological Response Drug Development Drug Development Biological Response->Drug Development

Caption: Simplified signaling pathway for a potential thiadiazole drug candidate.

References

Benchmarking the antioxidant activity of thiadiazole compounds against standard antioxidants like Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of select thiadiazole compounds against the well-established standard, Vitamin C (Ascorbic Acid). The information presented is collated from various in vitro studies, offering a benchmark for researchers engaged in the discovery of novel antioxidant agents. Thiadiazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1][2]. Their potential to scavenge free radicals is a key area of investigation for developing treatments for conditions associated with oxidative stress[3].

Data Presentation: Quantitative Comparison of Antioxidant Activity

The antioxidant potential of a compound is frequently quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value signifies greater antioxidant activity[4]. The following table summarizes the IC50 values for several 1,3,4-thiadiazole derivatives and the standard antioxidant, Vitamin C, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50 Value (µM)Source(s)
Thiadiazole Derivative (TZD 5) DPPH27.50[5][6]
Thiadiazole Derivative (TZD 3) DPPH28.00[5][6]
Vitamin C (Ascorbic Acid) DPPH29.2[5][6]
Vitamin C (Ascorbic Acid) DPPH~47.7 (8.4 µg/mL)[4]
Vitamin C (Ascorbic Acid) DPPH~12.8 (2.26 µg/mL)[7]

Note: IC50 values for Vitamin C can vary between studies due to differences in experimental conditions. The data presented here indicates that specific thiadiazole derivatives, such as TZD 3 and TZD 5, exhibit promising antioxidant activity, comparable to or even slightly better than the standard ascorbic acid under the tested conditions[5][6].

Experimental Protocols: Key Antioxidant Assays

The data cited in this guide is primarily derived from two common in vitro antioxidant capacity assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it[8]. This neutralization is observed as a color change from violet to yellow, which is measured spectrophotometrically[8][9].

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm[10].

  • Reagents:

    • DPPH solution (e.g., 0.1 mM or 0.004% w/v) in methanol or ethanol[5][9].

    • Test compounds (thiadiazole derivatives) and standard (Vitamin C) dissolved in a suitable solvent like DMSO or methanol to prepare stock solutions of varying concentrations[5][10].

  • General Procedure:

    • A specific volume (e.g., 50 µL or 1 mL) of the test compound or standard solution at various concentrations is added to a fixed volume (e.g., 1 mL or 4 mL) of the DPPH solution[5][9].

    • The mixture is shaken and incubated at room temperature in the dark for a period ranging from 20 minutes to 2 hours[5][11].

    • The absorbance of the solution is measured using a spectrophotometer at 515-517 nm against a blank[5][10][11].

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample[9].

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample[12].

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), a blue/green chromophore, by electron transfer[13][14]. The reduction in the color intensity is proportional to the antioxidant's activity.

  • Principle: The decolorization of the pre-formed ABTS•+ radical cation is measured by the decrease in its absorbance at approximately 734 nm[13].

  • Reagents:

    • ABTS solution (e.g., 7 mM)[11][12].

    • Potassium persulfate solution (e.g., 2.45 mM) to generate the ABTS radical cation[11][12].

    • Test compounds and standard (e.g., Trolox or Vitamin C) in appropriate solvents.

  • General Procedure:

    • The ABTS•+ stock solution is prepared by mixing ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation[12][15].

    • Before use, the ABTS•+ solution is diluted with a buffer (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm[11][13].

    • A small volume (e.g., 10-20 µL) of the test compound or standard at various concentrations is mixed with a larger volume (e.g., 180-300 µL) of the diluted ABTS•+ solution[11].

    • The reaction mixture is incubated for a specified time (e.g., 6 minutes) at room temperature in the dark[11][12].

    • The absorbance is measured at 734 nm[11][13].

    • The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative screening of antioxidant compounds.

G cluster_prep Preparation cluster_exp Experimentation cluster_measure Measurement cluster_analysis Analysis & Conclusion prep Sample Preparation (Thiadiazoles & Vitamin C Stocks) assays Assay Reagent Preparation (DPPH, ABTS, FRAP, etc.) dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts other Other Assays (e.g., FRAP) prep->other assays->dpph assays->abts assays->other measure Spectrophotometric Reading (Absorbance Measurement) dpph->measure abts->measure other->measure calc Data Analysis (% Inhibition & IC50 Calculation) measure->calc compare Comparative Evaluation calc->compare

Caption: General workflow for in vitro antioxidant activity screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

I. Hazard Profile and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine is not available, data from analogous compounds such as 2-Amino-1,3,4-thiadiazole and 5-(ethylthio)-1,3,4-thiadiazol-2-amine indicate a consistent hazard profile. These compounds are generally considered hazardous and require careful handling.

Summary of Potential Hazards and Required PPE

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Toxic if swallowed.[1]Do not eat, drink, or smoke when using this product.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing to prevent skin exposure.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3]Wear tight-sealing safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[3]Use only in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA approved respirator is recommended.[3]
Aquatic Hazard Harmful to aquatic life.[1]Avoid release to the environment.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2][3][4] Adherence to the following procedural steps is critical for ensuring safety and regulatory compliance.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Waste Identification and Segregation:

    • Properly label a dedicated, sealable waste container for this compound waste. The label should include the full chemical name, CAS number (if available), and relevant hazard symbols.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization of Waste:

    • For solid waste, carefully sweep up and shovel the material into the designated container, avoiding dust formation.[3]

    • For solutions, pour the waste into a compatible, leak-proof container.

    • Ensure the container is tightly closed when not in use and stored in a well-ventilated, secure area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Decontamination of Labware:

    • Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.

    • Wash contaminated labware with an appropriate solvent (e.g., acetone, ethanol) and then with soap and water. Collect the initial solvent rinse as hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste container.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

  • Emergency Spill Response:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a labeled waste container for disposal.

    • Wash the spill area with soap and water.

III. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Generation of Waste B Is the waste container properly labeled? A->B C Label a dedicated, sealed container with chemical name and hazards. B->C No D Segregate and transfer waste into the labeled container. B->D Yes C->D E Store the sealed container in a designated, secure, and ventilated area. D->E F Decontaminate all used labware and equipment. E->F G Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. F->G H End: Professional Disposal G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine in a laboratory setting. The following procedures are based on the known hazards of structurally similar thiadiazole compounds and are intended to ensure the safety of all personnel.

Hazard Summary
Hazard ClassificationDescription
Eye Irritation Expected to cause serious eye irritation.[1]
Skin Irritation Expected to cause skin irritation.[1]
Respiratory Irritation May cause respiratory tract irritation.[1]
Acute Oral Toxicity May be harmful if swallowed.
Storage Class Should be treated as an irritant.
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatA flame-retardant lab coat should be worn and buttoned completely.
Respiratory Protection Use in a well-ventilated areaAll handling of the solid or solutions should be conducted in a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is certified and operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the procedure.

2. Weighing and Solution Preparation:

  • Perform all weighing of the solid compound within the chemical fume hood to prevent inhalation of any dust particles.

  • Use a disposable weighing boat or paper.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep the container with the compound sealed when not in use.

3. Experimental Use:

  • Conduct all experimental procedures involving this compound within the fume hood.

  • Avoid direct contact with the solid or solutions.

  • If there is a risk of splashing, wear chemical safety goggles and a face shield.[2]

4. Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after completing the work.

  • Decontaminate any equipment that has come into contact with the compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing boats, gloves, and bench paper, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[1]

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures
Emergency SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Don PPE: Lab Coat, Gloves, Safety Glasses VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Weigh 3. Weigh Compound VerifyHood->Weigh PrepareSol 4. Prepare Solution Weigh->PrepareSol Experiment 5. Conduct Experiment PrepareSol->Experiment Decontaminate 6. Decontaminate Work Area & Equipment Experiment->Decontaminate Spill Spill Experiment->Spill Exposure Personal Exposure Experiment->Exposure Waste 7. Segregate & Label Hazardous Waste Decontaminate->Waste Dispose 8. Dispose via EHS Waste->Dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.